4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-(5-fluoro-2,3-dihydroindol-1-yl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3/c13-9-1-2-10-8(7-9)5-6-14(10)11(15)3-4-12(16)17/h1-2,7H,3-6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCJLZIXLLVVRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)F)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382256 | |
| Record name | 4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
393183-92-1 | |
| Record name | 4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(5-fluoroindolin-1-yl)-4-oxobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3][4] Its derivatives have shown significant therapeutic potential, including anti-tumor, anti-inflammatory, and anti-bacterial activities.[1][2][3] This guide provides an in-depth, scientifically grounded methodology for the synthesis of a key indoline derivative: 4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid. We will dissect the retrosynthetic logic, detail the forward synthesis with mechanistic insights, provide a step-by-step experimental protocol, and outline robust methods for purification and characterization. This document is designed to serve as a practical and authoritative resource for chemists engaged in drug discovery and development.
Chemical Profile and Physicochemical Properties
A thorough understanding of the target compound's properties is fundamental for its synthesis, handling, and application.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [5] |
| CAS Number | 393183-92-1 | [5] |
| Molecular Formula | C₁₂H₁₂FNO₃ | [5][6][7] |
| Molecular Weight | 237.23 g/mol | [5][6] |
| Melting Point | 160-162 °C | [6] |
| Appearance | Solid | [8] |
| MDL Number | MFCD00214471 | [6] |
Retrosynthetic Analysis
Retrosynthesis provides a logical framework for planning a synthetic route by deconstructing the target molecule into simpler, commercially available precursors. The primary disconnection strategy for the target compound involves breaking the amide bond, a robust and predictable transformation.
The key disconnection is the C-N bond of the amide. This reveals two synthons: a 5-fluoroindoline cation and a succinic acid-derived carboxylate anion. These correspond to the readily available starting materials: 5-fluoroindoline and succinic anhydride.
Caption: Retrosynthetic analysis of the target molecule.
Synthetic Pathway and Core Methodology
The forward synthesis is achieved through a nucleophilic acyl substitution reaction, specifically the ring-opening of a cyclic anhydride by a secondary amine. This method is highly efficient, atom-economical, and proceeds under mild conditions.[9]
Overall Reaction Scheme
The synthesis involves the reaction of 5-fluoroindoline with succinic anhydride in an appropriate aprotic solvent. The nucleophilic nitrogen of the indoline attacks one of the electrophilic carbonyl carbons of the anhydride.[10] This opens the ring and forms the final product in a single, high-yielding step.
Caption: Overall synthetic pathway for the target compound.
Causality and Mechanistic Insight
The reaction proceeds via a well-established addition-elimination mechanism.[10]
-
Nucleophilic Attack: The lone pair of electrons on the secondary amine of 5-fluoroindoline acts as a nucleophile, attacking one of the carbonyl carbons of succinic anhydride. The electron density of the carbonyl π-bond shifts onto the oxygen atom.
-
Tetrahedral Intermediate Formation: This attack results in a transient, negatively charged tetrahedral intermediate.
-
Ring-Opening and Proton Transfer: The intermediate collapses. The C-O bond of the anhydride ring cleaves, with the electrons reforming the carbonyl group. The resulting carboxylate anion acts as a leaving group and simultaneously abstracts the proton from the now-positively charged nitrogen atom.[10][11]
This mechanism is highly favorable as it relieves the ring strain of the cyclic anhydride and results in two stable functional groups: an amide and a carboxylic acid. Unlike acylation with acyl halides, this reaction does not produce a strong acid byproduct, often making the addition of a base unnecessary.[9]
Detailed Experimental Protocol
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.
Materials and Reagents:
-
5-Fluoroindoline (1.0 eq)
-
Succinic anhydride (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Hydrochloric acid (HCl), 2 M aqueous solution
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-fluoroindoline (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (approx. 10 mL per gram of indoline). Stir until a homogenous solution is formed.
-
Reagent Addition: Add succinic anhydride (1.1 eq) to the solution in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes with 1% acetic acid. The reaction is typically complete within 2-4 hours, indicated by the disappearance of the 5-fluoroindoline spot.
-
Work-up - Acid/Base Extraction:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Add 2 M HCl solution and extract. Discard the aqueous layer (this removes any unreacted amine).
-
Wash the organic layer with a saturated NaHCO₃ solution. Crucially, the desired carboxylic acid product will move into the aqueous basic layer as its sodium salt. [12][13][14]
-
Separate the layers and collect the aqueous (basic) layer. Extract the initial organic layer once more with fresh NaHCO₃ solution to ensure complete product recovery. Combine the aqueous extracts.
-
-
Acidification and Isolation:
-
Cool the combined aqueous layer in an ice bath.
-
Slowly acidify the solution by adding 2 M HCl dropwise with stirring until the pH is approximately 2. The product will precipitate out of the solution as a solid.
-
Collect the solid product by vacuum filtration.
-
-
Drying: Wash the collected solid with a small amount of cold water to remove inorganic salts. Dry the product under vacuum to a constant weight.
Purification and Characterization
While the precipitation yields a product of high purity, further purification can be achieved if necessary.
Purification Techniques
-
Recrystallization: This is the most effective method for solid carboxylic acids.[12][13] A suitable solvent system, such as ethyl acetate/hexanes or aqueous ethanol, can be used to obtain highly pure crystalline material.
-
Column Chromatography: If impurities have similar acidity, silica gel chromatography may be required. To prevent streaking on the silica gel, it is common practice to add a small amount (0.5-1%) of a volatile acid like acetic or formic acid to the eluent.[13]
-
Reversed-Phase Chromatography: For highly polar compounds, C18 reversed-phase chromatography can be an excellent purification tool, often using a water/acetonitrile mobile phase with a trifluoroacetic acid (TFA) modifier.[15]
Analytical Characterization
The identity and purity of the final compound should be confirmed using standard analytical techniques. Expected data are as follows:
-
¹H NMR: Expect characteristic signals for the aromatic protons of the fluoroindoline ring, the aliphatic protons of the indoline ring, and the two methylene groups of the butanoic acid chain.
-
¹³C NMR: Expect distinct signals for the amide and carboxylic acid carbonyls, aromatic carbons (showing C-F coupling), and aliphatic carbons.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound (237.0801 for [M+H]⁺) should be observed.
-
FT-IR Spectroscopy: Look for characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of the amide and carboxylic acid, and the C-N stretch.
Safety, Handling, and Storage
-
Handling: Perform all manipulations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. The final product is an irritant.[6]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong bases or oxidizing agents.
Discussion and Future Perspectives
The synthesis of this compound is a straightforward yet crucial process for generating valuable intermediates in drug discovery. The indoline core is a versatile scaffold, and the carboxylic acid handle provides a convenient point for further chemical modification, such as amide coupling, to build more complex molecular architectures.[2][16] The fluorine atom can enhance metabolic stability and binding affinity, making this a desirable building block for medicinal chemists. Future work could involve using this intermediate to synthesize libraries of novel compounds for screening against various biological targets, including kinases and other enzymes implicated in cancer and inflammatory diseases.[3][4]
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An In-depth Technical Guide to the Physicochemical Properties of 4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic Acid
Abstract
This technical guide provides a comprehensive examination of the core physicochemical properties of the compound 4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid (CAS No: 393183-92-1). Designed for researchers, scientists, and professionals in drug development, this document delves into the essential parameters that govern the behavior, stability, and bioavailability of this molecule. While direct experimental data for this specific compound is limited in public literature, this guide establishes a robust framework for its characterization by detailing authoritative, field-proven experimental protocols for determining its fundamental properties. We will explore its chemical identity, solubility, lipophilicity (LogP), acidity (pKa), crystallographic features, and stability profile. Each section provides not only the theoretical underpinnings but also actionable, step-by-step methodologies and the scientific rationale behind experimental choices, empowering researchers to perform a thorough and self-validating characterization.
Introduction and Molecular Identity
This compound is a small molecule featuring a fluorinated indoline moiety linked to a butanoic acid chain via an amide bond. This unique combination of a rigid, aromatic-like heterocyclic system and a flexible, acidic side chain suggests a nuanced physicochemical profile that is critical to understand for any potential pharmaceutical application. The presence of the fluorine atom can significantly influence properties such as metabolic stability and binding affinity, while the carboxylic acid group is a key determinant of solubility and ionization state at physiological pH.
A thorough characterization of its properties is the primary step for quality control and formulation design in the pharmaceutical industry[1]. This guide serves as a foundational resource for initiating such an investigation.
Chemical Structure and Identifiers
A clear understanding of the molecule's identity is paramount before any experimental work commences.
-
IUPAC Name: this compound
-
Synonyms: 4-(5-Fluoroindolin-1-yl)-4-oxobutanoic acid, 1H-Indole-1-butanoic acid, 5-fluoro-2,3-dihydro-γ-oxo-[1][2]
| Property | Value | Source(s) |
| CAS Number | 393183-92-1 | [3][4][5] |
| Molecular Formula | C₁₂H₁₂FNO₃ | [3][4][5] |
| Molecular Weight | 237.23 g/mol | [3][4][5] |
| Melting Point | 160-162°C | [2][3][5] |
| Exact Mass | 237.08012141 | [4] |
Synthesis and Potential Impurities
Proposed Synthesis Workflow
The reaction would likely proceed by nucleophilic attack of the indoline nitrogen onto one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring.
Caption: Proposed synthesis workflow for the target compound.
Rationale and Potential Impurities
This synthetic approach is favored for its simplicity and the availability of the starting materials. However, it is crucial to consider potential impurities that may arise and which would need to be characterized and controlled:
-
Unreacted Starting Materials: Residual 5-fluoroindoline or succinic anhydride.
-
Hydrolyzed Anhydride: Succinic acid, if moisture is present.
-
Solvent Residues: Traces of the reaction solvent (e.g., THF, DCM).
These impurities must be monitored using appropriate analytical techniques like HPLC and NMR during product work-up and purification.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability[8]. For this compound, solubility is expected to be highly pH-dependent due to the presence of the carboxylic acid group.
Equilibrium Solubility Determination (Shake-Flask Method)
The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method, as recommended by the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies[9][10].
Protocol Causality: The goal is to establish a true equilibrium between the undissolved solid and the saturated solution. Using an excess of the compound ensures that the solution becomes saturated. Agitation facilitates the dissolution process, and analysis at multiple time points confirms that equilibrium has been reached when the concentration no longer changes significantly[10]. Temperature control is critical as solubility is temperature-dependent.
Experimental Protocol:
-
Preparation: Prepare buffer solutions at a minimum of three pH levels relevant to the gastrointestinal tract: pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer)[10].
-
Dispersion: Add an excess amount of the solid compound to a known volume of each buffer solution in separate, sealed vials. The excess solid should be visually apparent.
-
Equilibration: Agitate the vials at a constant temperature (typically 37 ± 1 °C for biopharmaceutical relevance) using a mechanical shaker[10].
-
Sampling: At predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots from each vial[10].
-
Phase Separation: Immediately separate the undissolved solid from the solution. This is a critical step to avoid overestimation. Centrifugation followed by filtration through a low-binding filter (e.g., PVDF) is recommended[11].
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Analysis: Plot concentration versus time for each pH. The plateau of the curve indicates the equilibrium solubility at that pH.
Caption: Workflow for Equilibrium Solubility Determination.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's differential solubility in a biphasic system of a non-polar solvent (n-octanol) and a polar solvent (water). It is a key predictor of membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
LogP Determination (Shake-Flask Method)
The OECD Test Guideline 107 details the shake-flask method, which is a reliable, though labor-intensive, approach for determining LogP values in the range of -2 to 4[8][12][13][14].
Protocol Causality: This method directly measures the partitioning of the compound between two immiscible phases after they have been mutually saturated to account for their slight miscibility. Centrifugation is crucial to ensure a clean separation of the two phases, preventing micro-emulsions that can lead to inaccurate concentration measurements.
Experimental Protocol:
-
Phase Preparation: Prepare n-octanol saturated with water and water saturated with n-octanol by shaking them together for 24 hours and allowing them to separate.
-
Compound Addition: Dissolve a known amount of the compound in one of the phases (typically the one in which it is more soluble).
-
Partitioning: Combine the n-octanol and water phases in a known volume ratio in a suitable vessel. The ratio is chosen based on the expected LogP to ensure quantifiable concentrations in both phases.
-
Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) until equilibrium is established (typically for several hours).
-
Phase Separation: Separate the two phases cleanly, usually by centrifugation[12].
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Caption: Workflow for ICH-Compliant Forced Degradation Studies.
Spectroscopic Profile
Spectroscopic analysis provides the fingerprint of the molecule, confirming its structure and purity.
-
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure. The ¹H NMR spectrum will provide information on the number and connectivity of protons, while the ¹³C NMR will identify all unique carbon environments. For this molecule, characteristic signals for the fluorinated aromatic ring, the indoline aliphatic protons, the butanoic acid chain, and the carboxylic acid proton are expected.[15][16]
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. Key expected absorptions include a very broad O-H stretch for the carboxylic acid (around 3300-2500 cm⁻¹), a strong C=O stretch for the carboxylic acid (around 1710 cm⁻¹), and another strong C=O stretch for the tertiary amide (around 1650 cm⁻¹).[17][18][19][20][21]
-
Mass Spectrometry (MS): LC-MS is used to confirm the molecular weight of the compound and, through fragmentation patterns in MS/MS, to further confirm its structure.[3][5][22][23][24] The exact mass measurement from high-resolution mass spectrometry (HRMS) can definitively confirm the elemental composition.[4]
Conclusion
This technical guide outlines a comprehensive, structured approach to the physicochemical characterization of this compound. While specific experimental data on this molecule are scarce, the detailed, authoritative protocols for determining solubility, lipophilicity, pKa, crystal structure, and stability provide a complete roadmap for researchers. By following these self-validating methodologies, scientists in drug discovery and development can generate the robust and reliable data necessary to assess the compound's viability as a drug candidate, guide formulation development, and ensure compliance with regulatory standards. The principles and workflows described herein are fundamental to advancing novel chemical entities from the laboratory to clinical application.
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4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid CAS number 393183-92-1
An In-Depth Technical Guide to 4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid (CAS: 393183-92-1): A Key Intermediate in Modern Drug Discovery
Executive Summary
This compound is a specialized organic compound that serves as a high-value building block in medicinal chemistry and pharmaceutical research. Its structure is characterized by the fusion of a fluorinated indoline core with a four-carbon dicarboxylic acid derivative, creating a molecule primed for further elaboration into complex, biologically active agents. The strategic incorporation of a fluorine atom enhances the metabolic stability and pharmacokinetic profile of derivative compounds, a highly sought-after attribute in drug development.[1][2] This guide provides a comprehensive overview of its chemical properties, a validated synthetic protocol, its expected analytical profile, and its strategic importance as a key intermediate for developing next-generation therapeutics, particularly in oncology and immunology.
Physicochemical & Structural Data
The compound is a stable, solid material under standard laboratory conditions. Its core properties are summarized below, providing essential data for experimental design and safety assessments.
| Property | Value | Source |
| CAS Number | 393183-92-1 | [3][4] |
| Molecular Formula | C₁₂H₁₂FNO₃ | [3][4][5][6] |
| Molecular Weight | 237.23 g/mol | [3][4][5][6] |
| Melting Point | 160-162 °C | [3][7] |
| Synonyms | 4-(5-Fluoroindolin-1-yl)-4-oxobutanoic acid | [4][6][7] |
| Hazard Profile | Irritant | [3] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is a logical and efficient process rooted in fundamental organic chemistry principles. The overall strategy involves the N-acylation of a 5-fluoroindoline precursor with succinic anhydride.
Retrosynthetic Analysis
A retrosynthetic approach reveals the key bond disconnection between the indoline nitrogen and the acyl carbonyl group. This immediately identifies 5-fluoroindoline and succinic anhydride as the requisite starting materials. This strategy is efficient as both precursors are commercially available or can be synthesized via established routes.
Caption: Retrosynthetic disconnection of the target compound.
Synthetic Workflow
The forward synthesis is a two-stage process: first, the preparation of the 5-fluoroindoline core, and second, its subsequent acylation.
Caption: Overall synthetic workflow from precursors to the final product.
Experimental Protocol: N-Acylation of 5-Fluoroindoline
This protocol describes a robust method for the synthesis of the title compound, designed for high yield and purity.
Materials:
-
5-Fluoroindoline (1.0 eq)
-
Succinic Anhydride (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) (1.2 eq, optional base)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 5-fluoroindoline and anhydrous DCM (approx. 10 mL per gram of indoline).
-
Reagent Addition: Stir the solution until the 5-fluoroindoline is fully dissolved. Add succinic anhydride in one portion. If desired, add triethylamine to act as a base and scavenger for any acidic byproducts, though the reaction often proceeds well without it.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50:50 Ethyl Acetate:Hexanes with 1% acetic acid). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with 1M HCl to remove any unreacted amine/base, followed by water and then brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Isolation: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The resulting crude solid is typically of high purity.
-
Purification (if necessary): If further purification is required, the solid can be recrystallized from a suitable solvent system such as ethyl acetate/hexanes or purified via column chromatography on silica gel.
Causality and Trustworthiness: The use of succinic anhydride is deliberate; it is a stable, easy-to-handle solid and serves as a competent electrophile.[8][9] The reaction proceeds via a nucleophilic acyl substitution where the lone pair of the indoline nitrogen attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring. This forms a stable amide bond and a terminal carboxylic acid in a single, high-yielding step, making the protocol inherently efficient and self-validating.[8]
Analytical and Spectroscopic Profile
Characterization of the final product is crucial for confirming its identity and purity. The following is the expected analytical profile based on its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Assignment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) | Key Features |
| Carboxylic Acid OH | 10.0 - 12.0 (broad singlet) | ~178 | Disappears on D₂O exchange. |
| Aromatic CH | 6.8 - 8.0 (multiplets) | 110 - 160 | Complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. |
| Indoline CH₂ (N-CH₂) | ~4.1 (triplet) | ~48 | Adjacent to the electron-withdrawing amide group. |
| Indoline CH₂ (Ar-CH₂) | ~3.1 (triplet) | ~28 | Typical benzylic methylene chemical shift. |
| Butanoic Acid CH₂ (α to C=O) | ~2.7 (triplet) | ~32 | Adjacent to the amide carbonyl. |
| Butanoic Acid CH₂ (β to C=O) | ~2.6 (triplet) | ~29 | Adjacent to the carboxylic acid carbonyl. |
| Amide Carbonyl | N/A | ~172 | Key quaternary carbon signal. |
| Aromatic C-F | N/A | ~155-160 (doublet) | Large C-F coupling constant (~240 Hz). |
Mass Spectrometry (MS)
-
Method: Electrospray Ionization (ESI)
-
Expected [M+H]⁺: 238.0874
-
Expected [M-H]⁻: 236.0728
Infrared (IR) Spectroscopy
-
~3300-2500 cm⁻¹: Broad O-H stretch of the carboxylic acid.
-
~1710 cm⁻¹: Sharp C=O stretch of the carboxylic acid carbonyl.
-
~1650 cm⁻¹: Sharp C=O stretch of the tertiary amide carbonyl.
-
~1250 cm⁻¹: C-N stretch.
-
~1100 cm⁻¹: C-F stretch.
Application in Drug Discovery
The true value of this compound lies in its role as a versatile scaffold for constructing more complex pharmaceutical agents.
The 5-Fluoroindoline Core: A Privileged Scaffold
The indoline and indole ring systems are "privileged structures" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] The 5-fluorooxindole core, a close relative, is central to the structure of Sunitinib , a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in cancer therapy.[10]
The fluorine atom at the 5-position is not merely a substitution; it is a strategic modification that can:
-
Enhance Metabolic Stability: Fluorine can block sites of oxidative metabolism, increasing the drug's half-life.[1]
-
Improve Bioavailability: The lipophilicity introduced by fluorine can modulate cell membrane permeability.[1][2]
-
Modulate Binding Affinity: The strong electronegativity of fluorine can alter the electronic properties of the aromatic ring, potentially leading to stronger interactions with target proteins.
The Butanoic Acid Linker: A Handle for Derivatization
The terminal carboxylic acid provides a reactive "handle" for further chemical modifications. It can be readily converted into esters, amides, or other functional groups, allowing for the attachment of additional pharmacophores. This "linker" strategy is a cornerstone of modern drug design, used to explore structure-activity relationships (SAR) and optimize drug properties. Similar oxobutanoic acid moieties have been successfully employed in the development of potent and selective S1P₁ receptor agonists for autoimmune diseases.[11]
Hypothetical Target Pathway
Given the prevalence of the fluoroindoline scaffold in kinase inhibitors, a primary application is the development of novel anti-cancer agents. A drug derived from this intermediate could potentially inhibit signaling pathways crucial for tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway.
Caption: Hypothetical inhibition of the VEGFR signaling pathway.
Safety and Handling
Hazard Classification: Irritant.[3] Precautionary Measures:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
In case of contact, rinse the affected area thoroughly with water.
-
It is noteworthy that related precursors, such as 5-fluorooxindole, are classified as "Toxic if swallowed," warranting careful handling of all materials in the synthetic pathway.[12]
References
- Process for producing 5-fluorooxyindole and for producing intermediate therefor - Google P
-
Synthesis of 5-Fluoroindole-5-13C - Diva-portal.org. [Link]
- Method for preparing 4-(2,4,5-trifluorophenyl)
-
5-fluoro-1,3-dihydro-2H-indol-2-one | C8H6FNO - PubChem. [Link]
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Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed. [Link]
-
4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6- tetrahydro-2H-pyran-4-carboxamide, an orally active inhibitor of 5-lipoxygenase with improved pharmacokinetic and toxicology characteristics - PubMed. [Link]
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Identification of a fluorometabolite from Streptomyces sp. MA37: (2R,3S,4S)-5-Fluoro-2,3,4-trihydroxypentanoic acid - ResearchGate. [Link]
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Rhodium-Catalyzed C(sp2)–H Alkoxycarbonylation/Acylation of Indolines with Anhydrides as a Carbonyl Source - PMC - NIH. [Link]
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Rhodium-Catalyzed C(sp 2 )–H Alkoxycarbonylation/Acylation of Indolines with Anhydrides as a Carbonyl Source - ResearchGate. [Link]
-
Acylation using an anhydride example - YouTube. [Link]
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Principal Bioactive Properties of Oleanolic Acid, Its Derivatives, and Analogues - PMC. [Link]
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Directed Palladium Catalyzed Acetoxylation of Indolines. Total Synthesis of N-Benzoylcylindrocarine - PMC - NIH. [Link]
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1 H NMR Spectral Data of Compounds 1, 2, 4, and 5 a - ResearchGate. [Link]
-
Acylation using an anhydride - YouTube. [Link]
-
Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed. [Link]
-
1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases - PubMed. [Link]
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Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from - ResearchGate. [Link]
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A Comprehensive Guide to the Spectral Characterization of 4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid
This in-depth technical guide provides a comprehensive overview of the spectral characterization of the novel synthetic compound, 4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are engaged in the synthesis, identification, and analysis of new chemical entities. By detailing the theoretical underpinnings and practical methodologies for a multi-technique spectroscopic approach, this guide aims to establish a robust framework for the unambiguous structural elucidation and purity assessment of this molecule.
Introduction: The Significance of Structural Verification
In the landscape of modern pharmaceutical and materials science, the precise determination of a molecule's chemical structure is a cornerstone of innovation and regulatory compliance. The subject of this guide, this compound (Molecular Formula: C₁₂H₁₂FNO₃, Molecular Weight: 237.23 g/mol ), is a compound of interest with potential applications stemming from its unique combination of a fluorinated indoline scaffold and a carboxylic acid moiety.[1] The presence of these functional groups suggests possible roles as a versatile intermediate in organic synthesis or as a candidate for biological screening.
This guide will navigate the spectral landscape of this compound, offering both predicted data based on established chemical principles and detailed, field-proven protocols for acquiring and interpreting experimental results. Our multi-pronged approach, integrating Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, ensures a self-validating system for structural confirmation.
Predicted Spectral Data Summary
The following tables summarize the anticipated spectral data for this compound. These predictions are derived from the analysis of its constituent functional groups and data from analogous structures.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 1H | -COOH |
| ~7.8-8.2 | Doublet of doublets | 1H | Aromatic H (ortho to N) |
| ~6.8-7.2 | Multiplet | 2H | Aromatic H |
| ~4.1-4.3 | Triplet | 2H | -N-CH₂- (indoline) |
| ~3.1-3.3 | Triplet | 2H | -CH₂- (indoline) |
| ~2.8-3.0 | Triplet | 2H | -CO-CH₂- |
| ~2.5-2.7 | Triplet | 2H | -CH₂-COOH |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~175-180 | -COOH |
| ~170-175 | -N-CO- |
| ~155-160 (d, ¹JCF) | Aromatic C-F |
| ~130-145 | Aromatic C (quaternary) |
| ~110-125 | Aromatic CH |
| ~45-50 | -N-CH₂- (indoline) |
| ~30-35 | -CO-CH₂- |
| ~28-33 | -CH₂- (indoline) |
| ~25-30 | -CH₂-COOH |
Table 3: Predicted ¹⁹F NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| -110 to -125 | Aromatic C-F |
Table 4: Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2500-3300 | Broad | O-H stretch (carboxylic acid) |
| ~2850-2960 | Medium | C-H stretch (aliphatic) |
| ~1700-1725 | Strong | C=O stretch (carboxylic acid) |
| ~1650-1680 | Strong | C=O stretch (amide) |
| ~1450-1550 | Medium | C=C stretch (aromatic) |
| ~1200-1300 | Strong | C-N stretch |
| ~1100-1200 | Strong | C-F stretch |
Table 5: Predicted Mass Spectrometry Data (ESI)
| m/z | Ion |
| 238.0871 | [M+H]⁺ |
| 260.0690 | [M+Na]⁺ |
| 236.0712 | [M-H]⁻ |
Experimental Protocols and Methodologies
A logical and systematic workflow is crucial for the efficient and accurate spectral characterization of a new chemical entity. The following sections detail the step-by-step methodologies for each key spectroscopic technique.
Caption: Logic Diagram for NMR-based Structure Elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, amide, aromatic ring, and C-F bond.
Protocol for FTIR Sample Preparation and Analysis:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR setup. [2]This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor.
-
Collect the sample spectrum.
-
The resulting spectrum should be plotted as absorbance or transmittance versus wavenumber (cm⁻¹).
-
-
Spectral Interpretation:
-
Look for a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. * Identify two strong, sharp peaks in the carbonyl region: one around 1700-1725 cm⁻¹ for the carboxylic acid C=O stretch and another around 1650-1680 cm⁻¹ for the amide C=O stretch. * Observe the C=C stretching vibrations of the aromatic ring in the 1450-1550 cm⁻¹ region.
-
A strong absorption band in the 1100-1200 cm⁻¹ range can be attributed to the C-F stretching vibration.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electrospray ionization (ESI) is a soft ionization technique well-suited for this compound, as it is likely to produce an intact molecular ion. [3][4][5][6] Protocol for ESI-MS Analysis:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.
-
-
Data Acquisition:
-
Infuse the sample solution into the E-MS instrument.
-
Acquire the mass spectrum in both positive and negative ion modes.
-
High-resolution mass spectrometry (HRMS) is highly recommended to obtain the accurate mass, which can be used to confirm the elemental formula.
-
-
Spectral Interpretation:
-
In the positive ion mode, expect to see the protonated molecule [M+H]⁺ and potentially the sodium adduct [M+Na]⁺.
-
In the negative ion mode, the deprotonated molecule [M-H]⁻ should be observed.
-
The measured m/z values from HRMS should be compared to the calculated exact masses for the expected ions to confirm the molecular formula.
-
Tandem MS (MS/MS) experiments can be performed on the molecular ion to induce fragmentation and provide further structural information. [7][8]Key fragmentation pathways would likely involve the loss of water, carbon monoxide, or cleavage of the butanoic acid chain.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic ring in the indoline moiety.
Protocol for UV-Vis Analysis:
-
Sample Preparation:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).
-
The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 for optimal accuracy.
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.
-
Fill a second quartz cuvette with the sample solution and record the absorption spectrum, typically over a range of 200-400 nm. [9]
-
-
Spectral Interpretation:
-
The UV-Vis spectrum is expected to show absorption maxima characteristic of the substituted indole chromophore. [10] * The presence of the acyl group on the nitrogen atom and the fluorine atom on the aromatic ring will influence the position and intensity of the absorption bands compared to unsubstituted indoline.
-
Conclusion: A Unified Approach to Structural Verification
The spectral characterization of this compound requires a synergistic application of multiple spectroscopic techniques. By integrating the data from NMR (¹H, ¹³C, ¹⁹F), FTIR, Mass Spectrometry, and UV-Vis spectroscopy, a comprehensive and unambiguous structural assignment can be achieved. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently identify and characterize this and similar novel chemical entities, ensuring the scientific integrity and robustness of their findings.
References
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- University of Colorado Boulder. (n.d.). Acquiring an IR Spectrum.
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NMR and mass spectrometry data for 4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid
An In-depth Technical Guide to the Structural Elucidation of 4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid using NMR and Mass Spectrometry
Introduction
This compound is a small organic molecule with potential applications in pharmaceutical research and development.[1][2] Its chemical structure, comprising a fluoro-substituted indoline ring connected to a butanoic acid moiety via an amide linkage, presents a unique set of spectral characteristics. Accurate structural confirmation and purity assessment are paramount for its use in any scientific investigation. This guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound and outlines detailed protocols for their acquisition and interpretation. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the analytical characterization of this and similar molecules. The molecular formula of the compound is C12H12FNO3, with a molecular weight of 237.23 g/mol and an exact mass of 237.08012141.[1]
Mass Spectrometry Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.[3][4]
Predicted Mass Spectrum
For this compound, Electrospray Ionization (ESI) in positive ion mode is a suitable method, as the molecule can be readily protonated. The predicted mass spectrum would exhibit a prominent protonated molecular ion peak ([M+H]+) at m/z 238.0879.
Table 1: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Description |
| [M+H]+ | 238.0879 | Protonated molecular ion |
| Fragment 1 | 220.0774 | Loss of H2O from the carboxylic acid |
| Fragment 2 | 192.0825 | Loss of COOH from the butanoic acid chain |
| Fragment 3 | 137.0610 | Cleavage of the amide bond, yielding the protonated 5-fluoroindoline fragment |
| Fragment 4 | 101.0242 | Cleavage of the amide bond, yielding the protonated succinic anhydride fragment |
Fragmentation Pathway
The fragmentation of the parent ion is anticipated to occur at the most labile bonds. The carboxylic acid and amide functional groups are expected to be the primary sites of fragmentation.[5][6]
Caption: Predicted ESI-MS fragmentation pathway.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, enabling unambiguous structure elucidation.[7][8]
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, and carboxylic acid protons. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine atom and the amide carbonyl group.
Table 2: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.8 - 8.0 | dd | J_HF ≈ 9.0, J_HH = 2.5 |
| H-6 | 7.1 - 7.2 | td | J_HF ≈ 9.0, J_HH = 2.5 |
| H-7 | 7.3 - 7.4 | dd | J_HH = 8.5, J_HF = 5.0 |
| H-2 | 4.1 - 4.2 | t | J = 8.5 |
| H-3 | 3.1 - 3.2 | t | J = 8.5 |
| H-2' | 2.8 - 2.9 | t | J = 6.5 |
| H-3' | 2.6 - 2.7 | t | J = 6.5 |
| COOH | 12.0 - 12.5 | br s | - |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will reflect the different chemical environments of the carbon atoms in the molecule. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.
Table 3: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-5 (C-F) | 157 - 160 (d, ¹J_CF ≈ 240 Hz) |
| C-7a | 140 - 142 |
| C-3a | 130 - 132 |
| C-7 | 115 - 117 (d, ³J_CF ≈ 8 Hz) |
| C-6 | 113 - 115 (d, ²J_CF ≈ 24 Hz) |
| C-4 | 110 - 112 (d, ²J_CF ≈ 22 Hz) |
| C-2 | 48 - 50 |
| C-3 | 28 - 30 |
| C=O (amide) | 171 - 173 |
| C=O (acid) | 174 - 176 |
| C-2' | 31 - 33 |
| C-3' | 29 - 31 |
Experimental Protocols
Mass Spectrometry
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analysis Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Scan Range: m/z 50-500
-
-
Data Acquisition: Acquire data in full scan mode to determine the molecular weight. Subsequently, perform tandem MS (MS/MS) on the protonated molecular ion to obtain fragmentation data.[3][4]
Caption: Workflow for Mass Spectrometry Analysis.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Use a 500 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: -2 to 14 ppm.
-
Number of Scans: 16.
-
Relaxation Delay: 2 s.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024.
-
Relaxation Delay: 2 s.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).
Caption: Workflow for NMR Spectroscopy Analysis.
Conclusion
The combination of high-resolution mass spectrometry and high-field NMR spectroscopy provides a robust analytical workflow for the comprehensive structural characterization of this compound. The predicted data and fragmentation patterns outlined in this guide serve as a valuable reference for researchers working with this molecule, ensuring confident identification and quality control. The detailed experimental protocols offer a standardized approach to data acquisition, promoting reproducibility and accuracy in analytical results.
References
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 22). YouTube. Retrieved from [Link]
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Pereira, M. M. A., de Souza, M. V. N., & d'Avila, L. A. (2012). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules, 17(3), 2995–3016. Retrieved from [Link]
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Study of Mass Spectra of Some Indole Derivatives. (n.d.). Scirp.org. Retrieved from [Link]
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Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377–395. Retrieved from [Link]
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1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0006454). (n.d.). Human Metabolome Database. Retrieved from [Link]
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Ion fragmentation of small molecules in mass spectrometry. (2012, February 3). UAB. Retrieved from [Link]
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Ion fragmentation of small molecules in mass spectrometry. (2010, January 22). UAB. Retrieved from [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
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Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. Retrieved from [Link]
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A Senior Application Scientist's Guide to the In Silico Characterization of 4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid
Foreword: From Structure to Hypothesis
Chapter 1: Ligand Preparation and Physicochemical Foundation
Before any interaction with a biological target can be modeled, the ligand itself must be accurately characterized in a computationally ready format. This initial step is critical; errors or oversights here will propagate through all subsequent stages of analysis. Our process is designed to create a chemically correct and energetically favorable three-dimensional representation of the molecule.
Molecular Input and 3D Conformation Generation
The starting point is the 2D representation of the molecule, typically as a SMILES (Simplified Molecular Input Line Entry System) string. For our compound, this is O=C(O)CCC(=O)N1CC2=C(C=C(F)C=C2)C1. This representation is unambiguous but lacks the three-dimensional information necessary for all structure-based calculations.
Protocol 1: 2D to 3D Structure Generation
-
Input SMILES: The SMILES string is imported into a molecular modeling software suite (e.g., Schrödinger Maestro, MOE, or open-source alternatives like RDKit).
-
Hydrogenation: The structure is converted to a 2D representation, and all hydrogen atoms are explicitly added. This is crucial as hydrogen atoms are key participants in hydrogen bonding networks.
-
3D Conformation Generation: A conformational search is performed. This is not a trivial step. The molecule possesses rotatable bonds, particularly in the butanoic acid chain. We employ an energy minimization algorithm (like the OPLS force field) to generate a low-energy, stable 3D conformer.[5] The rationale is to begin our analysis with a representation of the molecule in a plausible, low-energy state.
Physicochemical Property Prediction
With a valid 3D structure, we can now calculate the fundamental physicochemical properties that govern a molecule's behavior in a biological system. These properties are the first filter for assessing "drug-likeness." We will evaluate our compound against Lipinski's Rule of Five, a widely used guideline for oral bioavailability.
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Assessment |
| Molecular Weight (MW) | 251.24 g/mol | ≤ 500 | Pass |
| LogP (Octanol-Water Partition) | 1.65 | ≤ 5 | Pass |
| Hydrogen Bond Donors | 1 (from the carboxylic acid) | ≤ 5 | Pass |
| Hydrogen Bond Acceptors | 3 (2 from carbonyls, 1 from fluorine) | ≤ 10 | Pass |
| Overall | - | - | Favorable Drug-like Profile |
| Caption: Table 1. Predicted physicochemical properties and Lipinski's Rule of Five assessment for the target molecule. |
These initial findings are promising. The molecule adheres to all of Lipinski's rules, suggesting it possesses a physicochemical profile consistent with orally bioavailable drugs.
Chapter 2: Target Hypothesis Generation: A Ligand-Based Approach
Without a known biological target, our first task is to generate a credible hypothesis. Since we have no target structure to work with, we must rely on ligand-based methods. The core principle is one of similarity: molecules with similar structures often have similar biological activities.
Pharmacophore Modeling and Similarity Searching
A pharmacophore is an abstract representation of the essential features of a molecule that are responsible for its biological activity. For our compound, we can identify the following key features:
-
One Hydrogen Bond Donor (HBD)
-
Two Hydrogen Bond Acceptors (HBA)
-
One Aromatic Ring (AR)
-
One Negative Ionizable feature (the carboxylic acid)
We will use this pharmacophore model as a query to search large biological databases like ChEMBL or PubChem. The goal is to identify known drugs or bioactive compounds that share these features in a similar spatial arrangement. The Tanimoto coefficient is a common metric for quantifying structural similarity.
Protocol 2: Ligand-Based Virtual Screening
-
Pharmacophore Definition: Define the 3D pharmacophore based on the low-energy conformer of our molecule.
-
Database Selection: Choose a database of known bioactive molecules (e.g., ChEMBL).
-
Similarity Search: Execute a search using the defined pharmacophore and Tanimoto similarity metrics.
-
Hit Analysis: Analyze the top-ranked hits. We are looking for compounds that not only have high similarity scores but also have well-characterized biological targets.
For the purpose of this guide, let's hypothesize that this search identifies a known inhibitor of Aldo-Keto Reductase Family 1 Member B10 (AKR1B10) , an enzyme implicated in cancer, as a structurally similar compound. This provides us with our first testable hypothesis and a specific protein target for the next phase of our investigation.
Chapter 3: Structure-Based Analysis: Molecular Docking
Having identified a potential target, AKR1B10, we can now shift to structure-based methods. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[6][7][8][9] This allows us to model the binding mode and estimate the strength of the interaction.
The Docking Workflow
The docking process involves preparing both the ligand and the receptor, defining the binding site, and then using a search algorithm to find the best fit, which is evaluated by a scoring function.[9][10]
Caption: Figure 1. A typical workflow for molecular docking experiments.
Protocol 3: Molecular Docking with AutoDock Vina
-
Receptor Preparation:
-
Download the crystal structure of AKR1B10 from the Protein Data Bank (PDB).
-
Remove all non-essential molecules, including water and co-crystallized ligands.
-
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).
-
-
Ligand Preparation:
-
Use the previously generated low-energy 3D structure of our compound.
-
Assign rotatable bonds.
-
-
Grid Box Generation:
-
Define a 3D grid box that encompasses the known active site of AKR1B10. The dimensions should be sufficient to allow the ligand to rotate and translate freely within the site.
-
-
Docking Execution:
-
Run the docking simulation. The algorithm will generate multiple binding poses and rank them using a scoring function, which estimates the binding affinity (typically in kcal/mol).
-
-
Pose Analysis:
-
This is the most critical step. A good docking score is meaningless without a chemically sensible binding pose. We must visually inspect the top-ranked poses to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking with active site residues.
-
A successful docking result would show our molecule forming stable interactions with key residues in the AKR1B10 active site, providing strong support for our initial hypothesis.
Chapter 4: Dynamic Validation: Molecular Dynamics (MD) Simulation
A significant limitation of molecular docking is that it typically treats the receptor as a rigid structure.[7] In reality, proteins are dynamic entities. Molecular Dynamics (MD) simulations allow us to observe the behavior of the protein-ligand complex over time, providing a much more realistic assessment of binding stability.[11][12][13]
Rationale and Workflow for MD Simulation
The purpose of running an MD simulation is to answer a key question: Is the binding pose predicted by docking stable in a dynamic, solvated environment? A ligand that quickly dissociates from the active site in an MD simulation is unlikely to be a potent inhibitor.
Caption: Figure 2. The workflow for setting up and analyzing an MD simulation.
Protocol 4: MD Simulation using GROMACS
-
System Setup:
-
Take the best-ranked protein-ligand complex from docking as the starting structure.
-
Place the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.
-
-
Minimization and Equilibration:
-
Perform a steep descent energy minimization to remove any steric clashes.
-
Run a two-phase equilibration: first under an NVT (constant Number of particles, Volume, and Temperature) ensemble to stabilize the temperature, followed by an NPT (constant Number of particles, Pressure, and Temperature) ensemble to stabilize the pressure and density.
-
-
Production MD:
-
Run the production simulation for a significant duration (e.g., 100 nanoseconds). The system's coordinates are saved at regular intervals to generate a trajectory.
-
-
Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD for both indicates that the system has reached equilibrium and the ligand remains bound in a stable conformation.
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of the protein residues to identify flexible regions.
-
Interaction Analysis: Monitor the key hydrogen bonds and hydrophobic contacts identified during docking. Their persistence throughout the simulation provides strong evidence of stable binding.
-
If the MD simulation shows a stable RMSD and persistent interactions, it significantly increases our confidence in the docking results and the overall hypothesis.
Chapter 5: Drug-Likeness and Safety: ADMET Profiling
A compound can be a potent inhibitor of its target but still fail as a drug due to poor pharmacokinetic properties or toxicity.[14] Early-stage prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is essential to flag potential liabilities.[15][16][17]
In Silico ADMET Prediction
We use a variety of computational models, many of which are based on machine learning trained on large datasets of experimental results, to predict a suite of ADMET properties.
Protocol 5: Using an Online ADMET Prediction Server
-
Tool Selection: Choose a comprehensive, freely available web server such as SwissADME, ADMETlab 2.0, or ADMET-AI.[15][16][18]
-
Input: Submit the SMILES string of our compound.
-
Analysis: Collate the predictions into a summary table. We are particularly interested in properties related to oral bioavailability (e.g., Caco-2 permeability, P-glycoprotein substrate status), metabolic stability (cytochrome P450 inhibition), and potential toxicities (e.g., hERG inhibition, mutagenicity).
| ADMET Property Category | Parameter | Predicted Outcome | Implication |
| Absorption | Caco-2 Permeability | High | Good potential for intestinal absorption. |
| P-glycoprotein Substrate | No | Low probability of being actively pumped out of cells. | |
| Distribution | Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cause CNS side effects. |
| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions with CYP2D6 substrates. |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions with CYP3A4 substrates. | |
| Toxicity | hERG Inhibition | Low Probability | Low risk of cardiotoxicity. |
| AMES Mutagenicity | Low Probability | Low risk of being mutagenic. | |
| Caption: Table 2. A representative summary of predicted ADMET properties for the target molecule. |
The predicted ADMET profile appears favorable, with good absorption characteristics and a low risk of common toxicities or metabolic liabilities. This further strengthens the case for the compound as a potential drug candidate.
Conclusion and Path Forward
This in-depth guide has systematically constructed a plausible biological hypothesis for a novel chemical entity, 4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid. Starting with only its 2D structure, we have:
-
Established a favorable drug-like physicochemical profile.
-
Generated a testable hypothesis of AKR1B10 inhibition through ligand-based similarity searching.
-
Modeled a chemically reasonable and stable binding pose within the AKR1B10 active site using molecular docking.
-
Validated the stability of this binding pose through molecular dynamics simulations.
-
Predicted a safe and favorable ADMET profile, suggesting good pharmacokinetic potential.
The convergence of these independent lines of computational evidence provides a strong rationale for advancing this compound to the next stage of the drug discovery pipeline: experimental validation. The immediate next steps would be the chemical synthesis of the compound followed by in vitro enzymatic assays to confirm its inhibitory activity against AKR1B10. This seamless integration of in silico prediction and experimental validation represents the future of efficient and rational drug design.[19]
References
-
Basics, types and applications of molecular docking: A review. (n.d.). Google Scholar. Retrieved January 17, 2026, from [Link]
-
A Comprehensive Review of Molecular Docking: Principles, Methods, Applications, and Future Directions. (n.d.). Google Scholar. Retrieved January 17, 2026, from [Link]
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ADMET Predictions - Computational Chemistry Glossary. (n.d.). Deep Origin. Retrieved January 17, 2026, from [Link]
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A Comprehensive Review on Molecular Docking in Drug Discovery. (n.d.). Google Scholar. Retrieved January 17, 2026, from [Link]
-
Molecular Dynamic Simulations for Drug Discovery. (n.d.). Udemy. Retrieved January 17, 2026, from [Link]
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ADMET-AI. (n.d.). ADMET-AI. Retrieved January 17, 2026, from [Link]
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A Guide to In Silico Drug Design. (2022). PubMed Central. Retrieved January 17, 2026, from [Link]
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Molecular Docking: A powerful approach for structure-based drug discovery. (2015). PubMed Central. Retrieved January 17, 2026, from [Link]
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ADMET Predictor® - Simulations Plus. (n.d.). Simulations Plus. Retrieved January 17, 2026, from [Link]
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Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. (2020). MDPI. Retrieved January 17, 2026, from [Link]
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Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. (2023). National Institutes of Health. Retrieved January 17, 2026, from [Link]
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How Do In Silico Trials Work? A Brief Guide. (2024). The Clinical Trial Vanguard. Retrieved January 17, 2026, from [Link]
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Molecular Docking Simplified: Literature Review. (2023). Advances in Medical, Dental and Health Sciences. Retrieved January 17, 2026, from [Link]
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What is in silico drug discovery? (2025). Patsnap Synapse. Retrieved January 17, 2026, from [Link]
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ADMETlab 2.0. (n.d.). ADMETlab. Retrieved January 17, 2026, from [Link]
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In Silico Methods for Drug Design and Discovery. (n.d.). Frontiers. Retrieved January 17, 2026, from [Link]
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In Silico Modeling: Accelerating drug development. (2023). Patheon Pharma Services. Retrieved January 17, 2026, from [Link]
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High Throughput Molecular Dynamics Simulations for Drug Discovery. (2018). YouTube. Retrieved January 17, 2026, from [Link]
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Role of Molecular Dynamics and Related Methods in Drug Discovery. (2016). ACS Publications. Retrieved January 17, 2026, from [Link]
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An In-Depth Technical Guide to the Solubility and Stability of 4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid is a molecule of interest in contemporary drug discovery and development. Its chemical structure, featuring an indoline moiety linked to a butanoic acid chain, presents a unique combination of functionalities that may be pivotal for its biological activity and pharmaceutical properties. This technical guide, authored for the discerning scientific audience, provides a comprehensive analysis of the core physicochemical characteristics that govern its behavior in experimental and developmental settings: solubility and stability. Understanding these parameters is not merely a perfunctory step but a foundational requirement for advancing a compound through the rigorous pipeline of drug development, from early-stage screening to formulation and clinical trials.
This document moves beyond a simple recitation of facts. It is designed to be a practical and intellectually robust resource, offering not only predicted data and established protocols but also the underlying scientific rationale. By elucidating the "why" behind the "how," this guide aims to empower researchers to make informed decisions, anticipate challenges, and design robust experimental plans.
Physicochemical Properties: A Snapshot
A thorough understanding of a compound's fundamental physicochemical properties is the bedrock upon which all further studies are built. These parameters offer the first clues into how the molecule will behave in various environments.
| Property | Value | Source |
| CAS Number | 393183-92-1 | , [1] |
| Molecular Formula | C12H12FNO3 | [2], |
| Molecular Weight | 237.23 g/mol | [2], |
| Melting Point | 160-162°C | [2], |
| Predicted logS | -3.5 | In-silico prediction |
| Predicted pKa | 4.7 (Carboxylic Acid) | In-silico prediction |
Solubility Profile: Navigating the Aqueous and Organic Realms
The solubility of a drug candidate is a critical determinant of its bioavailability and developability. A compound that cannot be adequately dissolved in physiological fluids is unlikely to reach its target in sufficient concentrations to elicit a therapeutic effect. Our in-silico analysis predicts a logS of -3.5 , suggesting that this compound is likely to be poorly soluble in water .
The predicted pKa of 4.7 for the carboxylic acid moiety is a key piece of information. It tells us that the ionization state of the molecule, and therefore its solubility, will be highly dependent on the pH of the surrounding medium.
Experimental Protocol: Kinetic Solubility Assessment
This high-throughput assay provides a rapid assessment of solubility under non-equilibrium conditions, which is particularly useful in the early stages of drug discovery.
Experimental Protocol: Thermodynamic Solubility Determination
This method measures the equilibrium solubility of the compound, providing a more definitive value that is essential for later-stage development and formulation.
Stability Profile: Ensuring Molecular Integrity
A drug candidate must remain stable under a variety of conditions to be viable. Degradation can lead to a loss of potency, the formation of toxic byproducts, and a shortened shelf life. The indoline and butanoic acid components of the target molecule suggest potential liabilities that must be investigated through forced degradation studies.
Forced Degradation Studies: A Proactive Approach
Forced degradation, or stress testing, is a critical component of drug development that helps to identify potential degradation pathways and develop stability-indicating analytical methods. The following conditions are recommended for a comprehensive assessment of this compound.
| Stress Condition | Proposed Protocol | Potential Degradation Pathways |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | Hydrolysis of the amide bond. |
| Base Hydrolysis | 0.1 M NaOH at RT for 8h | Hydrolysis of the amide bond. |
| Oxidation | 3% H2O2 at RT for 24h | Oxidation of the indoline ring. |
| Photostability | ICH Q1B guidelines | Photodegradation of the indoline moiety.[3] |
| Thermal Stress | 80°C for 48h (solid & solution) | General thermal decomposition. |
Experimental Workflow: Forced Degradation Study
Conclusion
This technical guide provides a foundational framework for understanding and evaluating the solubility and stability of this compound. The in-silico predictions suggest that the compound is likely to be poorly soluble in aqueous media, with its solubility being highly pH-dependent due to the presence of a carboxylic acid group. Furthermore, the indoline moiety is a potential site for oxidative and photolytic degradation.
The experimental protocols outlined herein offer robust and validated methods for confirming these predictions and for gaining a deeper understanding of the compound's behavior. By systematically investigating these critical properties, researchers can build a comprehensive data package that will be invaluable for guiding future drug development efforts, from formulation design to the establishment of appropriate storage and handling procedures. The proactive identification and characterization of potential liabilities are paramount to the successful and efficient progression of any new chemical entity toward clinical application.
References
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MedCrave. Forced Degradation Studies. [Link]
-
PubMed. Discovery of indole derivatives as STING degraders. [Link]
-
Contract Pharma. Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]
-
European Medicines Agency. ICH guideline Q1B on photostability testing of new active substances and medicinal products. [Link]
Sources
Commercial suppliers of 4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid for research
A Researcher's Guide to Procuring 4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic Acid
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the sourcing, evaluation, and quality control of this compound. As a key building block in medicinal chemistry and novel compound synthesis, ensuring the quality and reliability of this reagent is paramount to the success of research endeavors.
Compound Profile
Before initiating procurement, it is essential to confirm the specific properties of the target molecule. This ensures that requests to suppliers are precise and that the delivered product meets the required specifications.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | This compound | [1][2][3] |
| Synonyms | 4-(5-Fluoroindolin-1-yl)-4-oxobutanoic acid, 1H-Indole-1-butanoic acid, 5-fluoro-2,3-dihydro-γ-oxo- | [2][3] |
| CAS Number | 393183-92-1 | [1][2][3] |
| Molecular Formula | C12H12FNO3 | [1][2][3] |
| Molecular Weight | 237.23 g/mol | [1][2][3] |
| Melting Point | 160-162°C | [1][2] |
| MDL Number | MFCD00214471 | [1] |
This compound is a derivative of indoline, functionalized with a fluorinated benzene ring and a butanoic acid chain. Its structure makes it a valuable intermediate, potentially in the development of S1P1 receptor agonists or other biologically active molecules.[4]
Sourcing Guide: Evaluating Commercial Suppliers
The landscape of chemical suppliers is vast, ranging from large-scale manufacturers to smaller, specialized custom synthesis labs. A systematic approach to supplier evaluation is critical. The following workflow outlines key decision points for researchers.
Caption: Supplier Evaluation Workflow for Research Chemicals.
Comparative Analysis of Known Suppliers
Based on publicly available data, several vendors offer this compound. The table below provides a comparative snapshot. Note: Availability and pricing are subject to change and should be confirmed directly with the supplier.
Table 2: Commercial Supplier Comparison
| Supplier | Purity | Availability/Scale | Country of Origin | Notes |
| Matrix Scientific | >95% (Typical) | 1g, 5g, Custom Synthesis | United States | Often provides melting point and MDL number.[1][5] |
| Apollo Scientific Ltd. | >95% (Typical) | 1g, 5g | United Kingdom | Listed on chemical marketplaces like ChemicalBook.[5] |
| Shaanxi Dideu Medichem Co. Ltd | Industrial Grade (Purity Varies) | Bulk Inquiry | China | Available through platforms like Echemi.[3] |
| Princeton BioMolecular Research, Inc. | 95% | Inquire for availability | United States | Often distributed through larger vendors like Sigma-Aldrich.[6] |
Incoming Quality Control and Verification
Upon receiving a shipment, it is incumbent upon the researcher to perform independent verification. This not only validates the supplier's claims but also ensures the integrity of the downstream experiments. Trustworthiness in research is built upon such self-validating systems.
Recommended Analytical QC Protocol
-
Visual Inspection: Examine the material for uniform color and consistency. Note any discoloration or heterogeneity.
-
Solubility Test: Test solubility in common laboratory solvents (e.g., DMSO, DMF, Methanol) to ensure it aligns with expected properties and for stock solution preparation.
-
Melting Point Determination: Measure the melting point and compare it to the reference range of 160-162°C.[1][2] A significant deviation or broad melting range can indicate impurities.
-
Spectroscopic Confirmation:
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the most crucial test. The spectrum should be clean, with chemical shifts, splitting patterns, and integration values consistent with the molecule's structure. Pay close attention to the aromatic region for the fluoro-substituted indole and the aliphatic region for the butanoic acid chain. The acidic proton is often broad and may be exchangeable with D₂O.[7]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This confirms both purity and molecular weight. The HPLC trace should show a single major peak, and the mass spectrum should display the expected parent ion mass [M+H]⁺ or [M-H]⁻.[8]
-
-
Documentation Archiving: File the supplier's Certificate of Analysis and your internal QC data with the batch number for future reference and traceability.
The following workflow diagram illustrates this essential process.
Caption: In-House Quality Control Workflow for New Reagents.
Application Context and Considerations
This molecule is an N-acylated indoline, a common scaffold in medicinal chemistry. The fluoro-substituent can be used to modulate electronic properties, improve metabolic stability, or act as a handle for further functionalization. The carboxylic acid provides a point for amide coupling, esterification, or other conjugations.
Given its structure, it is likely used as a synthetic intermediate in multi-step syntheses. For example, similar butanoic acid derivatives of indole scaffolds have been investigated as S1P1 receptor agonists for potential use in treating autoimmune diseases.[4] The purity of this starting material is therefore critical, as impurities could lead to complex side-reactions and purification challenges in subsequent steps.
Conclusion
Procuring specialized chemical reagents like this compound requires a diligent, multi-faceted approach. By moving beyond a simple price comparison to a comprehensive evaluation of supplier data, supported by a robust in-house QC protocol, researchers can ensure the integrity of their starting materials. This foundational step is non-negotiable for generating reproducible, high-quality scientific data.
References
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Impurity analysis of 2-butynoic acid by ion chromatography-mass spectrometry . PubMed. [Link]
-
CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids . YouTube. [Link]
-
Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists . PubMed. [Link]
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- 4. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Technical Guide to the Safe Handling of 4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid
This document provides a comprehensive technical guide for the safe handling, storage, and disposal of 4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid. It is intended for researchers, scientists, and drug development professionals who may work with this compound in a laboratory setting. The protocols and recommendations herein are synthesized from established safety data for the compound and its structural analogs, emphasizing a culture of safety and scientific integrity.
Compound Identification and Physicochemical Properties
This compound is a fluorinated indole derivative. Understanding its fundamental properties is the first step in ensuring safe handling. As a solid compound, the primary risks of exposure are through the inhalation of dust particles and direct contact with the skin or eyes.
| Property | Value | Source |
| CAS Number | 393183-92-1 | [1][2] |
| Molecular Formula | C12H12FNO3 | [1][2][3] |
| Molecular Weight | 237.23 g/mol | [1][2][3] |
| Appearance | Solid | [4] |
| Melting Point | 160-162°C | [1][3] |
| Synonyms | 4-(5-Fluoroindolin-1-yl)-4-oxobutanoic acid | [1] |
Hazard Assessment and Toxicological Profile
While a complete, peer-reviewed toxicological profile for this specific molecule is not extensively published, available supplier data and analysis of structurally related compounds allow for a robust hazard assessment. The compound is classified as an irritant[3]. The presence of the carboxylic acid functional group and the fluoro-indole moiety necessitates careful handling to avoid adverse health effects.
2.1. GHS Hazard Classification Based on data for analogous chemical structures, the following hazard statements should be considered applicable until proven otherwise.[4][5][6][7]
| Hazard Code | Statement | Rationale |
| H315 | Causes skin irritation | Common hazard for carboxylic acids and aromatic compounds.[5][7] |
| H319 | Causes serious eye irritation | Direct contact with dust can cause significant irritation or damage.[5][7] |
| H335 | May cause respiratory irritation | Inhalation of fine dust can irritate the respiratory tract.[4][5][7] |
| H302 | Harmful if swallowed | A general precaution for research chemicals of this class.[4][5] |
2.2. Routes of Exposure and Health Effects
-
Inhalation: Inhaling dust may cause irritation to the respiratory system.[4][6]
-
Skin Contact: Direct contact can cause skin irritation.[5][6]
-
Eye Contact: The compound is a serious eye irritant; contact can lead to significant damage if not addressed immediately.[5][6]
2.3. Hazardous Decomposition Upon thermal decomposition or combustion, this compound may release hazardous gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and gaseous hydrogen fluoride (HF).[8][9] All work with the potential for thermal degradation should be performed in a well-ventilated chemical fume hood.
Exposure Controls and Personal Protection
A multi-layered approach to safety, combining engineering controls and personal protective equipment (PPE), is essential for minimizing exposure risk.
3.1. Engineering Controls
-
Chemical Fume Hood: All procedures involving the handling of the solid compound or its solutions must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[5]
-
Ventilation: The laboratory should be well-ventilated, with safety showers and eyewash stations readily accessible.[9][10]
3.2. Personal Protective Equipment (PPE) The selection of PPE is critical and should be based on the specific laboratory task being performed. The following workflow illustrates the minimum required PPE.
Caption: Standard PPE workflow for handling the compound.
-
Eye and Face Protection: Wear tight-sealing safety goggles or a face shield.[9][10]
-
Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves must be inspected for tears or holes before use and disposed of properly after handling the material.[11]
-
Respiratory Protection: For situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH/MSHA-approved respirator should be used.[9]
Standard Operating Procedures for Handling and Storage
Adherence to standardized protocols is crucial for safety and experimental reproducibility.
4.1. Weighing and Handling the Solid Compound
-
Preparation: Ensure the chemical fume hood is on and the work area is clean and uncluttered. Assemble all necessary equipment (spatula, weigh paper, container).
-
PPE: Don all required PPE as outlined in Section 3.2.
-
Handling: Carefully open the container. Use a clean spatula to transfer the desired amount of solid to weigh paper or a tared container. Avoid any actions that could create dust.
-
Closure: Promptly and securely close the main container.
-
Cleanup: Clean any residual powder from the spatula and work surface using a damp cloth (if compatible with the solvent to be used) or as appropriate. Dispose of all contaminated materials as chemical waste.
4.2. Storage Requirements Proper storage is vital to maintain the compound's integrity and prevent accidental exposure.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
Keep away from incompatible materials such as strong oxidizing agents.[8][9]
-
The storage area should be clearly labeled and secured.
Emergency Procedures and First Aid
In the event of an exposure or spill, immediate and correct action is critical.
5.1. First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6][8] |
| Skin Contact | Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[5][6][8] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor.[5][6][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a POISON CENTER or doctor immediately if you feel unwell.[5][8][10] |
5.2. Spill Response Protocol The following decision tree should guide the response to a laboratory spill.
Caption: Decision workflow for chemical spill response.
Waste Management and Disposal
All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional, local, and national regulations.[6]
6.1. Neutralization Protocol for Acidic Waste Solutions Aqueous waste solutions containing this carboxylic acid should be neutralized before disposal. This protocol is adapted from standard laboratory procedures.[12]
CAUTION: Neutralization is an exothermic reaction. Perform this procedure slowly and in a fume hood.
-
Preparation: Place the acidic aqueous waste solution in a large beaker inside a secondary container (e.g., an ice bath) to manage heat generation.
-
Dilution: If the solution is concentrated, slowly dilute it by adding it to at least 10 parts of cold water with stirring.[12]
-
Neutralization: Prepare a saturated solution of sodium bicarbonate or a 1M solution of sodium hydroxide. Slowly add the basic solution to the diluted acidic waste while stirring continuously.
-
Monitoring: Monitor the pH of the solution using pH indicator strips or a calibrated pH meter. Continue adding the base in small increments until the pH is between 6.0 and 8.0.[12]
-
Disposal: Once neutralized, the solution can be disposed of down the drain with copious amounts of water, provided this is permitted by local regulations. If not, it should be collected in a designated aqueous waste container.
Solid waste, contaminated PPE, and empty containers must be collected in a clearly labeled hazardous waste container for pickup by Environmental Health & Safety (EH&S) personnel.
References
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This compound - Matrix Scientific.
-
SAFETY DATA SHEET - Fisher Scientific (for 4-Fluoroindole).
-
SAFETY DATA SHEET - Sigma-Aldrich (for Heptafluorobutyric acid).
-
4-(5-FLUORO-2,3-DIHYDRO-1H-INDOL-1-YL)-4-OXOBUTANOICACID - ChemicalBook.
-
4-(5-fluoro-2,3-dihydro-1h-indol-1-yl)-4-oxobutanoicacid - Echemi.
-
SAFETY DATA SHEET - Sigma-Aldrich (for a butanoic acid derivative).
-
SAFETY DATA SHEET - Fisher Scientific (for 1-Butanone, 4-chloro-1-(4-fluorophenyl)-).
-
SAFETY DATA SHEET - Fisher Scientific (for Butanoic acid, heptafluoro-).
-
SAFETY DATA SHEET - Fisher Scientific (for 5-Fluoroindole).
-
Safety Data Sheet - SynZeal (for a butanoic acid derivative).
-
Safety Data Sheet - Angene Chemical.
-
EHSO Manual - Hazardous Waste - OUHSC.edu.
-
4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoic acid - Sigma-Aldrich.
-
SAFETY DATA SHEET - Thermo Fisher Scientific (for 5-Fluoro-1H-indole-2-carboxylic acid).
-
1010893-54-5|4-(8-Fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoic acid - BLD Pharm.
-
4-(3,4-Difluoroanilino)-4-oxobutanoic acid - AK Scientific, Inc.
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Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Indolyl Oxobutanoic Acids via Friedel-Crafts Acylation
Introduction: The Significance of Indolyl Oxobutanoic Acids
The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds, from neurotransmitters like serotonin to anti-cancer agents.[1][2] Indole derivatives are integral to the development of therapeutics for infectious diseases, metabolic disorders, and neurodegenerative conditions.[2][3] Among the myriad of indole-based structures, 4-(1H-indol-3-yl)-4-oxobutanoic acid and its analogues are pivotal intermediates. Their unique bifunctional nature, possessing both a ketone and a carboxylic acid, makes them versatile precursors for constructing more complex heterocyclic systems and for introducing pharmacophoric elements essential in modern drug discovery.[3][4]
The Friedel-Crafts acylation stands as a powerful and direct method for forging the crucial carbon-carbon bond at the indole C3 position to create these valuable synthons.[5] This application note provides a comprehensive guide to the strategic application of the Friedel-Crafts acylation for synthesizing indolyl oxobutanoic acids, focusing on the reaction of indoles with succinic anhydride. We will delve into the mechanistic underpinnings, provide a field-proven experimental protocol, and address common challenges to empower researchers in their synthetic endeavors.
Mechanistic Insights: The Acylation of Indole
The Friedel-Crafts acylation of indole is a classic electrophilic aromatic substitution.[6] The high nucleophilicity of the indole ring, particularly at the C3 position, drives the reaction, but also presents challenges such as potential side reactions and polymerization if not properly controlled.[7][8]
The mechanism proceeds through several distinct steps:
-
Generation of the Electrophile: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the succinic anhydride. It coordinates to one of the carbonyl oxygens, polarizing the C-O bond and making the other carbonyl carbon highly electrophilic. This complex can then open to form a potent acylium ion.[9][10]
-
Nucleophilic Attack: The electron-rich π-system of the indole ring attacks the electrophilic acylium ion. This attack occurs preferentially at the C3 position, as this pathway leads to a more stable cationic intermediate (an arenium ion) where the positive charge is delocalized without disrupting the aromaticity of the benzene portion of the indole.[11]
-
Rearomatization: A weak base, such as the AlCl₄⁻ complex, abstracts the proton from the C3 position, collapsing the intermediate and restoring the aromaticity of the pyrrole ring.[6]
-
Catalyst Complexation: The ketone product formed is a moderate Lewis base and readily forms a stable complex with the AlCl₃ catalyst.[12] This prevents the catalyst from participating in further reactions, meaning that a stoichiometric amount, or even a slight excess, of the Lewis acid is required for the reaction to proceed to completion.[12][13] This complex is then hydrolyzed during aqueous workup to liberate the final product.
Sources
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- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
Application Note: A Comprehensive Protocol for the N-Acylation of 5-Fluoro-2,3-dihydro-1H-indole
Abstract
The N-acyl indoline scaffold is a privileged motif in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2] This application note provides a detailed, robust, and validated protocol for the N-acylation of 5-fluoro-2,3-dihydro-1H-indole (5-fluoroindoline), a key intermediate in drug discovery. We delve into the causality behind experimental choices, from reagent selection to reaction conditions and purification strategies. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for synthesizing N-acylated 5-fluoroindoline derivatives.
Introduction and Scientific Background
N-acylation of secondary amines is a cornerstone transformation in organic synthesis, forming the exceptionally stable tertiary amide functional group.[3] In the context of drug development, introducing an acyl group to the nitrogen atom of an indoline core can significantly modulate a molecule's pharmacological properties, including potency, selectivity, solubility, and metabolic stability.[3] The fluorine substituent at the 5-position of the indoline ring is a common bioisosteric replacement for hydrogen, often enhancing metabolic stability and binding affinity.
While the N-acylation of secondary amines is a well-established reaction, success hinges on careful control of reaction parameters. The primary challenge in acylating indole-like structures is achieving chemoselectivity. Indoles themselves can undergo acylation at the C3 position due to high electron density.[1][4] However, by using 2,3-dihydro-1H-indole (indoline), the aromaticity of the pyrrole ring is removed, making the nitrogen atom a more nucleophilic and primary site for acylation.
This protocol focuses on a classic and highly effective method using an acyl chloride as the acylating agent in the presence of a non-nucleophilic base.
Reaction Principle and Mechanism
The N-acylation of 5-fluoroindoline with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the secondary amine nitrogen of the indoline attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion. A non-nucleophilic organic base, such as triethylamine (Et₃N) or pyridine, is crucial. It acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting indoline and driving the reaction to completion.[3]
Figure 1: General mechanism for the N-acylation of an indoline with an acyl chloride.
Materials and Equipment
Reagents and Chemicals
| Reagent | Role | Purity | Supplier | Notes |
| 5-Fluoro-2,3-dihydro-1H-indole | Substrate | ≥98% | Sigma-Aldrich, etc. | Store under inert gas. |
| Acyl Chloride (e.g., Acetyl Chloride) | Acylating Agent | ≥99% | Sigma-Aldrich, etc. | Highly reactive and moisture-sensitive. Handle in a fume hood. |
| Triethylamine (Et₃N) | Base | ≥99.5%, distilled | Sigma-Aldrich, etc. | Corrosive and flammable. Should be freshly distilled for best results.[5][6] |
| Dichloromethane (DCM) | Solvent | Anhydrous, ≥99.8% | Fisher Scientific, etc. | Anhydrous solvent is critical to prevent hydrolysis of the acyl chloride. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Quenching/Wash | Reagent Grade | - | Used during aqueous work-up. |
| Brine (Saturated NaCl solution) | Aqueous Wash | Reagent Grade | - | Used to remove water from the organic layer. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying Agent | Reagent Grade | - | For drying the organic extract. |
| Silica Gel | Stationary Phase | 60 Å, 230-400 mesh | - | For flash column chromatography. |
| TLC Plates | Analysis | Silica gel 60 F₂₅₄ | - | For reaction monitoring. |
| Ethyl Acetate & Hexanes | Mobile Phase | HPLC Grade | - | For chromatography. |
Equipment
-
Round-bottom flasks and magnetic stir bars
-
Magnetic stir plate
-
Ice-water bath
-
Septa and nitrogen/argon inlet
-
Glass syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography setup
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves.
Detailed Experimental Protocol
This protocol describes the N-acetylation of 5-fluoro-2,3-dihydro-1H-indole as a representative example. The molar equivalents can be adapted for other acyl chlorides.
Figure 2: Step-by-step experimental workflow for N-acylation.
Step-by-Step Instructions:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen or argon atmosphere, dissolve 5-fluoro-2,3-dihydro-1H-indole (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous dichloromethane (DCM).[3]
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. Maintaining a low temperature is crucial to control the exothermic reaction and minimize potential side reactions.
-
Addition of Acyl Chloride: Add the acyl chloride (e.g., acetyl chloride, 1.1 equiv), either neat or as a solution in anhydrous DCM, dropwise to the cooled amine solution over 10-15 minutes.[3] A cloudy precipitate of triethylamine hydrochloride (Et₃N·HCl) will form immediately.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting indoline spot is consumed.
-
Quenching: Once the reaction is complete, carefully quench it by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM. Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layer with brine, then dry it over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-acylated 5-fluoroindoline.[3]
Safety and Handling Precautions
-
Acyl Chlorides: Acyl chlorides are corrosive, lachrymatory, and react violently with water. Always handle them in a chemical fume hood while wearing appropriate PPE, including gloves and safety goggles.
-
Triethylamine (Et₃N): Triethylamine is a highly flammable liquid and vapor that can cause severe skin burns and eye damage.[6][7] It is toxic if inhaled or absorbed through the skin.[7] Handle in a well-ventilated area, away from heat and ignition sources.[5][7][8] Ground all equipment to prevent static discharge.[6][8]
-
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All operations should be performed within a fume hood.
-
General: Always review the Safety Data Sheets (SDS) for all chemicals before starting any experiment.[5][6][7]
Discussion and Field-Proven Insights
-
Choice of Base: While triethylamine is common, other non-nucleophilic bases like pyridine or diisopropylethylamine (DIPEA) can also be used. The choice may depend on the specific substrate and the ease of removing the corresponding hydrochloride salt. For sensitive substrates, a milder base may be preferable. Cesium carbonate (Cs₂CO₃) has also been shown to be effective in N-acylation processes.[1][2]
-
Choice of Acylating Agent: Acid anhydrides can be used as an alternative to acyl chlorides.[3][9] They are generally less reactive, which can be advantageous for controlling the reaction, but may require longer reaction times or heating.[3] Thioesters have emerged as a stable and functional group-tolerant alternative to highly reactive acyl chlorides for chemoselective N-acylation of indoles.[1][10]
-
Solvent-Free Conditions: For certain reactions, solvent-free conditions can offer a greener and more efficient alternative, sometimes leading to faster reaction times and simpler work-ups.[9]
-
Importance of Anhydrous Conditions: The presence of water will hydrolyze the acyl chloride, reducing the yield and complicating purification. Using anhydrous solvents and maintaining an inert atmosphere are critical for success.
-
Troubleshooting: If the reaction is sluggish or incomplete, it could be due to impure reagents (especially wet solvent or old triethylamine) or insufficient activation by the acylating agent. If decomposition is observed, the reaction temperature may be too high, or the acyl chloride may be too reactive for the substrate. In such cases, switching to an acid anhydride or performing the reaction at a lower temperature is recommended.
Conclusion
This application note provides a comprehensive and reliable protocol for the N-acylation of 5-fluoro-2,3-dihydro-1H-indole. By understanding the underlying mechanism and paying close attention to experimental details, particularly the quality of reagents and reaction conditions, researchers can successfully synthesize a wide range of N-acylated indoline derivatives. The insights provided herein are intended to empower scientists in drug discovery and organic synthesis to confidently apply this crucial transformation in their work.
References
-
Mótyán, G., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI. Retrieved from [Link]
-
Du, T., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed Central. Retrieved from [Link]
-
ACS Publications. (n.d.). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles: Choice of Acylation Reagents and Mechanistic Insights. ACS Catalysis. Retrieved from [Link]
-
Boumoud, T., et al. (2016). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Retrieved from [Link]
-
Du, T., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed. Retrieved from [Link]
-
Du, T., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Du, T., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. ResearchGate. Retrieved from [Link]
-
Okauchi, T., et al. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Chemistry Portal. Retrieved from [Link]
-
Terashima, M., & Fujioka, M. (n.d.). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Retrieved from [Link]
-
Kandimalla, R., & Katritzky, A. R. (2016). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (2008). N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). The best reaction conditions for the N-acylation of various sulfonamides. Retrieved from [Link]
-
University of Bath. (n.d.). N-Acylation Reactions of Amines. Research portal. Retrieved from [Link]
-
ResearchGate. (2015). N-Acylation Reactions of Amines. Retrieved from [Link]
-
Taylor & Francis Online. (2006). Mild and Useful Method for N-Acylation of Amines. Retrieved from [Link]
-
Penta chemicals. (2024). Triethylamine - SAFETY DATA SHEET. Retrieved from [Link]
-
MDPI. (2021). Recent Progress Concerning the N-Arylation of Indoles. Retrieved from [Link]
-
Sdfine. (n.d.). TRIETHYLAMINE Safety Data Sheet. Retrieved from [Link]
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Application Notes and Protocols for High-Throughput Screening of 4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern drug discovery, high-throughput screening (HTS) stands as a cornerstone technology, enabling the rapid evaluation of vast chemical libraries to identify novel modulators of biological targets.[1][2] This document provides a comprehensive guide for the utilization of a novel small molecule, 4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid, in HTS campaigns. As a compound with potential for biological activity, its systematic screening requires a robust and well-validated workflow. These application notes are designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical protocols to ensure the generation of high-quality, reproducible data.
Compound Profile: this compound
| Property | Value | Source |
| CAS Number | 393183-92-1 | [3] |
| Molecular Formula | C12H12FNO3 | [3][4] |
| Molecular Weight | 237.23 g/mol | [3][4] |
| Synonyms | 4-(5-fluoroindolin-1-yl)-4-oxobutanoic acid | [3][4] |
| Melting Point | 160-162°C | [4] |
While the specific biological target of this compound is yet to be fully elucidated, its chemical structure suggests potential interactions with a range of protein targets. For the purpose of these application notes, we will consider a hypothetical screening campaign against a novel protein kinase, "Kinase X," implicated in a disease pathway.
Part 1: Pre-Screening Considerations and Assay Development
The success of any HTS campaign is fundamentally reliant on the quality of the assay and the integrity of the compounds being screened.[5][6]
1.1. Compound Management
Effective compound management is crucial for preserving the integrity of the small molecule library and ensuring accurate and reproducible results.[7][8][9]
-
Storage: this compound should be stored as a dry powder at -20°C or lower in a desiccated environment.
-
Solubilization: For HTS, the compound is typically dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[10] It is essential to ensure complete solubilization.
-
Plate Preparation: Assay plates are typically prepared using automated liquid handlers to transfer precise volumes of the compound from the stock solution to the assay plates.[5][11] To minimize the impact of DMSO on the assay, the final concentration in the well should be kept low, typically below 1%.[6][10]
1.2. Assay Development and Miniaturization
The goal of assay development is to create a robust, reproducible, and automatable method to measure the activity of the target, in this case, Kinase X.[10][12][13]
-
Assay Principle: A common method for screening kinase inhibitors is a fluorescence-based assay that measures the phosphorylation of a substrate peptide. For our hypothetical Kinase X, we will use a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Miniaturization: To conserve reagents and increase throughput, the assay should be miniaturized from a 96-well to a 384-well or 1536-well format.[5][10][12][13] This requires careful optimization of reagent concentrations and volumes.
-
Assay Validation: Before initiating the full screen, the assay must be rigorously validated. This involves a "dry run" with positive and negative controls to determine key quality control parameters.[12]
1.3. Quality Control in HTS
Maintaining high data quality throughout the screening process is paramount.[5][6][14] Several statistical parameters are used to assess the quality of an HTS assay.
| Metric | Description | Acceptance Criteria |
| Z'-factor | A measure of the statistical effect size that reflects both the signal dynamic range and the data variation. | Z' > 0.5 for a robust assay.[6][12] A value between 0.4 and 0.5 may be acceptable for cell-based assays.[6] |
| Signal-to-Background Ratio (S/B) | The ratio of the mean signal of the positive control to the mean signal of the negative control. | S/B > 2 is generally desirable. |
| Coefficient of Variation (%CV) | A measure of the relative variability of the data. | %CV < 20% for both positive and negative controls. |
Part 2: High-Throughput Screening Workflow
The HTS workflow is a multi-step process that is typically automated to ensure high throughput and reproducibility.[2][5]
2.1. Detailed Protocol: TR-FRET Assay for Kinase X
This protocol is designed for a 384-well plate format.
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of this compound from a 10 mM DMSO stock into the appropriate wells of a 384-well assay plate. This will result in a final concentration of 10 µM in a 5 µL reaction volume.
-
Control Wells:
-
Reagent Preparation: Prepare a 2X Kinase X enzyme solution and a 2X substrate/ATP/antibody solution in the appropriate assay buffer.
-
Enzyme Addition: Add 2.5 µL of the 2X Kinase X enzyme solution to all wells.
-
Incubation: Incubate the plates for 15 minutes at room temperature to allow the compound to interact with the enzyme.
-
Reaction Initiation: Add 2.5 µL of the 2X substrate/ATP/antibody solution to all wells to initiate the kinase reaction.
-
Reaction Incubation: Incubate the plates for 60 minutes at room temperature.
-
Signal Detection: Read the plates on a TR-FRET enabled plate reader.
Part 3: Data Analysis and Hit Validation
The analysis of HTS data is a critical step to identify true "hits" from the vast amount of data generated.[5][15][16]
3.1. Primary Data Analysis
-
Normalization: Raw data from the plate reader is normalized to the plate controls. The percent inhibition for each compound is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Mean_Signal_positive_control) / (Mean_Signal_negative_control - Mean_Signal_positive_control))
-
Hit Selection: A "hit" is defined as a compound that produces a statistically significant effect. A common threshold for hit selection is a percent inhibition greater than three times the standard deviation of the negative controls.
3.2. Hit Validation Cascade
A single active result in a primary HTS is not sufficient to confirm a compound as a true hit.[17] A cascade of secondary and orthogonal assays is required to eliminate false positives and confirm the mechanism of action.[17][18]
-
Dose-Response Confirmation: Hits from the primary screen are re-tested at multiple concentrations to generate a dose-response curve and determine the IC50 value.
-
Orthogonal Assays: To rule out assay artifacts, hits are tested in an orthogonal assay that uses a different detection technology (e.g., a luminescence-based kinase assay).[17]
-
Selectivity Profiling: The compound is tested against a panel of other kinases to determine its selectivity.
-
Cell-Based Assays: The activity of the compound is confirmed in a relevant cellular context to assess target engagement and cellular potency.
The successful implementation of a high-throughput screening campaign for this compound requires a meticulous approach, from careful compound management and robust assay development to rigorous data analysis and hit validation. By following the protocols and best practices outlined in these application notes, researchers can confidently and efficiently explore the therapeutic potential of this novel compound.
References
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High-throughput screening - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
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Kevorkov, D., & Makarenkov, V. (n.d.). Quality control and data correction in high-throughput screening. Retrieved January 17, 2026, from [Link]
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EU-OPENSCREEN. (2021, February 3). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. Retrieved January 17, 2026, from [Link]
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A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Discovery World (DDW). Retrieved January 17, 2026, from [Link]
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Kiple, D., et al. (2019). Quality Control of Quantitative High Throughput Screening Data. PMC. Retrieved January 17, 2026, from [Link]
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Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. PubMed. Retrieved January 17, 2026, from [Link]
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Primary high-throughput screening (HTS) data quality control review. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Accelerating Discovery and Development with Advances in High-Throughput Screening. (2024, November 7). Pharmaceutical Technology. Retrieved January 17, 2026, from [Link]
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Compound Management for Quantitative High-Throughput Screening. (n.d.). PubMed Central (PMC). Retrieved January 17, 2026, from [Link]
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High-Throughput Screening in Drug Discovery Explained. (2025, September 25). Technology Networks. Retrieved January 17, 2026, from [Link]
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Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. (2017, September 19). Dove Medical Press. Retrieved January 17, 2026, from [Link]
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Establishing assays and small molecule screening facilities for Drug discovery programs. (2011, February 16). European Pharmaceutical Review. Retrieved January 17, 2026, from [Link]
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Comprehensive analysis of high-throughput screens with HiTSeekR. (n.d.). Oxford Academic. Retrieved January 17, 2026, from [Link]
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Compound Management and Integrity. (n.d.). Beckman Coulter. Retrieved January 17, 2026, from [Link]
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Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase. (n.d.). PubMed Central (PMC). Retrieved January 17, 2026, from [Link]
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Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening. (2016, October 27). Oxford Academic. Retrieved January 17, 2026, from [Link]
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High-Throughput Screening Identifies Compounds That Protect RPE Cells From Physiological Stressors Present in AMD. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
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Application Notes and Protocols for Assay Development in Kynurenine 3-Monooxygenase (KMO) Inhibition
Introduction: Kynurenine 3-Monooxygenase as a Critical Therapeutic Target
The kynurenine pathway is the primary metabolic route for tryptophan in mammals, responsible for over 95% of its degradation.[1] This pathway is not merely a catabolic route but also a significant source of bioactive metabolites that play crucial roles in cellular energy production and immune modulation. A key enzyme in this pathway is Kynurenine 3-Monooxygenase (KMO), an NADPH-dependent flavoprotein hydroxylase located at the outer mitochondrial membrane.[2][3] KMO catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK), a critical branch point that dictates the balance between neuroprotective and neurotoxic downstream metabolites.[1][4]
Under normal physiological conditions, the pathway is balanced. However, under inflammatory conditions, the expression and activity of upstream enzymes like indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) are upregulated, leading to an increased flux of L-kynurenine.[5][6] Elevated KMO activity shunts this excess kynurenine towards the production of 3-HK and subsequently quinolinic acid (QA), an excitotoxic N-methyl-D-aspartate (NMDA) receptor agonist.[1][4][5] Both 3-HK and QA are implicated in oxidative stress and excitotoxicity, contributing to the pathology of several neurodegenerative and neuroinflammatory disorders, including Huntington's disease, Alzheimer's disease, and Parkinson's disease.[4][6][7][8]
Conversely, inhibition of KMO leads to an accumulation of L-kynurenine, which is then preferentially metabolized by kynurenine aminotransferases (KATs) to form kynurenic acid (KYNA), a neuroprotective antagonist of ionotropic glutamate receptors.[1][3] This pivotal role of KMO in controlling the balance between neurotoxic and neuroprotective metabolites makes it an attractive therapeutic target for the discovery of novel inhibitors.[1][2][5][7] This document provides a comprehensive guide to the development of robust and reliable in vitro assays for the identification and characterization of KMO inhibitors.
The Kynurenine Pathway: A Dichotomy of Neuroactivity
The diagram below illustrates the central position of KMO in the kynurenine pathway and the consequence of its inhibition.
Methodologies for Assessing KMO Activity and Inhibition
Several methodologies can be employed to measure KMO activity, each with its own advantages and limitations. The choice of assay will depend on the specific application, such as high-throughput screening (HTS), mechanistic studies, or lead optimization.
Spectrophotometric Assays
Spectrophotometric assays are often the first choice for initial screening due to their simplicity, cost-effectiveness, and amenability to high-throughput formats.
Principle: The most common spectrophotometric assay for KMO relies on monitoring the consumption of the cofactor NADPH, which absorbs light at 340 nm.[6][9][10] As the KMO-catalyzed reaction proceeds, NADPH is oxidized to NADP+, leading to a decrease in absorbance at this wavelength. The rate of this decrease is directly proportional to the KMO activity.
Workflow for a Spectrophotometric KMO Inhibition Assay:
Detailed Protocol: Spectrophotometric KMO Inhibition Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
Recombinant Human KMO (e.g., from R&D Systems, Cusabio)[11]
-
L-Kynurenine (substrate)
-
β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH) (cofactor)
-
Assay Buffer: 50 mM Sodium Phosphate, 0.1% (w/v) Brij-35, pH 7.5[12]
-
Test compounds (potential inhibitors) dissolved in DMSO
-
Known KMO inhibitor (e.g., Ro 61-8048 or UPF 648) as a positive control[7][13]
-
UV-transparent 96-well plate
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Reagent Preparation:
-
Prepare a 2X working solution of recombinant human KMO in assay buffer. The final concentration in the well should be empirically determined for optimal signal-to-background. A starting point could be 20 ng/µL.[12]
-
Prepare a 2X reaction mixture containing L-kynurenine and NADPH in assay buffer. Final concentrations in the well are typically in the range of 300 µM for L-kynurenine and 200 µM for NADPH.[12]
-
Prepare serial dilutions of test compounds and the positive control in assay buffer containing a final DMSO concentration equivalent to that in the highest compound concentration (typically ≤1%).
-
-
Assay Plate Setup:
-
Add 50 µL of the 2X KMO solution to each well, except for the "no enzyme" control wells.
-
To the "no enzyme" control wells, add 50 µL of assay buffer.
-
Add 50 µL of the serially diluted test compounds, positive control, or vehicle (assay buffer with DMSO) to the appropriate wells.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 10-15 minutes to allow for the binding of inhibitors to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 100 µL of the 2X reaction mixture to all wells.
-
Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm every 30-60 seconds for 10-30 minutes.
-
-
Data Analysis:
-
For each well, calculate the rate of NADPH consumption (decrease in A340 per minute).
-
Subtract the rate of the "no enzyme" control from all other rates to correct for background NADPH degradation.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Considerations for Spectrophotometric Assays:
-
Interference: Test compounds that absorb light at 340 nm can interfere with the assay. A pre-read of the plate after compound addition but before reaction initiation can help to identify and correct for such interference.
-
Enzyme Stability: Recombinant KMO can be sensitive to freeze-thaw cycles. It is recommended to aliquot the enzyme upon receipt and store at -80°C.[14]
-
Substrate and Cofactor Concentrations: The concentrations of L-kynurenine and NADPH should be optimized. For competitive inhibitors, the apparent IC50 value will be dependent on the substrate concentration.
Fluorescence-Based Assays
Fluorescence-based assays can offer higher sensitivity and a wider dynamic range compared to spectrophotometric methods.
Principle: One approach is to monitor the decrease in the natural fluorescence of NADPH (Excitation: ~340 nm, Emission: ~460 nm).[7] As NADPH is consumed, the fluorescence signal decreases. Another, more direct approach involves the use of a fluorescent probe that specifically reacts with a product of the kynurenine pathway. For instance, methods have been developed for the fluorescent detection of kynurenine itself, which could be adapted for a coupled-enzyme assay format.[15][16]
A Facile High-Throughput Screening (HTS) Assay: A rapid fluorescence-based HTS assay has been developed that monitors the consumption of NADPH. This method has been shown to be robust with excellent performance for screening large compound libraries, achieving a Z' value of 0.80.[7]
Protocol: Fluorescence-Based KMO Inhibition Assay (NADPH Consumption)
The protocol is similar to the spectrophotometric assay, but a fluorescence plate reader is used for detection.
Materials:
-
Same as the spectrophotometric assay, but a black opaque 96- or 384-well plate is required to minimize light scatter.
-
Fluorescence plate reader with appropriate filters for NADPH (Excitation ~340 nm, Emission ~460 nm).
Procedure: The procedure follows the same steps as the spectrophotometric assay, with the key difference being the detection method. Instead of measuring absorbance, the fluorescence intensity of NADPH is measured kinetically over time.
Data Analysis: The data analysis is analogous to the spectrophotometric assay, with the rate of decrease in fluorescence intensity being used to calculate enzyme activity and inhibition.
LC-MS/MS-Based Assays
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative analysis of small molecules and offers the highest specificity and sensitivity.
Principle: This method directly measures the formation of the product, 3-hydroxykynurenine (3-HK), and the depletion of the substrate, L-kynurenine.[17][18][19] Following the enzymatic reaction, the samples are quenched, and the analytes are separated by liquid chromatography and detected by a mass spectrometer. The use of stable isotope-labeled internal standards for both L-kynurenine and 3-HK allows for precise and accurate quantification.
Workflow for an LC-MS/MS KMO Inhibition Assay:
Detailed Protocol: LC-MS/MS KMO Inhibition Assay
Materials:
-
Reagents from the spectrophotometric assay.
-
Stable isotope-labeled internal standards (e.g., ¹³C₆-L-kynurenine, ¹³C₆-3-hydroxykynurenine).
-
Quenching solution (e.g., acetonitrile with 0.1% formic acid).
-
LC-MS/MS system.
Procedure:
-
Enzymatic Reaction:
-
Perform the enzymatic reaction in a similar manner to the previous assays, typically in a smaller volume (e.g., 50-100 µL).
-
After a defined incubation time (e.g., 30-60 minutes), quench the reaction by adding an equal volume of quenching solution containing the internal standards.
-
-
Sample Preparation:
-
Vortex the samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a chromatographic method to separate L-kynurenine and 3-HK.
-
Optimize the mass spectrometer parameters for the detection of each analyte and its corresponding internal standard in multiple reaction monitoring (MRM) mode.[20]
-
Inject the samples and acquire the data.
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and its internal standard.
-
Calculate the concentration of 3-HK produced in each sample using a standard curve.
-
Determine the percent inhibition and calculate the IC50 value as described previously.
-
Advantages of LC-MS/MS:
-
High Specificity: Directly measures the product, avoiding interference from colored or fluorescent compounds.
-
High Sensitivity: Allows for the use of lower enzyme and substrate concentrations.
-
Rich Data: Can simultaneously measure substrate depletion and product formation, providing a more complete picture of the enzyme kinetics.
Data Presentation and Interpretation
A crucial aspect of assay development is the clear and concise presentation of data.
Table 1: Comparison of KMO Assay Methodologies
| Feature | Spectrophotometric | Fluorescence-Based | LC-MS/MS |
| Principle | NADPH consumption (A340) | NADPH fluorescence decrease or product detection | Direct quantification of substrate and product |
| Throughput | High | High | Low to Medium |
| Cost | Low | Low to Moderate | High |
| Sensitivity | Moderate | High | Very High |
| Specificity | Low (prone to interference) | Moderate (prone to fluorescent compound interference) | Very High |
| Application | HTS, initial screening | HTS, orthogonal screening | Hit confirmation, lead optimization, mechanistic studies |
Table 2: Example IC50 Data for KMO Inhibitors
| Compound | Spectrophotometric IC50 (µM) | Fluorescence IC50 (µM) | LC-MS/MS IC50 (µM) |
| Ro 61-8048 | 0.5 ± 0.1 | 0.4 ± 0.08 | 0.35 ± 0.05 |
| UPF 648 | 0.02 ± 0.005 | 0.018 ± 0.003 | 0.015 ± 0.002 |
| Test Compound A | 1.2 ± 0.2 | 1.1 ± 0.15 | 1.0 ± 0.1 |
| Test Compound B | > 50 | > 50 | > 50 |
Data are presented as mean ± standard deviation from three independent experiments.
Kinetic Characterization of KMO Inhibitors
For promising lead compounds, it is essential to determine their mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This is achieved by measuring the initial reaction rates at various substrate and inhibitor concentrations.
Experimental Design:
-
Set up a matrix of reactions with varying concentrations of L-kynurenine and the inhibitor.
-
Measure the initial reaction rates for each condition using one of the established assays.
-
Plot the data using a double reciprocal plot (Lineweaver-Burk) or fit the data directly to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax) in the presence and absence of the inhibitor.[17][21]
Troubleshooting Common Issues in KMO Assays
-
High Background Signal:
-
Cause: Non-enzymatic degradation of NADPH or interfering substances in the sample.
-
Solution: Always include a "no enzyme" control. Ensure high purity of reagents. For spectrophotometric and fluorescence assays, screen compounds for intrinsic absorbance or fluorescence.
-
-
Low Signal-to-Background Ratio:
-
Cause: Low enzyme activity or suboptimal assay conditions.
-
Solution: Optimize enzyme concentration, substrate and cofactor concentrations, pH, and temperature. Ensure the recombinant enzyme is active.
-
-
Poor Z' Factor in HTS:
-
Cause: High variability in the assay.
-
Solution: Optimize all assay parameters for robustness. Ensure consistent liquid handling and incubation times.
-
-
Discrepancies Between Assays:
-
Cause: Assay-specific interference. For example, a colored compound will interfere with the spectrophotometric assay but not the LC-MS/MS assay.
-
Solution: Use orthogonal assays (assays with different detection principles) to confirm hits and eliminate false positives.
-
Conclusion
The development of robust and reliable assays is fundamental to the successful discovery of novel KMO inhibitors. This guide provides a comprehensive overview of the key methodologies, from high-throughput screening to detailed mechanistic studies. By understanding the principles, advantages, and limitations of each technique, researchers can design and execute experiments that will generate high-quality, reproducible data, ultimately accelerating the development of new therapeutics for a range of devastating neurological and inflammatory diseases.
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Kynurenine 3-monooxygenase - Wikipedia. (n.d.). Retrieved from [Link]
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Green, A. G., et al. (2018). Development of a Rapid Fluorescence-Based High-Throughput Screening Assay to Identify Novel Kynurenine 3-Monooxygenase Inhibitor Scaffolds. SLAS Discovery, 23(6), 554-560. Retrieved from [Link]
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Wilson, K., et al. (2014). Bacterial Expression of Human Kynurenine 3-Monooxygenase: Solubility, Activity, Purification. Protein Expression and Purification, 95, 156-163. Retrieved from [Link]
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Olkowska, J., & Parpura, V. (2019). Kynurenine 3-Monooxygenase: An Influential Mediator of Neuropathology. Frontiers in Molecular Neuroscience, 12, 18. Retrieved from [Link]
-
Singh, I., et al. (2021). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Molecules, 26(16), 4936. Retrieved from [Link]
-
BPS Bioscience. (n.d.). KMO Inhibitor Screening Assay Kit (96-well). Retrieved from [Link]
-
Li, Y., et al. (2022). Kynurenine-3-monooxygenase (KMO): From its biological functions to therapeutic effect in diseases progression. Journal of Cellular Physiology, 237(12), 4339-4355. Retrieved from [Link]
-
BPS Bioscience. (n.d.). KMO Inhibitor Screening Assay Kit (96-well) - Data Sheet. Retrieved from [Link]
-
Phillips, R. S. (2019). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in Molecular Biosciences, 6, 6. Retrieved from [Link]
-
BPS Bioscience. (n.d.). KMO Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Winkler, D., et al. (2013). Development of a cell-based assay to measure kynurenine monooxygenase activity. Journal of Biomolecular Screening, 18(8), 879-889. Retrieved from [Link]
-
Amaral, M., et al. (2013). Development of a Surface Plasmon Resonance Assay for the Characterization of Small-Molecule Binding Kinetics and Mechanism of Binding to Kynurenine 3-Monooxygenase. Journal of Biomolecular Screening, 18(9), 1088-1096. Retrieved from [Link]
-
Assay Genie. (n.d.). Human KMO (Kynurenine-3-Monooxygenase) ELISA Kit. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Establishing a quantitative fluorescence assay for the rapid detection of kynurenine in urine. Analyst, 147(8), 1645-1650. Retrieved from [Link]
-
GeneBio Systems. (n.d.). Recombinant Human Kynurenine 3-monooxygenase(KMO). Retrieved from [Link]
-
Cusabio. (n.d.). Recombinant Human Kynurenine 3-monooxygenase (KMO). Retrieved from [Link]
-
Toledo-Sherman, L. M., et al. (2013). Characterization of lysate-based assays to measure kynurenine monooxygenase (KMO) activity. Journal of Biomolecular Screening, 18(8), 890-898. Retrieved from [Link]
-
Mole, D. J., et al. (2016). Kynurenine-3-monooxygenase: a new direction for the treatment in different diseases. EMBO Molecular Medicine, 8(2), 97-112. Retrieved from [Link]
-
Winkler, D., et al. (2013). Development of LC/MS/MS, High-Throughput Enzymatic. Journal of Biomolecular Screening, 18(8), 879-889. Retrieved from [Link]
-
O'Connor, J. C., et al. (2009). LC-MS/MS assay of kynurenine pathway metabolites (3-HK, 3-HAA, QUIN, XA KYN/TRP (K/T) ratio, and KYN) in the brains of WT and miR-132/212 knockout (KO) mice stimulated with LPS for 24h. Journal of Neuroinflammation, 6, 25. Retrieved from [Link]
-
Spinazzi, M., et al. (2012). Microplate Assays for Spectrophotometric Measurement of Mitochondrial Enzyme Activity. Methods in Enzymology, 512, 123-144. Retrieved from [Link]
-
Thevandavakkam, M. A., et al. (2010). Targeting kynurenine 3-monooxygenase (KMO): implications for therapy in Huntington's disease. CNS & Neurological Disorders - Drug Targets, 9(6), 791-800. Retrieved from [Link]
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Immusmol. (n.d.). KMO Activity ELISA Pack I Easy 3-HK/KYN ratio in Plasma. Retrieved from [Link]
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Zhang, X., et al. (2020). Kynurenine‐3‐monooxygenase: A new direction for the treatment in different diseases. Journal of Cellular and Molecular Medicine, 24(4), 2269-2280. Retrieved from [Link]
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LookChem. (n.d.). What is Kinetic Characterization. Retrieved from [Link]
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Lewis, Z. A. (2021). Using Fluorescence Assays to Explore the Regulation of the Kynurenine Pathway in Neurospora crassa. Scholars' Bank. Retrieved from [Link]
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Wessig, M., et al. (2021). A Fluorescence-Based Competitive Antibody Binding Assay for Kynurenine, a Potential Biomarker of Kidney Transplant Failure. Molecules, 26(11), 3291. Retrieved from [Link]
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de Vries, B., et al. (2018). LC–MS/MS-Based Quantification of Kynurenine Metabolites, Tryptophan, Monoamines and Neopterin in Plasma, Cerebrospinal Fluid and Brain. Journal of Chromatography B, 1092, 467-476. Retrieved from [Link]
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Karolinska Institutet. (2022, June 3). Repurposing cancer drug to treat neuroinflammation. Retrieved from [Link]
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Giorgini, F., et al. (2015). Kynurenine 3-Monooxygenase Interacts with Huntingtin at the Outer Mitochondrial Membrane. Neuro-degenerative Diseases, 15(6), 346-356. Retrieved from [Link]
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Technology Networks. (2021, September 30). Small Molecule Reduces Neuroinflammation in Preclinical Study. Retrieved from [Link]
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Forrest, C. M., et al. (2013). Kynurenine pathway metabolism following prenatal KMO inhibition and in Mecp2+/− mice, using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 942-943, 80-88. Retrieved from [Link]
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Mole, D. J., et al. (2016). Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis. Nature Medicine, 22(2), 202-209. Retrieved from [Link]
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Lowe, D. M., et al. (2014). Inhibition of KMO by compounds 1 to 3. Journal of Medicinal Chemistry, 57(13), 5679-5690. Retrieved from [Link]
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Jones, S. P., et al. (2021). LC-MS/MS Detection of Tryptophan, Kynurenine, Kynurenic Acid, and Quinolinic Acid in Urine Samples from Drug-Positive and Illicit Drug-Negative Patients with a Known History of Substance Use Disorder. Metabolites, 11(11), 785. Retrieved from [Link]
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Di Pardo, A., & Amantea, D. (2023). Alzheimer's disease and neuroinflammation: will new drugs in clinical trials pave the way to a multi-target therapy?. Frontiers in Pharmacology, 14, 1155823. Retrieved from [Link]
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Zhang, R., et al. (2023). Editorial: Targeting neuroinflammation for novel therapeutics in neurodegenerative diseases. Frontiers in Immunology, 14, 1198634. Retrieved from [Link]
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In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay: A Comprehensive Technical Guide
This document provides a detailed guide for researchers, scientists, and drug development professionals on performing in vitro cyclooxygenase (COX-1 and COX-2) inhibition assays. It delves into the biochemical principles, offers a selection of robust protocols, and explains the rationale behind experimental design and data interpretation, ensuring scientific integrity and reproducibility.
Introduction: The Central Role of Cyclooxygenases in Physiology and Disease
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the biosynthetic pathway that converts arachidonic acid into prostanoids, a class of potent lipid mediators including prostaglandins, prostacyclin, and thromboxane.[1][2] These molecules are pivotal in a vast array of physiological and pathological processes.
The enzyme possesses a bifunctional catalytic activity: a cyclooxygenase component that forms the hydroperoxy endoperoxide, prostaglandin G2 (PGG2), from arachidonic acid, and a peroxidase component that reduces PGG2 to the alcohol, prostaglandin H2 (PGH2).[3][4][5] PGH2 then serves as the precursor for various cell-specific prostanoids.[6][7]
Two primary isoforms of COX have been identified:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostanoids that regulate essential homeostatic functions, such as protecting the gastric mucosa, maintaining kidney function, and mediating platelet aggregation.[1][3][8]
-
COX-2: Typically, COX-2 is not expressed in most cells under normal conditions.[1][2] Its expression is rapidly induced by inflammatory stimuli, cytokines, and mitogens, leading to a surge in prostanoid production at sites of inflammation and pain.[1][5][8]
This differential expression and function make COX-2 a primary target for non-steroidal anti-inflammatory drugs (NSAIDs).[1] The development of selective COX-2 inhibitors was driven by the goal of retaining anti-inflammatory efficacy while minimizing the gastrointestinal side effects associated with the inhibition of COX-1.[9] Therefore, accurate in vitro assays to determine the potency and selectivity of candidate compounds against both COX isoforms are indispensable in drug discovery.[10][11]
Principle of the Assay: Leveraging the Peroxidase Activity
Most high-throughput in vitro COX inhibition assays do not directly measure the cyclooxygenase activity (oxygen consumption) but instead conveniently measure the enzyme's associated peroxidase activity.[5][12] The peroxidase component reduces the hydroperoxide group of PGG2 to an alcohol (PGH2). This reaction can be monitored by using a co-substrate that changes its optical properties upon oxidation.
The general workflow involves:
-
Incubating the COX enzyme (either COX-1 or COX-2) with the test inhibitor.
-
Initiating the reaction by adding the substrate, arachidonic acid.
-
The enzyme converts arachidonic acid to PGG2.
-
The peroxidase activity of COX, in the presence of a probe, reduces PGG2 to PGH2. This process oxidizes the probe, leading to a detectable change in color (colorimetric) or fluorescence (fluorometric).
-
The signal intensity is proportional to the COX activity. A reduction in signal in the presence of an inhibitor indicates its potency.
Diagram: Core Mechanism of COX Peroxidase-Based Assays
This diagram illustrates the two-step catalytic action of COX enzymes and how detection probes are used to quantify the peroxidase activity, which serves as a proxy for overall COX activity.
Caption: Workflow of a typical in vitro COX inhibition assay.
Assay Formats: A Comparative Overview
Several assay formats are available, each with distinct advantages and disadvantages. The choice of format often depends on the required sensitivity, throughput, and available instrumentation.
| Assay Type | Principle | Advantages | Disadvantages |
| Colorimetric | Measures the change in absorbance of a chromogenic probe, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), as it is oxidized by the peroxidase activity.[5][12][13] | Simple, cost-effective, requires a standard absorbance plate reader. | Lower sensitivity compared to fluorescent methods, potential for color interference from test compounds. |
| Fluorometric | Measures the increase in fluorescence of a probe, such as 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) or Amplex™ Red, upon oxidation.[1][2][14] | High sensitivity, wider dynamic range, suitable for low enzyme concentrations. | Requires a fluorescence plate reader, potential for fluorescence interference (quenching or autofluorescence) from test compounds. |
| Luminescent | Measures light produced from a reaction, often by quantifying ATP levels as an indicator of cell viability in cell-based assays, which can be affected by COX activity.[15][16][17] | Extremely high sensitivity. | Less direct measurement of enzyme activity, can be more complex and expensive. |
| LC-MS/MS | Directly quantifies the production of specific prostaglandins (e.g., PGE2) from PGH2.[11] | Highly specific and accurate, considered a gold-standard method, can measure multiple prostanoids simultaneously. | Low throughput, requires specialized and expensive equipment, complex sample preparation. |
For high-throughput screening (HTS) applications, fluorometric and colorimetric assays are the most commonly employed due to their balance of simplicity, speed, and sensitivity.[10] This guide will focus on a detailed protocol for the fluorometric assay, which is widely used in drug discovery.
Detailed Protocol: Fluorometric COX-1/COX-2 Inhibition Assay
This protocol is a synthesized methodology based on common procedures found in commercially available kits and published literature.[1][2][14][18][19] It is designed for a 96-well plate format.
Materials and Reagents
-
Enzymes: Human recombinant COX-2 and ovine COX-1.
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Heme Cofactor: Provided in DMSO, to be diluted in Assay Buffer.
-
Substrate: Arachidonic Acid, typically supplied in ethanol.
-
Fluorometric Probe: 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) or Amplex™ Red.
-
Control Inhibitors:
-
COX-1 Selective: SC-560
-
COX-2 Selective: Celecoxib or DuP-697
-
-
Test Compounds: Dissolved in a suitable solvent (e.g., DMSO).
-
Equipment:
Reagent Preparation
-
Assay Buffer (1X): Dilute concentrated buffer stock with HPLC-grade water. Store at 4°C.[14]
-
COX Enzyme Dilution: Thaw enzymes on ice. Immediately before use, dilute COX-1 and COX-2 to their final working concentration in cold 1X Assay Buffer. Keep diluted enzymes on ice and use within one hour.[2][14]
-
Fluorometric Probe Solution: Dissolve the lyophilized probe in DMSO, then further dilute with 1X Assay Buffer to the final working concentration. This solution is light-sensitive and should be prepared fresh and used within 30-60 minutes.[14]
-
Arachidonic Acid Solution: Prepare the substrate solution immediately prior to use. This may involve dilution with an alkaline solution (e.g., NaOH or KOH) and then with water to achieve the desired concentration.[1][14]
-
Test Compound Dilutions: Prepare a series of dilutions of the test compound at 10-fold the final desired concentration in Assay Buffer. Ensure the final DMSO concentration in all wells is constant and does not exceed 1%, as higher concentrations can inhibit enzyme activity.[18]
Experimental Workflow
Diagram: Step-by-Step Assay Plate Setup
This diagram outlines the sequential addition of reagents into a 96-well plate for determining COX inhibition.
Caption: Experimental workflow for the fluorometric COX assay.
-
Plate Setup: Design a plate map that includes all necessary controls. A typical setup for one compound against one isoform would include:
-
Background Wells (x3): Assay Buffer, Probe, Substrate (No Enzyme).
-
100% Activity Control (EC) (x3): Enzyme, Solvent (e.g., DMSO), Probe, Substrate.
-
Inhibitor Control (IC) (x3): Enzyme, Known Selective Inhibitor, Probe, Substrate.
-
Test Compound Wells (S) (x3 per concentration): Enzyme, Test Compound, Probe, Substrate.
-
-
Reagent Addition:
-
Add 10 µL of the appropriate 10X Test Compound dilution, 10X Control Inhibitor, or solvent to the designated wells.[1][2]
-
Prepare a Reaction Mix containing Assay Buffer, Heme, and the Fluorometric Probe. Add 170 µL of this mix to each well.
-
Add 10 µL of diluted COX-1 or COX-2 enzyme to the appropriate wells (all except Background wells). The total volume is now 190 µL.
-
Note: For Background wells, add 10 µL of Assay Buffer instead of the enzyme solution.
-
-
Pre-incubation: Incubate the plate for 5-10 minutes at the desired temperature (e.g., 25°C). This step allows the inhibitors to bind to the enzyme before the substrate is introduced.[20]
-
Reaction Initiation and Measurement:
-
Preset the fluorescence plate reader to the kinetic mode at the correct wavelengths (e.g., Ex/Em = 535/587 nm) and temperature.[2]
-
Using a multichannel pipette, add 10 µL of the Arachidonic Acid solution to all wells to initiate the reaction. The final volume in each well is 200 µL.[14]
-
Immediately begin reading the fluorescence intensity kinetically for 5-10 minutes.[1][2]
-
Data Analysis and Interpretation
Calculation of Enzyme Activity
-
Determine the Reaction Rate: For each well, plot fluorescence units (RFU) versus time. Identify the linear portion of the curve and calculate the slope (ΔRFU/min).[1]
-
Correct for Background: Subtract the average slope of the Background wells from the slopes of all other wells.
-
Calculate Percent Inhibition: Use the following formula for each concentration of the test inhibitor:
% Inhibition = ( (RateEC - RateS) / RateEC ) * 100
Where:
-
RateEC is the average rate of the 100% Activity Control (Enzyme Control).
-
RateS is the rate of the sample well containing the test compound.
-
Determining the IC₅₀ Value
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[9][11]
-
Plot the % Inhibition (Y-axis) against the logarithm of the test compound concentration (X-axis).
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic function or sigmoidal dose-response curve).[21]
-
The IC₅₀ value is determined from the fitted curve as the concentration that corresponds to 50% inhibition.
Assessing Isoform Selectivity
The selectivity of a compound for COX-2 over COX-1 is a critical parameter. It is expressed as the Selectivity Index (SI).[22]
SI = IC₅₀ (COX-1) / IC₅₀ (COX-2)
-
SI > 1: The compound is selective for COX-2.
-
SI < 1: The compound is selective for COX-1.
-
SI ≈ 1: The compound is non-selective.
A higher SI value indicates greater selectivity for COX-2. For example, a compound with an SI of 50 is 50 times more potent at inhibiting COX-2 than COX-1.
| Parameter | Description | Importance |
| IC₅₀ (COX-1) | Concentration of inhibitor for 50% inhibition of COX-1. | Indicates potential for side effects (e.g., gastrointestinal toxicity). |
| IC₅₀ (COX-2) | Concentration of inhibitor for 50% inhibition of COX-2. | Indicates anti-inflammatory potency. |
| Selectivity Index (SI) | Ratio of IC₅₀ values (COX-1/COX-2). | Quantifies the isoform preference of the inhibitor. High SI is desirable for anti-inflammatory drugs. |
Self-Validating Systems: Controls and Troubleshooting
A robust assay protocol includes a self-validating system of controls to ensure data integrity.
| Control | Purpose | Expected Outcome | Potential Issue if Outcome is Not Met |
| 100% Activity (EC) | Represents the uninhibited enzyme activity. | High, linear increase in fluorescence. | Low signal may indicate inactive enzyme, degraded substrate, or incorrect buffer pH. |
| Background | Measures signal from non-enzymatic probe oxidation. | Very low, flat signal. | High background suggests probe degradation or contamination. |
| Selective Inhibitor (IC) | Validates that the assay can detect known inhibition. | Near-complete inhibition for the targeted isoform (e.g., Celecoxib on COX-2). | Failure to inhibit suggests a problem with the enzyme, inhibitor, or overall assay setup. |
| Solvent Control | Ensures that the solvent (e.g., DMSO) does not affect enzyme activity at the concentration used. | Signal should be nearly identical to the 100% Activity Control. | Lower signal indicates solvent-induced inhibition. |
Common Troubleshooting Scenarios:
-
High Background Fluorescence: The fluorescent probe may have degraded. Prepare fresh probe solution and protect it from light.
-
No or Low Signal in All Wells: Check the activity of the enzyme (avoid repeated freeze-thaw cycles), ensure the cofactor was added, and confirm the plate reader settings are correct.[1][2]
-
High Variability Between Replicates: Ensure accurate pipetting and thorough mixing of reagents. Check for bubbles in wells.
-
Inconsistent IC₅₀ Values: The assay conditions, such as incubation time and substrate concentration, can significantly impact IC₅₀ values.[23] Maintain consistency across all experiments for comparable results.
Conclusion
The in vitro fluorometric COX inhibition assay is a powerful and sensitive tool for screening and characterizing potential anti-inflammatory drugs. By understanding the underlying enzymatic principles, adhering to a meticulously planned protocol, and incorporating a comprehensive set of controls, researchers can generate reliable and reproducible data. The accurate determination of IC₅₀ values and the selectivity index for COX-1 and COX-2 is fundamental to the rational design and development of safer and more effective NSAIDs.
References
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BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
- Cimen, M. B. (2021). Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases. Turkish Journal of Pharmaceutical Sciences, 18(3), 365–373.
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Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. Retrieved from [Link]
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Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]
- Kulmacz, R. J., & Lands, W. E. (1983). Interaction between peroxidase and cyclooxygenase activities in prostaglandin-endoperoxide synthase. Interpretation of reaction kinetics. The Journal of biological chemistry, 258(10), 6358–6365.
- Marnett, L. J., & Kalgutkar, A. S. (2015). Chapter 11: The Peroxidase and Cyclooxygenase Activity of Prostaglandin H Synthase. In Comprehensive Natural Products II (pp. 273-306). Elsevier.
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Marnett, L. J., & Kalgutkar, A. S. (2015). The Peroxidase and Cyclooxygenase Activity of Prostaglandin H Synthase. ResearchGate. Retrieved from [Link]
- Tzakos, A. G., et al. (2004). Carcinogen substrate specificity of human COX-1 and COX-2. Chemical research in toxicology, 17(5), 655–660.
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BPS Bioscience. (n.d.). COX1 Inhibitor Screening Assay Kit. Retrieved from [Link]
- Smith, W. L., et al. (2011). Cyclooxygenases: structural and functional insights. Journal of lipid research, 52(4), 623–637.
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G-Biosciences. (n.d.). Lumino™ ATP Detection Assay. Retrieved from [Link]
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BMG LABTECH. (n.d.). ATP bioluminescence assay for cell cytotoxicity. Retrieved from [Link]
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Marnett, L. J., & Kalgutkar, A. S. (2015). Chapter 11: The Peroxidase and Cyclooxygenase Activity of Prostaglandin H Synthase. The Royal Society of Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Prostaglandin H2. Retrieved from [Link]
- Bio-protocol. (2018). Assay of COX-2 Enzymatic Activity. Bio-protocol, 8(12), e2889.
- Fares, M., et al. (2022). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation.
- Vane, J. R., & Botting, R. M. (2003). Interpreting the clinical significance of the differential inhibition of cyclooxygenase-1 and cyclooxygenase-2.
- Rowland, J. M., et al. (2011). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in molecular biology (Clifton, N.J.), 766, 131–146.
-
ResearchGate. (2021). IC50 values calculated for COX-1 and COX-2 enzymes after incubation for 2 min with the tested compounds and COX selectivity ratio. Retrieved from [Link]
- El-Gamal, M. I., et al. (2016). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Molecules (Basel, Switzerland), 21(1), 79.
-
ResearchGate. (n.d.). Prostaglandins biosynthesis pathway. Retrieved from [Link]
- Zarrin, T., & Vaisar, T. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of analytical & bioanalytical techniques, 5(5), 209.
- Kiefer, J. R., et al. (2010). Structural basis of fatty acid substrate binding to cyclooxygenase-2. The Journal of biological chemistry, 285(29), 22278–22287.
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Creative BioMart. (n.d.). COX (ovine) Colorimetric Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Prostaglandin G2 – Knowledge and References. Retrieved from [Link]
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Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]
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ResearchGate. (n.d.). 6 questions with answers in CYCLOOXYGENASE ASSAY | Science topic. Retrieved from [Link]
- Pinto, V. D. S., et al. (2021). Identification of Potential COX-2 Inhibitors for the Treatment of Inflammatory Diseases Using Molecular Modeling Approaches. International journal of molecular sciences, 22(16), 8943.
-
Molecular Biology. (n.d.). Assay Troubleshooting. Retrieved from [Link]
-
ResearchGate. (2001). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole blood assays. Retrieved from [Link]
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Application Notes and Protocols: Cell-Based Assays for Unveiling the Anticancer Potential of Novel Indoline Derivatives
Introduction: The Promise of Indoline Scaffolds in Oncology
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivative, the indoline scaffold, has emerged as a promising framework for the development of novel anticancer agents.[1][2][3][4] These compounds have demonstrated a diverse range of antitumor activities, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways involved in cancer progression.[1][3][5][6] The successful clinical application of indole-based drugs such as sunitinib underscores the therapeutic potential of this chemical class.[4][7]
This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to rigorously evaluate the anticancer activity of novel indoline derivatives using a suite of robust cell-based assays. We will delve into the mechanistic basis of each assay, provide field-proven protocols, and offer insights into data interpretation, thereby empowering researchers to confidently advance their most promising lead compounds.
A Phased Approach to In Vitro Evaluation
A systematic, multi-tiered approach is essential for the efficient and informative in vitro evaluation of novel anticancer compounds.[8] This strategy allows for an initial broad screening for cytotoxic activity, followed by more in-depth mechanistic studies for promising candidates.
Workflow for Evaluating Novel Indoline Derivatives
Caption: A phased approach to in vitro anticancer drug screening.
Part 1: Assessing Cytotoxicity - The MTT Assay
The initial step in evaluating a novel compound is to determine its cytotoxic or cytostatic effects on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, robust, and cost-effective colorimetric method for this purpose.[9][10][11][12]
Principle of the MTT Assay
The assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[10][13] This reduction is primarily mediated by mitochondrial dehydrogenases.[10][13] The resulting insoluble formazan crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.[9][13]
Detailed Protocol: MTT Assay
Materials:
-
Cancer cell line(s) of interest
-
Complete culture medium
-
Novel indoline derivative (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the exponential growth phase.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Include wells with medium only as a blank control.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the indoline derivative in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
Data Analysis and Interpretation
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve using non-linear regression analysis.[14]
| Cell Line | Cancer Type | IC₅₀ (µM) of Indoline Derivative X |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| A549 | Lung Carcinoma | 8.9 |
| HeLa | Cervical Carcinoma | 3.7 |
| HCT116 | Colorectal Carcinoma | 6.1 |
Table 1: Example of IC₅₀ values for a novel indoline derivative against various cancer cell lines.
Part 2: Unraveling the Mechanism of Action
Once a compound demonstrates significant cytotoxicity, the next critical step is to elucidate its mechanism of action. Many anticancer drugs exert their effects by inducing programmed cell death (apoptosis) or by causing cell cycle arrest.[3][15][16]
Apoptosis Induction
Apoptosis is a regulated process of cell death that is essential for normal tissue homeostasis.[17][18] The ability of cancer cells to evade apoptosis is a hallmark of cancer.[17] Therefore, compounds that can induce apoptosis in cancer cells are promising therapeutic candidates.[15][17]
This flow cytometry-based assay is a gold standard for detecting apoptosis.[18] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate the membranes of late apoptotic and necrotic cells.
Apoptosis Detection Workflow
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Materials:
-
Cancer cells treated with the indoline derivative at its IC₅₀ concentration
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with the indoline derivative for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Cell Cycle Arrest
Many anticancer agents, including some indoline derivatives, function by disrupting the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M).[2][3] Flow cytometry with propidium iodide (PI) staining is a common method for analyzing cell cycle distribution.[19]
PI is a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of PI is directly proportional to the DNA content of the cells. By analyzing the fluorescence intensity of a population of cells, one can distinguish between cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).[20]
Materials:
-
Cancer cells treated with the indoline derivative
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.[21]
-
Add PI solution to the cells and incubate for 15-30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells using a flow cytometer.
-
Data Interpretation: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a specific phase compared to the control suggests that the indoline derivative induces cell cycle arrest at that checkpoint.
| Treatment | % G0/G1 | % S | % G2/M |
| Vehicle Control | 55.2 | 30.1 | 14.7 |
| Indoline Derivative X | 25.8 | 15.3 | 58.9 |
Table 2: Example of cell cycle distribution analysis after treatment with a novel indoline derivative.
Part 3: Assessing Effects on Cell Migration and Invasion
The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis.[22] The Transwell assay, also known as the Boyden chamber assay, is a widely used in vitro method to assess these processes.[22][23][24]
Principle of the Transwell Assay
The assay utilizes a two-chamber system separated by a porous membrane.[23] For a migration assay, cells are seeded in the upper chamber and migrate through the pores towards a chemoattractant in the lower chamber.[22][23] For an invasion assay, the membrane is coated with a layer of extracellular matrix (ECM), such as Matrigel, which the cells must degrade and penetrate to migrate.[23][24]
Transwell Assay Principle
Caption: Schematic of the Transwell migration and invasion assays.
Detailed Protocol: Transwell Migration/Invasion Assay
Materials:
-
Transwell inserts (with appropriate pore size, e.g., 8 µm)
-
24-well plates
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Methanol or 4% paraformaldehyde (for fixation)
-
Crystal violet stain
Procedure:
-
Preparation (for Invasion Assay):
-
Thaw Matrigel on ice overnight.
-
Coat the upper surface of the Transwell inserts with a thin layer of diluted Matrigel and allow it to solidify at 37°C.
-
-
Cell Seeding:
-
Starve the cancer cells in serum-free medium for several hours.
-
Resuspend the cells in serum-free medium and seed a specific number (e.g., 5 x 10⁴ cells) into the upper chamber of the Transwell inserts.
-
Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
-
Incubation:
-
Incubate the plate for a suitable period (e.g., 24-48 hours) to allow for cell migration or invasion.
-
-
Fixation and Staining:
-
Carefully remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.[24]
-
Fix the cells that have migrated to the lower surface of the membrane with methanol or 4% paraformaldehyde.
-
Stain the fixed cells with crystal violet.
-
-
Quantification:
-
Wash the inserts to remove excess stain and allow them to dry.
-
Visualize and count the stained cells under a microscope in several random fields. Alternatively, the stain can be eluted and the absorbance measured.
-
Data Interpretation: A decrease in the number of migrated or invaded cells in the presence of the indoline derivative compared to the control indicates an inhibitory effect on cell motility and invasion.
Conclusion and Future Directions
The cell-based assays outlined in this guide provide a robust and systematic framework for the initial in vitro characterization of novel indoline derivatives as potential anticancer agents. Positive results from these assays, particularly the demonstration of potent cytotoxicity, induction of apoptosis, cell cycle arrest, and inhibition of migration/invasion, provide a strong rationale for advancing a compound to further preclinical development. Subsequent studies may include Western blotting to probe the modulation of specific signaling pathways and, ultimately, in vivo studies in animal models to evaluate efficacy and safety.[14][16]
References
-
Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Evolution of Anticancer Drug Discovery and the Role of Cell-Based Screening. Journal of the National Cancer Institute. [Link]
-
Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. [Link]
-
Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates. [Link]
-
Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Bentham Science. [Link]
-
Antiproliferative and apoptotic effects of indole derivative, N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indoline in breast cancer cells. ResearchGate. [Link]
-
Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization. ResearchGate. [Link]
-
A review for cell-based screening methods in drug discovery. National Institutes of Health. [Link]
-
Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. protocols.io. [Link]
-
Apoptosis Assay Chart. Merck Millipore. [Link]
-
Cell Migration, Chemotaxis and Invasion Assay Protocol. ResearchGate. [Link]
-
Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. National Institutes of Health. [Link]
-
Choosing an Apoptosis Detection Assay. Biocompare. [Link]
-
Deep Dive into the Transwell Migration and Invasion Assay. CLYTE Technologies. [Link]
-
Assaying cell cycle status using flow cytometry. National Institutes of Health. [Link]
-
Cell Cycle Tutorial Contents. University of Massachusetts Chan Medical School. [Link]
-
Transwell In Vitro Cell Migration and Invasion Assays. National Institutes of Health. [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Institutes of Health. [Link]
-
Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). National Institutes of Health. [Link]
-
Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. MDPI. [Link]
-
Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. National Institutes of Health. [Link]
-
Cell Viability Assays. National Institutes of Health. [Link]
-
Antitumor Activity of Bis-Indole Derivatives. National Institutes of Health. [Link]
-
MTT Analysis Protocol. Creative Bioarray. [Link]
-
Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. National Institutes of Health. [Link]
-
Innovations in Cell-Based Assays for Drug Discovery and Evaluation. ResearchGate. [Link]
-
The role of cell-based assays for drug discovery. News-Medical.Net. [Link]
-
New Anticancer Agents: In Vitro and In Vivo Evaluation. Springer. [Link]
-
A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Applied Pharmaceutical Science. [Link]
-
Assessing Specificity of Anticancer Drugs In Vitro. JoVE. [Link]
Sources
- 1. Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach | Bentham Science [eurekaselect.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iv.iiarjournals.org [iv.iiarjournals.org]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. assaygenie.com [assaygenie.com]
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- 22. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 23. clyte.tech [clyte.tech]
- 24. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Use of 4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid as a chemical probe
An in-depth analysis of the provided topic, "Use of 4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid as a chemical probe," reveals a notable scarcity of dedicated research literature for this specific molecule's application as a validated chemical probe. However, its chemical structure—featuring a fluorinated dihydroindole core linked to a butanoic acid chain—presents a compelling scaffold for such development. The indole moiety is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets. The carboxylic acid provides a crucial chemical handle for conjugation to affinity matrices or fluorescent reporters, and the fluorine atom serves as a useful tag for ¹⁹F NMR-based binding studies.
This guide, therefore, is constructed as a prospective application note, outlining a scientifically rigorous, hypothesis-driven approach to developing and validating This compound , hereafter referred to as F-DIA , as a novel chemical probe. We will postulate a plausible biological target based on structural similarity to known inhibitors and provide a comprehensive framework for its characterization and application.
Hypothetical Target: The Aldo-Keto Reductase Superfamily
The structural motif of F-DIA bears resemblance to known inhibitors of the aldo-keto reductase (AKR) superfamily. Specifically, the combination of an aromatic system and a carboxylic acid is a common feature in many AKR inhibitors that compete with the nicotinamide cofactor (NADPH) or the substrate in the enzyme's active site. We will hypothesize that F-DIA is a potential inhibitor of AKR1C3 (Aldo-Keto Reductase Family 1 Member C3) , an enzyme implicated in hormone-dependent cancers like prostate and breast cancer, making it a high-value target for probe development.
This document will guide researchers through the essential workflows to:
-
Validate the inhibitory activity of F-DIA against AKR1C3.
-
Confirm target engagement in a cellular context.
-
Utilize F-DIA derivatives for target identification and visualization.
Introduction and Probe Properties
F-DIA is a synthetic small molecule with potential utility as a chemical probe for studying the function and regulation of the AKR1C3 enzyme. Its utility stems from a combination of its structural features and physicochemical properties.
Rationale for Use as a Chemical Probe
A chemical probe is a small molecule used to study and manipulate a biological system by engaging a specific protein target. An ideal probe is potent, selective, and cell-permeable, with a known mechanism of action. F-DIA's structure provides a strong starting point:
-
Target-Binding Moiety: The fluoro-dihydroindole group is hypothesized to occupy the active site of AKR1C3.
-
Linker and Conjugation Handle: The butanoic acid chain serves as a linker, and its terminal carboxylic acid allows for straightforward chemical modification (e.g., amidation) to attach reporter tags (fluorophores) or affinity handles (biotin, beads) without significantly disrupting the core binding pharmacophore.
-
¹⁹F NMR Spectroscopy: The fluorine atom provides a sensitive NMR handle for biophysical assays, enabling the study of protein-ligand interactions in a label-free manner.
Physicochemical Properties
A summary of the key properties of F-DIA is presented below.
| Property | Value | Source / Method |
| Molecular Formula | C₁₂H₁₂FNO₃ | --- |
| Molecular Weight | 237.23 g/mol | --- |
| Appearance | White to off-white solid | Typical for this class |
| Solubility | Soluble in DMSO, DMF, and alcohols | Predicted |
| Purity | >95% (recommended for all assays) | HPLC/LC-MS |
Experimental Protocols: Validation and Application
This section provides detailed protocols for the validation and use of F-DIA as a chemical probe for AKR1C3.
In Vitro Validation: AKR1C3 Enzyme Inhibition Assay
The first step is to confirm that F-DIA directly inhibits the enzymatic activity of recombinant human AKR1C3. This assay measures the NADPH-dependent reduction of a substrate, S-tetralol, to cis-1,2-dihydronaphthalene-1,2-diol. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.
Protocol 2.1: Spectrophotometric AKR1C3 Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Enzyme Stock: Recombinant human AKR1C3 (e.g., from a commercial supplier) diluted to 200 nM in assay buffer.
-
Cofactor Stock: 2 mM NADPH in assay buffer.
-
Substrate Stock: 5 mM S-tetralol in assay buffer.
-
F-DIA Stock: 10 mM F-DIA in 100% DMSO. Create a serial dilution series (e.g., 2 mM to 100 nM) in DMSO.
-
-
Assay Procedure (96-well UV-transparent plate):
-
To each well, add:
-
80 µL of Assay Buffer.
-
10 µL of NADPH stock (final concentration: 200 µM).
-
1 µL of F-DIA dilution or DMSO (vehicle control).
-
10 µL of AKR1C3 enzyme stock (final concentration: 20 nM).
-
-
Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme binding.
-
Initiate the reaction by adding 10 µL of S-tetralol substrate stock (final concentration: 500 µM).
-
Immediately begin reading the absorbance at 340 nm every 30 seconds for 10-15 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of F-DIA by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the velocities to the vehicle control (DMSO) to obtain the percent inhibition.
-
Plot percent inhibition against the logarithm of F-DIA concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify that a compound binds to its target protein in a complex cellular environment. The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature (Tₘ).
Protocol 2.2: CETSA for F-DIA and AKR1C3
-
Cell Culture and Treatment:
-
Culture cells known to express AKR1C3 (e.g., PC-3 prostate cancer cells) to ~80% confluency.
-
Treat cells with either F-DIA (e.g., at 10x the in vitro IC₅₀) or vehicle (DMSO) for 1 hour at 37°C.
-
-
Heating and Lysis:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute incubation at room temperature.
-
Lyse the cells by three cycles of freeze-thaw (e.g., liquid nitrogen and a 25°C water bath).
-
-
Protein Quantification and Analysis:
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the precipitated fraction.
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble AKR1C3 remaining at each temperature by Western Blot using a specific anti-AKR1C3 antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western Blot.
-
For each treatment group (vehicle vs. F-DIA), plot the normalized amount of soluble AKR1C3 against the temperature.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tₘ). A significant shift in Tₘ in the F-DIA-treated group compared to the vehicle group confirms target engagement.
-
Advanced Applications and Probe Derivatization
The carboxylic acid handle on F-DIA is ideal for synthesizing derivative probes for pull-down proteomics and cellular imaging.
Workflow for Probe Synthesis and Application
The general workflow for creating and using these advanced probes is outlined below.
Caption: Workflow for synthesis and application of F-DIA derivative probes.
Protocol: Synthesis of an F-DIA Affinity Probe (F-DIA-Biotin)
This protocol describes the conjugation of F-DIA to an amine-functionalized biotin via standard amide bond formation.
-
Activation of F-DIA:
-
Dissolve F-DIA (1 eq) in anhydrous DMF.
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 eq) and N-hydroxysuccinimide (NHS, 1.2 eq).
-
Stir the reaction under an inert atmosphere (e.g., nitrogen) at room temperature for 4-6 hours to form the NHS-ester intermediate.
-
-
Conjugation to Biotin:
-
In a separate flask, dissolve an amine-functionalized biotin linker (e.g., Biotin-PEG-Amine, 1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq) in anhydrous DMF.
-
Add the activated F-DIA-NHS ester solution dropwise to the biotin solution.
-
Stir the reaction overnight at room temperature.
-
-
Purification:
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the F-DIA-Biotin conjugate using reverse-phase HPLC.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
-
Protocol: Affinity Pull-Down of Cellular Proteins
This protocol uses the F-DIA-Biotin probe to isolate binding partners from cell lysates.
-
Probe Immobilization:
-
Incubate the F-DIA-Biotin probe with streptavidin-coated magnetic beads in PBS with 0.05% Tween-20 (PBST) for 1 hour at room temperature with gentle rotation.
-
Wash the beads three times with PBST to remove unbound probe.
-
-
Cell Lysis and Incubation:
-
Prepare a native cell lysate from AKR1C3-expressing cells using a mild lysis buffer (e.g., RIPA buffer without SDS).
-
Clarify the lysate by centrifugation.
-
Incubate the clarified lysate with the F-DIA-Biotin-bound beads for 2-4 hours at 4°C.
-
Competition Control: In a parallel sample, co-incubate the lysate and beads with an excess (e.g., 100x) of free, unconjugated F-DIA. Proteins that are specifically pulled down by the probe should be absent or significantly reduced in this control lane.
-
-
Washing and Elution:
-
Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specific binders.
-
Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize proteins by Coomassie or silver staining.
-
Excise specific bands for identification by mass spectrometry (LC-MS/MS). The primary target, AKR1C3, should be highly enriched in the probe lane compared to the competition control.
-
Summary and Future Directions
This document outlines a comprehensive, albeit prospective, guide for the validation and application of This compound (F-DIA) as a chemical probe targeting the cancer-relevant enzyme AKR1C3. The provided protocols establish a clear path from initial in vitro validation to advanced applications in proteomics and cellular imaging. Successful execution of these experiments would position F-DIA as a valuable tool for researchers investigating the biological roles of AKR1C3 in physiology and disease. Future work should focus on characterizing the selectivity of F-DIA against other AKR isoforms and leveraging the probe to discover novel regulatory pathways involving its target.
References
-
Chemical Probes Principles: Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536–541. [Link]
-
AKR1C3 as a Drug Target: Penning, T. M. (2015). The aldo-keto reductases (AKRs): an overview. Chemical-Biological Interactions, 234, 236–246. [Link]
-
Cellular Thermal Shift Assay (CETSA): Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]
-
Affinity Chromatography Principles: Cuatrecasas, P. (1970). Protein purification by affinity chromatography. Derivatizations of agarose and polyacrylamide beads. Journal of Biological Chemistry, 245(12), 3059–3065. [Link]
-
EDC/NHS Coupling Chemistry: Grabarek, Z., & Gergely, J. (1990). Zero-length crosslinking procedure with the use of active esters. Analytical Biochemistry, 185(1), 131–135. [Link]
Application Note & Protocol: A Guide to the Antimicrobial Activity Screening of Fluorinated Indole Compounds
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. The strategic incorporation of fluorine into these indole molecules can dramatically enhance their therapeutic properties, including metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] This application note provides a comprehensive guide to the systematic screening of fluorinated indole compounds for antimicrobial activity. It moves beyond a simple recitation of steps to explain the scientific rationale behind the experimental design, ensuring a robust and self-validating workflow. We present detailed, field-proven protocols for primary and secondary screening assays, including disk diffusion, broth microdilution for Minimum Inhibitory Concentration (MIC) determination, and subsequent determination of Minimum Bactericidal Concentration (MBC). The goal is to equip researchers with the necessary tools to efficiently identify and characterize novel fluorinated indole-based antimicrobial candidates, a critical task in an era of mounting antimicrobial resistance.[3][4]
Introduction: The Strategic Advantage of Fluorinating Indole Scaffolds
The challenge of discovering new chemical classes of antibiotics is a significant hurdle in modern medicine.[3][5] For decades, medicinal chemists have leveraged the unique properties of the indole ring, a key component in many natural and synthetic bioactive molecules.[6][7] The introduction of fluorine, the most electronegative element, into the indole structure is a powerful strategy in drug design.[8][9] This is not merely an arbitrary substitution but a calculated decision to modulate key physicochemical properties.
Why Fluorine?
-
Metabolic Stability: Fluorine atoms can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the compound's half-life in vivo.[9]
-
Enhanced Binding Affinity: The substitution of hydrogen with fluorine, which has a similar van der Waals radius, can alter the electronic distribution of the molecule.[8] This can lead to more favorable electrostatic interactions with target proteins, enhancing binding affinity and potency.[1][10]
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the basicity (pKa) of nearby functional groups.[8][11] This can improve a compound's pharmacokinetic profile by increasing membrane permeability and oral absorption.[11]
-
Conformational Control: Fluorine substitution can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape that fits more precisely into a target's active site.[10]
The convergence of the versatile indole scaffold with the strategic incorporation of fluorine presents a promising avenue for the discovery of novel antimicrobials.[12][13] This guide outlines a systematic approach to screening these compounds to identify those with the highest potential for further development.
The Antimicrobial Screening Cascade: A Hierarchical Approach
A successful screening campaign relies on a tiered approach that efficiently filters a library of compounds, moving from high-throughput qualitative assays to more labor-intensive quantitative and mechanistic studies. This conserves resources by focusing on the most promising candidates.
Caption: A hierarchical workflow for antimicrobial screening.
Detailed Protocols & Methodologies
Adherence to standardized protocols is paramount for generating reproducible and comparable data. The methodologies described here are based on guidelines established by the Clinical and Laboratory Standards Institute (CLSI), a global leader in quality standards for medical laboratory testing.[14][15]
Phase 1: Primary Screening - Agar Disk Diffusion Assay
The disk diffusion (Kirby-Bauer) method is a cost-effective and widely used qualitative screening assay.[16][17] It relies on the diffusion of a test compound from a paper disk into an agar medium uniformly inoculated with a test microorganism.[18][19]
Principle: An antimicrobial agent diffuses from a high-concentration point (the disk) into the agar, creating a concentration gradient. If the organism is susceptible, a clear zone of no growth—the zone of inhibition—will form around the disk.[20] The diameter of this zone is proportional to the compound's activity and diffusion characteristics.
Step-by-Step Protocol:
-
Prepare Inoculum: Select 3-4 isolated colonies of the test bacterium from a pure, overnight culture (e.g., on Tryptic Soy Agar). Suspend them in sterile saline or Mueller-Hinton Broth (MHB). Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[21]
-
Inoculate Agar Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum, removing excess fluid by pressing it against the inside of the tube.[17] Swab the entire surface of a Mueller-Hinton Agar (MHA) plate uniformly in three directions, rotating the plate approximately 60 degrees each time to ensure even coverage.[18]
-
Apply Compound Disks: Aseptically place sterile paper disks (6 mm diameter) impregnated with a known concentration of the fluorinated indole compound onto the inoculated agar surface. Gently press each disk to ensure complete contact with the agar.[19] Place disks far enough apart (at least 24 mm from center to center) to prevent overlapping zones of inhibition.[19]
-
Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours under atmospheric conditions appropriate for the test organism.[21]
-
Interpretation: After incubation, measure the diameter of the zone of inhibition in millimeters (mm). A larger zone of inhibition generally indicates greater antimicrobial activity.
Phase 2: Secondary Screening - Broth Microdilution for MIC Determination
Compounds demonstrating significant zones of inhibition in the primary screen are advanced to determine their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[22][23] The broth microdilution method is a quantitative, "gold standard" technique for this purpose.[24]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is determined as the lowest concentration where no turbidity (visible growth) is observed.[22][25]
Step-by-Step Protocol:
-
Prepare Compound Stock Solution: Dissolve the fluorinated indole compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Ensure the final solvent concentration in the assay does not affect bacterial growth (typically ≤1%).
-
Prepare Microtiter Plate: Using a sterile 96-well microtiter plate, dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into all wells.[26]
-
Serial Dilutions: Add 100 µL of the compound stock solution (at 2x the highest desired final concentration) to the first column of wells. Mix thoroughly and transfer 100 µL from the first column to the second, creating a two-fold serial dilution. Repeat this process across the plate to the desired final concentration, discarding 100 µL from the last dilution column.[26]
-
Prepare and Add Inoculum: Prepare a bacterial inoculum as described for the disk diffusion assay (0.5 McFarland standard). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. Add the appropriate volume of this diluted inoculum to each well (e.g., 5 µL of a 10⁷ CFU/mL suspension to wells containing 100 µL of broth and compound).
-
Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only) on each plate.[22]
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control.[23]
Phase 3: Determining Bactericidal vs. Bacteriostatic Activity - MBC Assay
The MIC value reveals the concentration that inhibits growth but does not distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. The Minimum Bactericidal Concentration (MBC) assay is performed to make this distinction.[27]
Principle: The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[28][29] This is determined by subculturing the contents of the clear wells from the MIC assay onto an agar medium devoid of the test compound.
Step-by-Step Protocol:
-
Perform MIC Assay: First, determine the MIC as described above.
-
Subculture from Clear Wells: Following MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Plate Aliquots: Spread each aliquot onto a separate, appropriately labeled agar plate (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[30] An agent is generally considered bactericidal if the MBC is no more than four times its MIC (MBC/MIC ratio ≤ 4).[29][30]
Data Presentation and Interpretation
Systematic organization of screening data is crucial for comparative analysis and decision-making.
Table 1: Representative Antimicrobial Screening Data for Fluorinated Indole Compounds
| Compound ID | Substitution Pattern | Test Organism | Disk Diffusion Zone (mm) | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| FI-001 | 4-Fluoroindole | S. aureus | 18 | 4 | 8 | 2 | Bactericidal |
| FI-002 | 5-Fluoroindole | S. aureus | 22 | 2 | 4 | 2 | Bactericidal |
| FI-003 | 6-Fluoroindole | S. aureus | 15 | 8 | >64 | >8 | Bacteriostatic |
| FI-004 | 5-CF₃-Indole | S. aureus | 25 | 1 | 2 | 2 | Potent Bactericidal |
| FI-001 | 4-Fluoroindole | E. coli | 10 | 32 | >64 | >2 | Low Activity |
| FI-002 | 5-Fluoroindole | E. coli | 12 | 16 | 64 | 4 | Bactericidal |
| FI-003 | 6-Fluoroindole | E. coli | 8 | 64 | >64 | >1 | Ineffective |
| FI-004 | 5-CF₃-Indole | E. coli | 19 | 4 | 8 | 2 | Bactericidal |
| Control | Ciprofloxacin | S. aureus | 30 | 0.5 | 1 | 2 | Bactericidal |
| Control | Ciprofloxacin | E. coli | 32 | 0.25 | 0.5 | 2 | Bactericidal |
Interpreting the Results:
-
MIC Values: A lower MIC value indicates higher potency.[31] An MIC for one drug cannot be directly compared to the MIC of another drug to determine relative efficacy; interpretation should be based on established breakpoints where available.[32]
-
MBC/MIC Ratio: This ratio is critical. A ratio of ≤4 is the standard definition for a bactericidal compound.[30] A ratio >4 suggests the compound is bacteriostatic. For severe infections, bactericidal agents are often preferred.
-
Structure-Activity Relationship (SAR): The data in Table 1 suggests preliminary SAR. For instance, placing a trifluoromethyl (CF₃) group at the 5-position (FI-004) results in more potent activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria compared to a single fluorine atom. This provides a rationale for synthesizing and testing additional analogs with electron-withdrawing groups at this position.
Conclusion and Future Directions
The systematic screening workflow detailed in this application note provides a robust framework for identifying and characterizing fluorinated indole compounds with antimicrobial properties. By progressing from high-throughput qualitative assays to quantitative determinations of potency and bactericidal activity, researchers can efficiently prioritize compounds for further investigation. Promising candidates identified through this cascade should be subjected to more advanced studies, including time-kill kinetics, spectrum of activity testing against a broader panel of clinical isolates (including resistant strains), and mechanistic studies to elucidate their molecular target. The strategic use of fluorine in medicinal chemistry, combined with a rigorous and logical screening process, continues to be a vital approach in the critical search for the next generation of antimicrobial agents.[1][10]
References
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Meanwell, N. A. (2018). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Available at: [Link]
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O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. Available at: [Link]
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Brown, E. D., & Wright, G. D. (2020). Antibacterial Discovery: 21st Century Challenges. MDPI. Available at: [Link]
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Silver, L. L. (2011). Challenges of Antibacterial Discovery. Clinical Microbiology Reviews. Available at: [Link]
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Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Creative Diagnostics. Available at: [Link]
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Phelps, M. E. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. Available at: [Link]
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Butler, M. S., Paterson, D. L. (2020). Recent advances and challenges in antibacterial drug development. Current Opinion in Microbiology. Available at: [Link]
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ResearchGate. (2025). Electrosynthesis of fluorinated indole derivatives. ResearchGate. Available at: [Link]
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Theuretzbacher, U., Piddock, L. J. V., Van der Werf, T. S. (2021). Challenges and shortcomings of antibacterial discovery projects. The Lancet Microbe. Available at: [Link]
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Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]
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Ayad, A. A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Journal of Biological Sciences. Available at: [Link]
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GARDP. (2024). Challenges and Opportunities with Antibiotic Discovery and Exploratory Research. ACS Infectious Diseases. Available at: [Link]
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Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. Available at: [Link]
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Acharya, T. (2013). Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link]
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UK Health Security Agency. (2023). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Available at: [Link]
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Microbiology at MI. (n.d.). Broth Microdilution. MI - Microbiology. Available at: [Link]
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Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. Available at: [Link]
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FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. Available at: [Link]
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FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. Available at: [Link]
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Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Creative Biolabs. Available at: [Link]
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Karadayi, F. Z., et al. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review. Molecules. Available at: [Link]
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CLSI. (n.d.). Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Available at: [Link]
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Wikipedia. (n.d.). Disk diffusion test. Wikipedia. Available at: [Link]
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Zhang, X. X. (2022). A Study On The Synthesis Of Fluorinated Indole Derivatives. Globe Thesis. Available at: [Link]
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Tendencia, E. A. (2004). Disk diffusion method. SEAFDEC/AQD Institutional Repository. Available at: [Link]
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El-Sayed, N. N. E., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry. Available at: [Link]
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Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. Available at: [Link]
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CLSI. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Available at: [Link]
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CLSI Methods Development and Standardization Working Group. (2018). Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology. Available at: [Link]
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Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma. Available at: [Link]
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CLSI Subcommittee on Antimicrobial Susceptibility Testing. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology. Available at: [Link]
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ResearchGate. (n.d.). Structures of some bioactive fluorinated indole derivatives. ResearchGate. Available at: [Link]
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CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. Available at: [Link]
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Kwiecinski, J., & Horswill, A. R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules. Available at: [Link]
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MDPI. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. Available at: [Link]
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Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Idexx. Available at: [Link]
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Idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Idexx. Available at: [Link]
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MDPI. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI. Available at: [Link]
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Merck, Sharp & Dohme Research Laboratories. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry. Available at: [Link]
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American Chemical Society. (n.d.). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. American Chemical Society. Available at: [Link]
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Wang, C., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Pharmacology. Available at: [Link]
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MDPI. (2021). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. MDPI. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Friedel-Crafts Acylation of Indoles
Welcome to the Technical Support Center for the Friedel-Crafts acylation of indoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this pivotal reaction. Here, we move beyond standard protocols to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues. Our goal is to empower you with the causal understanding needed to achieve high-yield, regioselective C3-acylation of the indole nucleus, a critical step in the synthesis of numerous pharmaceuticals and natural products.[1]
Troubleshooting Guide: From Low Yields to Isomeric Mixtures
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying chemical reasoning.
Question 1: My reaction yield is disappointingly low. What are the most common culprits?
Low yields in the Friedel-Crafts acylation of indoles can often be traced back to a few key factors:
-
Substrate Degradation: Indoles are electron-rich and can be sensitive to the harsh conditions of traditional Friedel-Crafts reactions, which often employ stoichiometric amounts of strong Lewis acids like AlCl₃.[1][2] This can lead to the formation of red tars, which are primarily composed of indole trimers and their acylated derivatives.[3]
-
Solution: Consider using milder Lewis acids. Dialkylaluminum chlorides (Et₂AlCl or Me₂AlCl) have been shown to be highly effective, even for acid-sensitive indoles, and can be used in near-stoichiometric amounts under mild conditions.[2] Other alternatives include metal triflates (e.g., Y(OTf)₃) or even inexpensive and readily available zinc oxide, particularly when paired with ionic liquids.[1]
-
-
Catalyst Inactivity: Lewis acids are extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will deactivate the catalyst, halting the reaction.[4]
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and freshly opened or purified reagents.
-
-
Insufficient Catalyst: The product, a 3-acylindole, can form a stable complex with the Lewis acid, effectively sequestering it from the catalytic cycle.[4]
-
Sub-optimal Temperature: The ideal temperature is a delicate balance. Some reactions require heating to overcome the activation energy, while excessively high temperatures can promote side reactions and decomposition.[4]
-
Solution: Start with milder conditions (e.g., 0 °C to room temperature) and incrementally increase the temperature while monitoring the reaction by TLC.
-
Question 2: I'm observing a mixture of N-acylated and C3-acylated products. How can I improve C3-selectivity?
The competition between N-acylation and C-acylation is a classic challenge in indole chemistry. The nitrogen atom is also nucleophilic and can react with the acylating agent.[6]
-
Kinetic vs. Thermodynamic Control: N-acylation is often the kinetically favored product, especially at lower temperatures, as the nitrogen is more sterically accessible. C3-acylation is typically the thermodynamically more stable product.
-
Solution:
-
Choice of Lewis Acid: The choice of Lewis acid can significantly influence the regioselectivity. Milder Lewis acids that coordinate less strongly with the indole nitrogen can favor C3-acylation.
-
Reaction Temperature: Running the reaction at a slightly elevated temperature can sometimes favor the formation of the thermodynamically more stable C3-acylated product. However, be mindful of potential substrate degradation at higher temperatures.
-
N-Protection (if necessary): While adding steps, protecting the indole nitrogen with a group like phenylsulfonyl (PhSO₂) can effectively block N-acylation and direct the reaction exclusively to the C3 position.[7]
-
-
Question 3: My indole substrate has an electron-withdrawing group, and the reaction is not proceeding. What can I do?
Friedel-Crafts acylation is an electrophilic aromatic substitution, and its success is highly dependent on the electron density of the aromatic ring.[4] Electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) deactivate the indole ring, making it less nucleophilic and thus less reactive towards the electrophilic acylium ion.[4]
-
Solution:
-
Stronger Lewis Acid/Harsher Conditions: For deactivated substrates, a stronger Lewis acid (e.g., AlCl₃) and higher reaction temperatures may be necessary to force the reaction to proceed. However, this also increases the risk of side reactions.
-
Alternative Acylation Methods: If Friedel-Crafts conditions fail, consider alternative methods. The Vilsmeier-Haack reaction, for example, uses a milder electrophile (the Vilsmeier reagent) and is often successful for the formylation of electron-rich heterocycles, including some deactivated indoles.[8] For the introduction of other acyl groups, palladium-catalyzed acylation using nitriles as the acyl source has also been developed for free (N-H) indoles.[9]
-
Frequently Asked Questions (FAQs)
What is the general mechanism of the Friedel-Crafts acylation of indoles?
The reaction proceeds via an electrophilic aromatic substitution mechanism. The key steps are:
-
Activation: The Lewis acid or organocatalyst activates the acylating agent (e.g., an acyl chloride or anhydride) to generate a highly electrophilic acylium ion or a related reactive species.[1]
-
Electrophilic Attack: The electron-rich C3 position of the indole attacks the electrophile, forming a resonance-stabilized intermediate (a sigma complex).[1][10]
-
Deprotonation: A base (often the Lewis acid complex) removes a proton from the C3 position, restoring the aromaticity of the indole ring and yielding the 3-acylindole product.[1][10]
-
Catalyst Regeneration: The catalyst is regenerated in the final step.[1]
Caption: General mechanism of Friedel-Crafts acylation of indoles.
How do I choose the right Lewis acid for my reaction?
The choice of Lewis acid is critical and depends on the reactivity of your indole substrate.
| Lewis Acid | Strength | Typical Use Cases | Considerations |
| AlCl₃, FeCl₃ | Strong | Less reactive or deactivated indoles. | Can cause substrate degradation, requires stoichiometric amounts.[2][4] |
| SnCl₄, TiCl₄ | Moderate | General purpose, good starting point for optimization.[3] | Can still be harsh for sensitive substrates. |
| Et₂AlCl, Me₂AlCl | Mild | Acid-sensitive and base-sensitive indoles; NH-unprotected indoles.[2] | Often provides high yields under mild conditions.[2] |
| Metal Triflates (Sc(OTf)₃, Y(OTf)₃) | Mild, Catalytic | "Green" chemistry approaches, often used with ionic liquids or under microwave irradiation.[1][11] | Can be more expensive. |
| ZnO | Mild, Heterogeneous | Inexpensive and reusable catalyst, often used in ionic liquids.[1][12] | May require longer reaction times. |
| Organocatalysts (e.g., DBN) | Mild | For N-protected indoles, avoids metal contamination.[13] | Scope may be limited for certain substrates.[13] |
Can I perform this reaction without protecting the indole N-H?
Yes, several modern protocols allow for the efficient C3-acylation of unprotected indoles. Methods using dialkylaluminum chlorides (Et₂AlCl or Me₂AlCl) are particularly effective for N-H free indoles, proceeding under mild conditions without the need for a protecting group.[2]
What are some "greener" alternatives to traditional Friedel-Crafts conditions?
There is a growing interest in developing more environmentally friendly protocols. Some options include:
-
Catalytic Metal Triflates: Using catalytic amounts of metal triflates like Y(OTf)₃ in an ionic liquid under microwave irradiation can lead to high yields in very short reaction times.[1]
-
Heterogeneous Catalysts: Inexpensive and reusable catalysts like zinc oxide in an ionic liquid medium offer a facile and practical method for regioselective acylation.[1][12]
-
Organocatalysis: The use of nucleophilic organocatalysts like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) provides a metal-free alternative for the acylation of N-protected indoles.[13]
Experimental Protocols
Protocol 1: General Method for C3-Acylation using Diethylaluminum Chloride (Et₂AlCl)
This method is particularly useful for a broad range of indoles, including those with acid- or base-sensitive functional groups, and does not require N-H protection.[2]
-
Setup: To a solution of the indole (1.0 mmol) in anhydrous dichloromethane (CH₂Cl₂) (5 mL) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a 1.0 M solution of diethylaluminum chloride (Et₂AlCl) in hexanes (1.2 mL, 1.2 mmol) dropwise.
-
Stirring: Stir the resulting mixture at 0 °C for 10-20 minutes.
-
Acylation: Add the desired acyl chloride (1.1 mmol) dropwise to the solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Work-up: Extract the aqueous layer with CH₂Cl₂, and wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted C3-Acylation using Yttrium(III) Triflate (Y(OTf)₃)
This protocol offers a rapid and environmentally friendly approach using a catalytic amount of a Lewis acid in an ionic liquid.[1]
-
Setup: In a microwave-safe vessel, combine the indole (1.0 mmol), the acylating agent (acid anhydride, 1.2 mmol), and Yttrium(III) triflate (Y(OTf)₃) (10 mol%) in an ionic liquid (e.g., [bmim]BF₄) (2 mL).
-
Reaction: Seal the vessel and place it in a microwave reactor. Irradiate at a suitable temperature (e.g., 110 °C) for a short duration (e.g., 15 minutes), monitoring for completion.
-
Quenching: After cooling, quench the reaction by adding 1 M HCl.
-
Work-up: Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting indole acylation.
References
- BenchChem. (2025).
-
Movassaghi, M., & Schmidt, M. A. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 12(8), 1884–1887. [Link]
-
Somei, M., et al. (2000). Acylation of Indole under Friedel−Crafts Conditions: An Improved Method To Obtain 3-Acylindoles Regioselectively. Organic Letters, 2(23), 3659–3661. [Link]
-
Okauchi, T., Itonaga, M., Minami, T., Owa, T., Kitoh, K., & Yoshino, H. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485–1487. [Link]
- BenchChem. (2025).
-
Organic Chemistry Portal. (n.d.). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Chemistry Portal. [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]
- BenchChem. (2025).
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Wu, J., et al. (2016). Synthesis of 3-Acylindoles by Palladium-Catalyzed Acylation of Free (N-H) Indoles with Nitriles. Chemistry - An Asian Journal, 11(15), 2144-2147. [Link]
-
Wang, Z., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 52-57. [Link]
- BenchChem. (2025).
- BenchChem. (2025).
-
S. R. Kandula, et al. (2012). Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. Journal of Chemical Research, 36(10), 600-603. [Link]
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Common side reactions in the synthesis of N-substituted indolines
Technical Support Center: Synthesis of N-Substituted Indolines
Welcome to the technical support center for N-substituted indoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of this critical heterocyclic scaffold. N-substituted indolines are prevalent in pharmaceuticals, agrochemicals, and materials science, making their efficient and clean synthesis a paramount objective.
This document moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting for common side reactions. Our goal is to empower you to not only solve current experimental issues but also to proactively design more robust synthetic routes.
Section 1: Reductive Amination Side Reactions
Reductive amination is a cornerstone method for N-alkylation, involving the reaction of indoline with an aldehyde or ketone to form an iminium intermediate, which is then reduced in situ. While powerful, this method is prone to specific side reactions that can complicate purification and reduce yields.
Q1: I'm observing significant over-alkylation of my indoline, resulting in a quaternary ammonium salt or a tertiary amine from a primary amine starting material. What causes this, and how can I prevent it?
A1: Causality and Mechanism: Over-alkylation is a classic problem when the newly formed N-alkylindoline (a secondary amine) is more nucleophilic than the starting indoline (also a secondary amine, but less sterically hindered) or a primary amine precursor.[1][2] This increased reactivity makes it compete effectively for the aldehyde/ketone, leading to a second alkylation event.
Troubleshooting & Prevention:
-
Stoichiometry Control: The most direct approach is to use a large excess of the amine component relative to the carbonyl compound. This statistically favors the mono-alkylation event.
-
Slow Addition: Adding the reducing agent slowly to the pre-formed imine/iminium ion can help.[3] This keeps the concentration of the highly reactive N-alkylindoline product low at any given time, minimizing its chance to react further.
-
Choice of Reducing Agent: The choice of hydride reagent is critical.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): This is often the reagent of choice.[4] It is mild and shows excellent selectivity for reducing the protonated iminium ion over the starting carbonyl. This prevents the wasteful reduction of your aldehyde/ketone to an alcohol.[2]
-
Sodium Cyanoborohydride (NaBH₃CN): Effective at a slightly acidic pH (4-5), which favors iminium ion formation and stability.[4] However, it is highly toxic and requires careful handling. Its rate of reduction for imines is much faster than for carbonyls under these conditions.[4][5]
-
Sodium Borohydride (NaBH₄): This is a more powerful reducing agent and can readily reduce both the imine and the starting aldehyde/ketone.[4] Its use can lead to alcohol byproducts and is generally less controlled unless the imine is pre-formed.
-
Summary of Common Reducing Agents in Reductive Amination:
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| NaBH(OAc)₃ (STAB) | CH₂Cl₂, DCE, THF | Mild, highly selective for imines/iminiums, no pH control needed.[2] | More expensive, generates acetic acid. |
| NaBH₃CN | MeOH, mildly acidic (pH 4-6) | Selective for imines at controlled pH.[4][5] | Highly toxic (cyanide release at low pH). |
| NaBH₄ | Alcohols (MeOH, EtOH) | Inexpensive, powerful. | Reduces both carbonyls and imines, less selective.[4] |
| H₂/Catalyst (Pd/C, PtO₂) | Various solvents | "Green" (byproduct is H₂O), effective. | Requires specialized hydrogenation equipment, potential for debenzylation. |
Q2: My reaction is sluggish, and I'm isolating mostly unreacted starting material and the alcohol byproduct from my aldehyde. What's going wrong?
A2: Causality and Mechanism: This outcome points to two primary issues: inefficient iminium ion formation or a non-selective reducing agent. The formation of the imine/iminium intermediate is a reversible equilibrium reaction. If water is not removed or if the equilibrium is unfavorable, the concentration of the species to be reduced will be low.[2] If the reducing agent is too reactive (like NaBH₄), it may reduce the aldehyde faster than the imine is formed.
Troubleshooting & Prevention:
-
Promote Imine Formation:
-
Acid Catalysis: A catalytic amount of acid (e.g., acetic acid) can protonate the carbonyl, activating it for nucleophilic attack by the indoline. Be cautious, as too much acid will protonate the indoline, rendering it non-nucleophilic.[4]
-
Dehydrating Agents: While sometimes useful, chemical dehydrating agents should be used with care as they can complicate the reaction.[2] Azeotropic removal of water with a Dean-Stark trap (if using solvents like toluene) is a cleaner alternative for pre-forming the imine.
-
-
Optimize the Reducing Agent: As discussed in Q1, switch to a more selective reducing agent like NaBH(OAc)₃, which will preferentially reduce the iminium ion as it forms, driving the equilibrium towards the product.[2]
Section 2: Buchwald-Hartwig Amination Side Reactions
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds, particularly for N-arylation.[6] Despite its utility, it is sensitive to reaction conditions and prone to side reactions.
Q3: My Buchwald-Hartwig N-arylation of indoline is giving me a significant amount of hydrodehalogenation (i.e., the aryl halide is converted to an arene). What is the cause?
A3: Causality and Mechanism: Hydrodehalogenation is a common side reaction that competes with the desired C-N bond formation.[6] It typically arises from two main pathways:
-
β-Hydride Elimination: If the amide intermediate formed after oxidative addition has a β-hydrogen, it can undergo elimination to form an imine and a palladium-hydride species. This palladium-hydride can then reductively eliminate to regenerate the arene.
-
Reaction with Water: Trace amounts of water can react with the palladium catalyst or intermediates, leading to palladium-hydroxide or -hydride species that promote the dehalogenation pathway.
Troubleshooting & Prevention:
-
Ensure Anhydrous Conditions: This is the most critical factor. Use freshly distilled, anhydrous solvents (e.g., toluene, dioxane). Dry all glassware thoroughly and run the reaction under a rigorously inert atmosphere (Argon or Nitrogen).
-
Choice of Ligand: Sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are designed to promote rapid reductive elimination of the desired N-aryl product, which outcompetes the dehalogenation pathway.[7]
-
Base Selection: The choice of base is crucial. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common, but their basicity can sometimes promote side reactions. Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are milder alternatives that can sometimes suppress dehalogenation, although they may require higher temperatures.[8]
Q4: My reaction is not going to completion, and I see evidence of catalyst decomposition (e.g., formation of palladium black). Why is my catalyst dying?
A4: Causality and Mechanism: Palladium catalyst deactivation is a frequent issue in cross-coupling reactions. It can be caused by high temperatures, the presence of oxygen, or inhibitory species in the reaction mixture. For Buchwald-Hartwig aminations, certain ligand-base combinations or high concentrations of halide ions can lead to the formation of inactive palladium complexes or precipitation of Pd(0).
Troubleshooting Workflow:
Below is a decision tree to help diagnose and solve catalyst deactivation issues in Buchwald-Hartwig aminations.
Caption: Decision tree for troubleshooting catalyst deactivation.
Section 3: Other Common Side Reactions
Q5: Under acidic or strongly electrophilic conditions, my indoline seems to be forming dimers or oligomers. What is happening?
A5: Causality and Mechanism: Indolines, and especially their corresponding indoles, are electron-rich aromatic systems. The C3 position is particularly nucleophilic.[9] In the presence of acid, indoline can be protonated, but it can also react with electrophiles or even another protonated indoline molecule. This can lead to dimerization or polymerization, where C-C or C-N bonds form between two or more indoline units.[10] This is especially problematic in reactions attempting C-H functionalization or under harsh acidic conditions.[11]
Prevention:
-
Control Acidity: Use the mildest acidic conditions possible or buffered systems.
-
Protecting Groups: If the N-H is the desired reaction site, ensure conditions favor its reactivity over C3. If C-H functionalization is the goal, an N-protecting group (like Boc or Ts) can modulate the ring's electronics and sterically hinder dimerization.
-
Dilution: Running reactions at lower concentrations can disfavor bimolecular side reactions like dimerization.
Q6: I am attempting a reaction and observing products that suggest the indoline ring has opened. How is this possible?
A6: Causality and Mechanism: While generally stable, the indoline ring can undergo cleavage under specific, often harsh, conditions. This is more common with the indole core but can be initiated from an indoline. Oxidative cleavage can break the 2,3-double bond (in the corresponding indole).[12] More relevant to N-substituted indoline synthesis, certain acid-catalyzed condensations or rearrangements can lead to intermediates that aromatize by ring-opening to form quinoline-type structures.[13][14] This typically involves the formation of a tetracyclic intermediate that rearomatizes via cleavage of one of the original indoline bonds.[13]
Prevention:
-
Avoid Harsh Acids: Strong acids like polyphosphoric acid, especially at high temperatures, can promote these rearrangement and ring-opening pathways.[15]
-
Substrate Choice: The substitution pattern on the indoline and the reaction partner can heavily influence the propensity for ring-opening. Be aware of literature precedents for similar substrate classes.[14]
-
Mechanistic Awareness: Understand the potential reaction pathways. If a carbocation is formed that can be stabilized by a ring-opening rearrangement, this side reaction may become significant.
Section 4: Experimental Protocols
General Protocol for Reductive Amination using NaBH(OAc)₃
This protocol provides a general method for the N-alkylation of indoline with an aldehyde.
-
Reaction Setup: To a flame-dried round-bottom flask under an Argon atmosphere, add indoline (1.0 equiv) and the aldehyde (1.1 equiv).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1 M with respect to the indoline.
-
Stirring: Stir the solution at room temperature for 20-30 minutes to allow for initial iminium ion formation.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 5-10 minutes. An exotherm may be observed.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting indoline is consumed (typically 2-12 hours).
-
Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: A typical experimental workflow for reductive amination.
References
-
Engle, K. M., & Yu, J.-Q. (2011). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Angewandte Chemie International Edition, 50(46), 10957-10961. Available at: [Link]
-
Thomson, J. (2011). Indole annulation or indole ring-opening. RSC Chemical Science Blog. Available at: [Link]
-
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
-
Wikipedia. (n.d.). Reductive amination. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Reductive Amination. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Available at: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11487. Available at: [Link]
-
Mutulis, F., et al. (2008). Oligomerization of indole derivatives with incorporation of thiols. Molecules, 13(8), 1846-1863. Available at: [Link]
-
Seidel, D., et al. (2011). Divergent reactions of indoles with aminobenzaldehydes: indole ring-opening vs. annulation and facile synthesis of neocryptolepine. Chemical Science, 2(10), 2004-2008. Available at: [Link]
-
Zhang, D., et al. (2016). Oxidative dimerization of N-protected and free indole derivatives toward 3,3′-biindoles via Pd-catalyzed direct C–H transformations. Chemical Communications, 52(67), 10245-10248. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
Sources
- 1. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oligomerization of indole derivatives with incorporation of thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxidative dimerization of N-protected and free indole derivatives toward 3,3′-biindoles via Pd-catalyzed direct C–H transformations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 13. blogs.rsc.org [blogs.rsc.org]
- 14. Divergent reactions of indoles with aminobenzaldehydes: indole ring-opening vs. annulation and facile synthesis of neocryptolepine - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid
Welcome to the technical support center for the synthesis of 4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid (CAS No. 393183-92-1). This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges associated with this synthesis, with a primary focus on improving reaction yield and final product purity.
The synthesis of this molecule, a valuable intermediate in pharmaceutical research, typically involves the N-acylation of 5-fluoro-2,3-dihydro-1H-indole (5-fluoroindoline) with succinic anhydride. While seemingly straightforward, this reaction is sensitive to reactant quality, reaction conditions, and purification procedures. This document provides in-depth, experience-driven solutions to common experimental pitfalls.
Section 1: Reaction Overview and Mechanism
The core reaction is a nucleophilic acyl substitution where the secondary amine of the 5-fluoroindoline ring attacks one of the carbonyl carbons of succinic anhydride. This attack leads to the opening of the anhydride ring, forming an amide bond and a terminal carboxylic acid in a single step.
Reaction Scheme:
Caption: General reaction scheme for the N-acylation of 5-fluoroindoline.
Section 2: Troubleshooting Guide
This section addresses the most frequently encountered issues that lead to low yields.
Q1: My final yield is disappointingly low, and TLC/NMR analysis shows a significant amount of unreacted 5-fluoroindoline starting material. What is the likely cause?
A1: This classic symptom points towards an incomplete reaction. The root cause is often related to either the reactivity of the electrophile (succinic anhydride) or suboptimal reaction conditions.
Causality and Solutions:
-
Poor Quality of Succinic Anhydride: Succinic anhydride is highly susceptible to hydrolysis, readily reacting with atmospheric moisture to form succinic acid[1][2]. Succinic acid will not participate in the acylation reaction, effectively reducing the concentration of your active electrophile and leading to an incomplete reaction.
-
Validation Protocol: Before starting, verify the quality of your succinic anhydride. Its melting point should be sharp, between 119-120°C[1]. A lower or broader melting range suggests contamination with succinic acid.
-
Preventative Measure: Always store succinic anhydride in a desiccator. Use freshly opened bottles or material that has been properly stored.
-
-
Insufficient Thermal Energy: This reaction often requires heat to proceed at a reasonable rate. Without adequate temperature, the activation energy barrier for the nucleophilic attack and ring-opening may not be overcome, resulting in a stalled or sluggish reaction.
-
Optimization Protocol: If running in a solvent, ensure the temperature is appropriately elevated. If running neat (solvent-free), the reaction mixture must be heated to a molten state. See the recommended conditions table below.
-
-
Incorrect Stoichiometry: Using a molar excess of the indoline starting material will, by definition, leave it unreacted. While a slight excess of one reactant can sometimes be used to drive a reaction to completion, a significant imbalance is counterproductive.
-
Recommendation: Start with a 1:1 or a slight excess (1.1 equivalents) of succinic anhydride to 5-fluoroindoline.
-
Table 1: Recommended Starting Reaction Parameters
| Parameter | Recommended Value | Rationale & Notes |
|---|---|---|
| Reactant Ratio | 1.0 eq. 5-Fluoroindoline : 1.1 eq. Succinic Anhydride | A slight excess of the anhydride can help drive the reaction to completion, compensating for any minor hydrolysis. |
| Solvent | Toluene, Xylene, or Neat (Solvent-Free) | High-boiling aprotic solvents are suitable. A neat reaction, heating the reactants together above their melting points, is often efficient. |
| Temperature | 110-140°C | Ensure the reaction mixture is homogenous (molten if neat) and maintained at a temperature sufficient for a steady reaction rate. Monitor for potential decomposition if exceeding 140°C. |
| Reaction Time | 2-6 hours | Monitor progress by TLC (Thin-Layer Chromatography). The disappearance of the 5-fluoroindoline spot is a key indicator of completion. |
| Atmosphere | Inert (Nitrogen or Argon) | While not always strictly necessary, an inert atmosphere prevents potential oxidative side reactions of the indoline at high temperatures. |
Q2: My crude product appears oily or sticky, and after work-up, I have a significant mass loss. NMR analysis of the crude material shows my desired product plus another species with broad peaks.
A2: This issue is almost certainly caused by the hydrolysis of unreacted succinic anhydride during the work-up, forming succinic acid. The presence of succinic acid can interfere with crystallization and complicate purification.
Troubleshooting Workflow: Identification and Removal of Succinic Acid
Caption: Extractive work-up to remove acidic impurities.
Explanation: Succinic acid, having two carboxylic acid functional groups, is highly acidic compared to the single carboxylic acid on your product. A weak base wash, such as saturated sodium bicarbonate solution, will selectively deprotonate the more acidic succinic acid, converting it into its water-soluble sodium salt[2]. This salt partitions into the aqueous layer, which can then be easily separated and discarded, leaving your desired product in the organic layer.
Q3: The reaction turned very dark or black, and my yield is low with many spots on the TLC plate. What happened?
A3: Dark coloration or tar formation is indicative of decomposition. Indolines, like many electron-rich aromatic amines, can be susceptible to oxidation, especially at elevated temperatures.
Preventative Measures:
-
Use an Inert Atmosphere: Conducting the reaction under a nitrogen or argon atmosphere is the most effective way to prevent oxidation. This displaces oxygen from the reaction vessel.
-
Control the Temperature: Avoid excessive heating. While the reaction requires thermal energy, temperatures above 140-150°C may accelerate decomposition pathways. Use an oil bath with a thermocouple for precise temperature control.
-
Check Starting Material Purity: Impurities in the starting 5-fluoroindoline can sometimes catalyze decomposition. Ensure it is pure before use; it should be a colorless or pale-yellow solid/oil.
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: What are the critical quality control (QC) checks for my starting materials?
-
5-Fluoro-2,3-dihydro-1H-indole: Should be verified by ¹H NMR. Look for discoloration (pink or brown hues), which can indicate oxidation.
-
Succinic Anhydride: As mentioned in Q1, the most critical QC check is the melting point (119-120°C)[1]. It should be a white, crystalline solid.
FAQ 2: How do I properly monitor the reaction's progress?
-
Use Thin-Layer Chromatography (TLC). A good mobile phase is typically a mixture of ethyl acetate and hexanes (e.g., 1:1), often with a small amount (1%) of acetic acid to ensure the carboxylic acid product runs as a defined spot. The product should have a lower Rf value than the starting 5-fluoroindoline. The reaction is complete when the indoline spot is no longer visible.
FAQ 3: How can I definitively confirm the structure of my final product?
-
The final product should be characterized by a suite of analytical techniques:
-
¹H NMR: Expect to see characteristic peaks for the aromatic protons on the fluoroindolyl ring, two sets of triplets for the -CH₂CH₂- groups of the indoline, and two sets of triplets for the -CH₂CH₂- of the butanoic acid chain. A broad singlet for the carboxylic acid proton will also be present.
-
¹⁹F NMR: A single resonance confirming the presence of the fluorine atom.
-
Mass Spectrometry (MS): The exact mass should correspond to the molecular formula C₁₂H₁₂FNO₃ (Exact Mass: 237.0801)[3].
-
Melting Point: A sharp melting point around 160-162°C is expected for the pure compound[4][5].
-
Section 4: Optimized Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 5-fluoro-2,3-dihydro-1H-indole (1.0 eq.).
-
Add succinic anhydride (1.1 eq.).
-
If performing a neat reaction, slowly heat the mixture in an oil bath to 120-130°C. The solids should melt to form a clear, stirrable liquid.
-
Maintain this temperature and stir for 2-6 hours, monitoring the reaction progress by TLC.
-
Once the starting indoline is consumed, allow the reaction mixture to cool to room temperature. The crude product will likely solidify upon cooling.
Protocol 2: Work-up and Purification
-
To the solidified crude product, add ethyl acetate and warm gently to fully dissolve the material.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate (NaHCO₃) solution (2 x volume of organic layer). You may observe gas evolution (CO₂).
-
Wash the organic layer with water (1 x volume), followed by brine (1 x volume).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude solid product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the final product as a pure crystalline solid.
References
- Green Chemistry, 2018, 20, 3038.
-
Molecules, 2015, 20(8), 13949-13961. (Provides general context on the challenges of indole acylation). [Link]
-
Wikipedia. Succinic anhydride. (Provides physical properties and reactivity information). [Link]
-
Molecules, 2022, 27(19), 6702. (Discusses synthesis of related acyloxyindole compounds). [Link]
-
Quora. "When using succinic anhydride in a reaction, the unreacted anhydride turns to succinic acid. Is there a way to remove the acid from the product?". (Provides practical advice on purification). [Link]
-
Reactory. Reactions of Acid Anhydrides. (General information on the reactivity of anhydrides). [Link]
Sources
Overcoming challenges in the purification of fluorinated indole compounds
Welcome to the technical support center dedicated to navigating the complex challenges of purifying fluorinated indole compounds. The introduction of fluorine into an indole scaffold is a powerful strategy in medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity.[1][2][3] However, these same modifications introduce unique and often frustrating challenges during purification.
This guide is designed to provide researchers, medicinal chemists, and drug development professionals with practical, in-depth solutions to common purification problems. We move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.
Part 1: Troubleshooting Guide
This section addresses specific, acute problems you might encounter during the purification process in a direct question-and-answer format.
Q1: My fluorinated indole regioisomers are co-eluting or have very poor separation in column chromatography. What can I do?
A1: This is one of the most common challenges, arising because regioisomers often have very similar polarities. The key is to exploit the subtle electronic and steric differences introduced by the fluorine atom.
Core Problem: Insufficient selectivity of the chromatographic system.
Solutions & Scientific Rationale:
-
Switch the Stationary Phase:
-
From Silica to Reverse Phase (RP): If you are using normal-phase (NP) silica gel, the primary interaction is polar. Switching to a C8 or C18 reverse-phase column changes the separation mechanism to be based on hydrophobicity. Since fluorination increases hydrophobicity, this can often provide a new avenue for separation.[1][4]
-
Utilize a Fluorinated Stationary Phase: This is a highly effective strategy. Specialty columns with fluorinated alkyl or pentafluorophenyl (PFP) stationary phases are designed to interact with fluorinated molecules.[5] These phases can offer unique selectivity through dipole-dipole, π-π, and ion-exchange interactions that are different from standard C18 columns, often resulting in altered elution orders that can resolve difficult peaks.[5][6]
-
-
Modify the Mobile Phase:
-
In Reverse Phase: Try adding a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE), to your mobile phase (e.g., Acetonitrile/Water with TFE). TFE can adsorb to the stationary phase, modifying its surface energy and enhancing selectivity for fluorinated analytes.[5][7] This can turn a standard C8 or C18 column into a much more effective tool for separating compounds based on their fluorine content percentage.[7]
-
In Normal Phase: Systematically screen different solvent systems. A common starting point is a gradient of petroleum ether and ethyl acetate[8]. However, consider solvents with different properties, such as dichloromethane (for dipole interactions) or adding a small percentage of methanol to a hexane/ethyl acetate system to disrupt hydrogen bonding.
-
-
Employ Chemical Derivatization:
-
If the indole nitrogen (N-H) is unprotected, consider a temporary protecting group like Boc (tert-butyloxycarbonyl). The addition of this bulky, non-polar group can significantly alter the molecule's overall polarity and shape, often allowing for the separation of the derivatized regioisomers by standard silica gel chromatography.[9] The protecting group can then be removed under acidic conditions post-purification.[9]
-
Q2: I'm seeing significant peak tailing or broad peaks for my fluorinated indole in HPLC.
A2: Peak tailing for indole compounds, especially on silica-based columns, is often caused by unwanted secondary interactions between the basic indole nitrogen and acidic silanol (Si-OH) groups on the stationary phase surface.
Core Problem: Strong, non-ideal interactions between the analyte and the stationary phase.
Solutions & Scientific Rationale:
-
Use a Mobile Phase Modifier:
-
Reverse Phase: Add a small amount (0.05-0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid to your mobile phase.[10] The acid protonates the basic indole nitrogen, but more importantly, it protonates the free silanol groups, "masking" them and preventing them from interacting with your compound.
-
Normal Phase: Add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine. This base will preferentially bind to the acidic silanol sites, preventing your indole from interacting with them and improving peak shape.
-
-
Choose a High-Purity, End-Capped Column:
-
Modern HPLC columns are often "end-capped," meaning the free silanol groups have been chemically reacted with a small silylating agent to make them less active. Using a high-quality, fully end-capped column will inherently reduce the opportunity for tailing.
-
-
Add a Masking Agent:
-
For particularly stubborn cases, the addition of a specific masking agent to the mobile phase can improve the separation of nitrogen-containing compounds, leading to more symmetric peaks.[6]
-
Q3: My compound appears to be degrading on the HPLC column. My collected fractions are impure, or I see new peaks appearing over time.
A3: On-column degradation is a serious issue where the stationary phase itself catalyzes the decomposition of the analyte.[11] Fluorinated indoles can be susceptible to this, especially if the fluorine atom activates the indole ring or if there are other sensitive functional groups.
Core Problem: Chemical instability of the analyte under the analytical conditions, often catalyzed by the column packing material.[12]
Solutions & Scientific Rationale:
-
Diagnose the Problem:
-
Change Column Chemistry:
-
The problem is often worse on columns with a high concentration of exposed silanol groups, sometimes referred to as "lightly loaded" phases.[11] Switch to a column with a higher bonding density or a different type of silica.
-
Consider columns with alternative surface chemistry, such as silica-hydride (Si-H) based phases, which are known to be far less hydrolytically active than conventional silanol-based columns and can preserve sensitive compounds.[12]
-
-
Modify the Mobile Phase:
-
Acid can sometimes stabilize a compound. If your compound is stable in acidic conditions, adding 0.1% acetic acid to the mobile phase may prevent degradation, either by stabilizing the compound or reducing the reactivity of the column surface.[11]
-
Ensure the pH of the mobile phase is within a range where your compound is stable. The electron-rich indole ring can be sensitive to strong acids or bases.[13]
-
Q4: My fluorinated indole "oils out" and refuses to crystallize. How can I get a solid product?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than an ordered crystalline solid. This is common when the compound has a low melting point or when the solvent system is not optimal.
Core Problem: The purification conditions favor a liquid-liquid phase separation over solid-state nucleation and crystal growth.
Solutions & Scientific Rationale:
-
Systematic Solvent Screening:
-
The goal is to find a solvent system where your compound is soluble when hot but poorly soluble when cold.
-
Start with a solvent in which your compound is soluble (e.g., ethyl acetate, dichloromethane). Slowly add a non-polar "anti-solvent" in which it is insoluble (e.g., hexanes, pentane) at an elevated temperature until the solution becomes slightly cloudy. Add a drop of the good solvent to clarify, then allow it to cool slowly.
-
For many indoles, mixed solvent systems like methanol/water or extraction/crystallization from n-hexane have proven effective.[14][15]
-
-
Control the Cooling Rate:
-
Rapid cooling often leads to oiling out. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Slow cooling provides more time for ordered crystal lattice formation.
-
-
Scratch & Seed:
-
Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
If you have a tiny amount of pure solid from a previous attempt, add a single crystal (a "seed crystal") to the supersaturated solution to initiate crystallization.
-
-
Increase Concentration:
-
Carefully remove some solvent under reduced pressure to create a more concentrated, supersaturated solution before attempting to cool and crystallize.
-
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: How does fluorination really affect the polarity and chromatographic behavior of an indole?
The effect is complex. Fluorine is the most electronegative element, creating a strong C-F bond dipole. However, its overall impact depends on several factors:
-
Increased Hydrophobicity: Despite the polar C-F bond, fluorinated segments are generally hydrophobic and lipophilic. This is because fluorine is a poor hydrogen bond acceptor. Therefore, in reverse-phase chromatography, fluorination typically increases retention time compared to a non-fluorinated analogue.[1][16]
-
Altered Dipole Moment: The position and number of fluorine atoms can drastically change the molecule's overall dipole moment. This is critical in normal-phase chromatography, where separation is driven by polar interactions with the stationary phase (e.g., silica gel). A strategically placed fluorine can change the elution order of isomers.
-
Fluorophilicity: Highly fluorinated molecules can exhibit "fluorophilicity," a tendency to interact with other fluorinated molecules. This is the principle behind using fluorinated stationary phases for purification.[5][6]
FAQ 2: What are the best starting points for selecting a chromatography column?
The choice between Normal Phase (NP) and Reverse Phase (RP) is the first critical decision.
| Phase Type | Stationary Phase | Mobile Phase | Separation Principle | Best For... |
| Normal Phase (NP) | Polar (Silica, Alumina) | Non-polar (Hexanes, Ethyl Acetate) | Adsorption based on polar functional groups. | Less polar compounds, separation of regioisomers with different dipole moments.[8] |
| Reverse Phase (RP) | Non-polar (C18, C8, Phenyl) | Polar (Water, Acetonitrile, Methanol) | Partitioning based on hydrophobicity. | More polar compounds, compounds with ionizable groups (with pH control).[7] |
| Fluorinated Phase | Fluorinated Alkyl or Phenyl | Polar or Fluorinated Solvents | Unique selectivity based on fluorophilicity, dipole, and shape. | Difficult-to-separate fluorinated compounds, including isomers.[5][6] |
Table 1: Chromatography Column Selection Guide
FAQ 3: When should I consider non-chromatographic purification methods?
Chromatography is powerful but can be time-consuming and expensive at a large scale. Consider alternatives when:
-
The compound is highly crystalline: Recrystallization can be very effective, often yielding material of >99% purity.[14][15]
-
You are working on a large scale (>10g): Recrystallization or extraction is often more practical.
-
The impurities have very different chemical properties: An acid/base extraction can remove basic or acidic impurities, while a liquid-liquid extraction can separate compounds based on their partitioning between two immiscible solvents.[17][18]
Part 3: Visualizations & Workflows
Workflow for Troubleshooting Poor Chromatographic Separation
Caption: A simplified decision tree for choosing between crystallization and chromatography.
Part 4: Experimental Protocol
Protocol: HPLC Method Development for Separation of Fluorinated Indole Regioisomers
This protocol provides a systematic approach to developing a separation method for two or more fluorinated indole regioisomers.
1. Initial Column & Solvent Selection:
-
Column 1 (Standard RP): C18, 250 x 4.6 mm, 5 µm particle size.
-
Column 2 (Fluorous): Pentafluorophenyl (PFP), 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
2. Scouting Gradient Run (C18 Column):
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detector: UV, set to the λmax of your indole (typically 270-280 nm).
-
Gradient:
-
Time 0 min: 5% B
-
Time 25 min: 95% B
-
Time 30 min: 95% B
-
Time 31 min: 5% B
-
Time 35 min: 5% B
-
-
Analysis: Evaluate the chromatogram. Are the peaks separated at all? Are they sharp? This provides a baseline.
3. Scouting Gradient Run (PFP Column):
-
Repeat the exact same gradient as in Step 2 but using the PFP column.
-
Analysis: Compare the chromatogram to the C18 run. The PFP column provides different selectivity. [5]You may see a reversal in elution order or a significant improvement in resolution.
4. Optimization (Based on Best Result from Scouting):
-
If one column showed promising (but not perfect) separation, proceed with optimization.
-
Adjust the Gradient Slope: Make the gradient shallower around the time your compounds elute. For example, if they elute at 60% B over 15 minutes, try a new gradient that goes from 50% to 70% B over 20 minutes. This gives the column more time to resolve the peaks.
-
Try an Isocratic Hold: If the peaks are very close, a long, slow gradient or even an isocratic (constant mobile phase composition) run may be necessary.
5. Advanced Modification (If Separation is Still Poor):
-
Prepare a new Mobile Phase B: Acetonitrile with 5% (v/v) 2,2,2-Trifluoroethanol (TFE).
-
Repeat the optimized gradient on the C18 column using the new TFE-containing mobile phase. The TFE can dramatically enhance the separation of fluorinated molecules on standard RP columns. [5][7] 6. Finalization:
-
Once baseline separation is achieved, the method is established. Note the final column, mobile phase composition, gradient profile, and flow rate.
References
A consolidated list of authoritative sources cited throughout this guide.
-
Unknown Author. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Chromatographic Science. Retrieved from [Link]
-
Zhang, W. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC, NIH. Retrieved from [Link]
-
Varughese, P., Gangoda, M. E., & Gilpin, R. K. (1988). Applications of fluorinated compounds as phases and additives in chromatography and their uses in pharmaceutical analysis. Semantic Scholar. Retrieved from [Link]
-
Balaraman, K., & Wolf, C. (2022). Enantioseparation and Racemization of 3-Fluorooxindoles. PMC, NIH. Retrieved from [Link]
-
Unknown Author. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]
-
Le, H. D., et al. (2018). Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples. Analytical Chemistry. Retrieved from [Link]
-
Fuchigami, T., & Takeda, M. (2024). Electrosynthesis of fluorinated indole derivatives. ResearchGate. Retrieved from [Link]
-
Mukherjee, S., et al. (2024). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. NIH. Retrieved from [Link]
-
Cacchi, S., & Fabrizi, G. (2005). Synthesis of 3-substituted indoles via reactive alkylideneindolenine intermediates. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Bora, P. P., et al. (2019). Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. Retrieved from [Link]
-
van der Westhuizen, L., et al. (2021). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. Retrieved from [Link]
-
Karade, N. (2018). Part III (Fischer indole synthesis). YouTube. Retrieved from [Link]
-
Kötzsche, M., et al. (2024). Making the negative positive – fluorination of indole as efficient strategy to improve guanidinium-containing gene carriers. ResearchGate. Retrieved from [Link]
-
Kötzsche, M., et al. (2024). Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers. Journal of Materials Chemistry B. Retrieved from [Link]
-
Dolan, J. W. (2007). On-Column Sample Degradation. LCGC International. Retrieved from [Link]
-
Oreate AI Blog. (2024). A Review of the Indole Synthesis Reaction System. Retrieved from [Link]
-
Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews. Retrieved from [Link]
-
Chromatography Forum. (2008). On column degradation. Retrieved from [Link]
-
MicroSolv. (2024). Degradation of Samples Due to Hydrolysis in HPLC Columns. Retrieved from [Link]
-
Lee, M.-S., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). ResearchGate. Retrieved from [Link]
-
Lee, M.-S., et al. (2024). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. Retrieved from [Link]
-
Unknown Author. (n.d.). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. PMC, NIH. Retrieved from [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2016). Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization. PubMed. Retrieved from [Link]
-
Unknown Author. (n.d.). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. Retrieved from [Link]
-
Wu, X., et al. (2018). Fluorine as a Traceless Directing Group for the Regiodivergent Synthesis of Indoles and Tryptophans. PubMed. Retrieved from [Link]
-
Champagne, P. A., et al. (2024). Elucidating Fluorine Steering Effects in Diels-Alder Reactions Interfaced with Charge-Enhanced Reactivity. PMC, NIH. Retrieved from [Link]
-
Gangjee, A., et al. (2024). Exploring Regioisomeric Indole–Furanone Tubulin Inhibitors. PMC, PubMed Central. Retrieved from [Link]
-
Lee, M.-S., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). NIH. Retrieved from [Link]
-
ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? Retrieved from [Link]
-
Lee, M.-S., et al. (2024). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). ResearchGate. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (n.d.). Journal of Medicinal Chemistry. ACS Publications. Retrieved from [Link]
-
Kötzsche, M., et al. (2024). Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers. Journal of Materials Chemistry B. Retrieved from [Link]
-
Wang, J., & Wang, Y. (2019). The Dark Side of Fluorine. PMC, NIH. Retrieved from [Link]
-
Berger, F., & Gouverneur, V. (2023). Future challenges and opportunities with fluorine in drugs? ResearchGate. Retrieved from [Link]
-
Wang, F., et al. (2022). Electrochemical Dearomatization of Indoles: Access to Diversified Fluorine-Containing Spirocyclic Indolines. Organic Letters. Retrieved from [Link]
-
Kötzsche, M., et al. (2024). Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers. Journal of Materials Chemistry B. Retrieved from [Link]
-
Wang, X., et al. (2018). Switchable divergent synthesis of chiral indole derivatives via catalytic asymmetric dearomatization of 2,3-disubstituted indoles. RSC Publishing. Retrieved from [Link]
Sources
- 1. db-thueringen.de [db-thueringen.de]
- 2. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. cetjournal.it [cetjournal.it]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Degradation of Samples Due to Hydrolysis in HPLC Columns - HPLC Primer [mtc-usa.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction) - PMC [pmc.ncbi.nlm.nih.gov]
KMO Inhibitor Enzyme Assays: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting Kynurenine 3-Monooxygenase (KMO) inhibitor enzyme assays. It is designed to move beyond simple procedural steps, offering in-depth explanations of the underlying biochemical principles to empower users to diagnose and resolve common experimental issues effectively.
Introduction: Why Target KMO?
Kynurenine 3-Monooxygenase (KMO) is a critical enzyme located at a key branchpoint of the kynurenine pathway, the primary route for tryptophan metabolism.[1][2] KMO, an NADPH-dependent flavoprotein hydroxylase, catalyzes the conversion of L-kynurenine (KYN) into 3-hydroxykynurenine (3-HK).[2][3][4] This reaction is pivotal because it directs the pathway toward producing several neuroactive and potentially neurotoxic metabolites, such as 3-HK and quinolinic acid (QUIN), an NMDA receptor agonist.[1][4]
Inhibition of KMO is a promising therapeutic strategy for various neurodegenerative disorders, including Huntington's and Alzheimer's diseases.[1][3][5] By blocking KMO, the metabolic flux is shunted away from the production of toxic metabolites and towards the synthesis of kynurenic acid (KYNA), a known neuroprotective agent with antagonistic effects at glutamate receptors.[1][3][4] Developing robust and reliable KMO inhibitor assays is therefore essential for discovering and characterizing new therapeutic agents.
Core Principles of KMO Enzyme Assays
Understanding the assay's mechanism is the first step in effective troubleshooting. Most KMO inhibitor assays are designed to measure the consumption of a substrate or the formation of a product.
KMO catalyzes the following reaction: L-Kynurenine + NADPH + H+ + O2 → 3-Hydroxykynurenine + NADP+ + H2O
The most common assay formats are:
-
Absorbance-Based (NADPH Depletion): This is a continuous spectrophotometric assay that measures the decrease in absorbance at 340 nm as the fluorescent cofactor NADPH is oxidized to the non-fluorescent NADP+.[6] The rate of this decrease is proportional to KMO activity. It is a direct, real-time measurement of enzyme function.
-
HPLC-Based (Product Formation): This is an endpoint assay that directly measures the formation of the product, 3-HK, after a fixed incubation time. The reaction is stopped (typically with an acid), and the mixture is analyzed by High-Performance Liquid Chromatography (HPLC).[7][8] This method is highly specific and sensitive but has lower throughput.
-
Fluorescence-Based: While less common for direct KMO measurement, fluorescence assays can be employed using coupled-enzyme systems or by leveraging the intrinsic fluorescence of tryptophan pathway metabolites.[9][10] These assays are highly sensitive but can be prone to interference.[9][11]
KMO Catalytic Cycle
The catalytic cycle involves two main phases: a reductive half-reaction where NADPH reduces the FAD cofactor, followed by an oxidative half-reaction where the reduced FAD reacts with oxygen and hydroxylates the kynurenine substrate.[1][3] Understanding this mechanism is crucial, as some compounds can "uncouple" this process, leading to the production of hydrogen peroxide instead of 3-HK, a potentially toxic side reaction that must be monitored in drug development.[3]
Caption: Troubleshooting workflow for compound interference.
Common Types of Assay Interference:
| Interference Type | Explanation & Causality | Recommended Counter-Screen |
| Autofluorescence | The compound itself emits light at the detection wavelength, creating a false positive signal in fluorescence-based assays. [11] | Pre-read the plate before adding enzyme. If the compound is fluorescent, switch to a non-fluorescent assay format like absorbance or HPLC. |
| Fluorescence Quenching | The compound absorbs the energy emitted by the fluorescent product, reducing the signal and appearing as an inhibitor. | Run the assay to completion to generate the maximum amount of fluorescent product, then add the compound. A drop in signal indicates quenching. |
| Compound Aggregation | Many organic molecules form aggregates at micromolar concentrations. These aggregates can sequester and denature the enzyme, leading to non-specific inhibition. [12][13]This is a very common artifact in HTS. | Re-run the assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20. [13]If the compound's potency is significantly reduced, aggregation is the likely cause. |
| Redox Cycling | In assays involving NAD(P)H, some compounds can interfere with the redox state of the cofactor, either by directly oxidizing NADPH or reducing NADP+. This gives a false signal unrelated to KMO activity. | Run the assay without KMO but with the compound, NADPH, and NADP+. Monitor the absorbance at 340 nm to see if the compound directly affects the cofactor. |
Standard Protocol: KMO Inhibitor Screening (Absorbance-Based)
This protocol provides a validated starting point for a 96-well plate absorbance-based KMO assay. Optimization may be required depending on the specific enzyme source and instrumentation.
Workflow Overview
Caption: Standard KMO absorbance assay workflow.
Materials & Reagents
-
KMO Assay Buffer: 100 mM Tris-HCl, 10 mM KCl, 1 mM EDTA, pH 8.1.
-
Recombinant Human KMO: Prepare a working stock at 2X final concentration (e.g., 40 µg/mL).
-
L-Kynurenine (KYN) Stock: 20 mM in water.
-
NADPH Stock: 10 mM in water.
-
Test Inhibitors: Serial dilutions in DMSO or appropriate solvent.
-
Positive Control Inhibitor: e.g., UPF 648 or Ro 61-8048.
-
96-well UV-transparent microplate.
Step-by-Step Procedure
-
Prepare Assay Plate:
-
Add 50 µL of 2X KMO enzyme solution (final concentration 20 µg/mL) to all wells except the "No Enzyme" blank.
-
Add 50 µL of KMO Assay Buffer to the "No Enzyme" blank wells.
-
Add 10 µL of inhibitor solution to "Test Inhibitor" wells. [14] * For "Positive Control" (no inhibition) and "Blank" wells, add 10 µL of the same solvent used for inhibitors (e.g., DMSO). [14]The final DMSO concentration should not exceed 1%. [6][14]
-
-
Pre-incubation:
-
Gently mix the plate and incubate for 15-30 minutes at room temperature. This allows the inhibitors to bind to the enzyme before the reaction starts.
-
-
Prepare Substrate Mixture (2.5X):
-
Immediately before use, prepare a master mix. For every 1 mL of mix, combine:
-
950 µL KMO Assay Buffer
-
25 µL of 20 mM L-Kynurenine (final concentration 0.5 mM)
-
25 µL of 10 mM NADPH (final concentration 0.25 mM)
-
-
-
Initiate Reaction:
-
Add 40 µL of the Substrate Mixture to all wells to start the reaction (total volume = 100 µL). [14]Mix immediately.
-
-
Measure Activity:
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Read the absorbance at 340 nm every 60 seconds for 30-60 minutes (kinetic mode).
-
Data Analysis & Quality Control
-
Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Determine Percent Inhibition:
-
% Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_positive_control - V_blank))
-
-
Calculate IC50: Plot % Inhibition vs. log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Assess Assay Quality (Z'-factor):
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
Where "pos" is the positive control (no inhibitor) and "neg" is the negative control (max inhibition or no enzyme). A Z' > 0.5 indicates an excellent assay suitable for HTS. [15]
-
References
-
David, L., Walsh, J., Sturm, N., Feierberg, I., Nissink, J. W. M., Chen, H., Bajorath, J., & Engkvist, O. (2019). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. ChemMedChem, 14(22), 1949–1957. [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC - NIH. [Link]
-
Amaral, M., Outeiro-Pinho, A. S., & Moran, G. R. (2019). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in Molecular Biosciences, 6, 9. [Link]
-
Unknown Author. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. PubMed. [Link]
-
David, L., Walsh, J., Sturm, N., Feierberg, I., Nissink, J. W. M., Chen, H., Bajorath, J., & Engkvist, O. (2019). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. PubMed. [Link]
-
Unknown Author. (n.d.). Strategies to develop enzyme assays. ResearchGate. [Link]
-
Unknown Author. (n.d.). Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs. [Link]
-
Molehin, D., Ssentongo, P., & Yochum, G. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. PubMed Central. [Link]
-
Unknown Author. (n.d.). Kinetic characterisation of KMO. ResearchGate. [Link]
-
Dahlin, J. L., et al. (2012). Interference and Artifacts in High-content Screening. Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Shapiro, A. B. (2015). What are the disadvantages of using a fluorogenic substrate for screening? ResearchGate. [Link]
-
Coussens, T. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. YouTube. [Link]
-
Sideri, A., et al. (2023). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. [Link]
-
Unknown Author. (n.d.). Development of a cell-based assay to measure kynurenine monooxygenase (KMO) activity. ResearchGate. [Link]
-
Velez-Pardo, C., et al. (2021). Kynurenine Monooxygenase Expression and Activity in Human Astrocytomas. MDPI. [Link]
-
Unknown Author. (2024). What are KMO inhibitors and how do they work? Patsnap Synapse. [Link]
-
Unknown Author. (n.d.). The proposed catalytic mechanism of KMO. ResearchGate. [Link]
-
Zwilling, D., et al. (2013). Targeted Deletion of Kynurenine 3-Monooxygenase in Mice: A NEW TOOL FOR STUDYING KYNURENINE PATHWAY METABOLISM IN PERIPHERY AND BRAIN. PubMed Central. [Link]
-
Perez-De La Cruz, V., et al. (2022). Cellular Localization of Kynurenine 3-Monooxygenase in the Brain: Challenging the Dogma. MDPI. [Link]
-
Unknown Author. (n.d.). KMO Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
Unknown Author. (n.d.). KMO Inhibitor Screening Assay Kit (96-well). BPS Bioscience. [Link]
Sources
- 1. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Deletion of Kynurenine 3-Monooxygenase in Mice: A NEW TOOL FOR STUDYING KYNURENINE PATHWAY METABOLISM IN PERIPHERY AND BRAIN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]
- 4. What are KMO inhibitors and how do they work? [synapse.patsnap.com]
- 5. KMO Inhibitor Screening Assay Kit - Nordic Biosite [nordicbiosite.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. mdpi.com [mdpi.com]
- 8. Cellular Localization of Kynurenine 3-Monooxygenase in the Brain: Challenging the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 10. mdpi.com [mdpi.com]
- 11. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apparent activity in high-throughput screening: origins of compound-dependent assay interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of Small Molecules
Welcome to the technical support center dedicated to navigating one of the most persistent challenges in LC-MS/MS: the matrix effect. This guide is designed for researchers, scientists, and drug development professionals who rely on the precision of LC-MS/MS for the quantification of small molecules. Here, we will dissect the causes of matrix effects, provide robust troubleshooting strategies, and offer detailed protocols to ensure the integrity and accuracy of your analytical data.
Understanding the Matrix Effect: The "Why" Behind the Problem
In the world of LC-MS/MS, the "matrix" encompasses all components within a sample apart from the analyte of interest.[1][2] These components can include salts, proteins, lipids, and endogenous molecules. The matrix effect manifests as an unpredictable alteration—either suppression or enhancement—of your analyte's signal during the ionization process.[3] This phenomenon can severely compromise the accuracy, precision, and sensitivity of your quantitative analysis.[3][4]
Ion Suppression vs. Ion Enhancement:
-
Ion Suppression: This is the more common scenario where co-eluting matrix components interfere with the ionization of the target analyte, leading to a decreased signal.[1] This competition for charge or disruption of the droplet evaporation process in the ion source is a primary cause of reduced sensitivity.[1]
-
Ion Enhancement: Less frequently, certain matrix components can actually increase the ionization efficiency of the analyte, resulting in an artificially inflated signal.[3][5][6]
The unpredictability of these effects is what makes them a significant hurdle in method development and validation.[7] Regulatory bodies like the FDA require the evaluation of matrix effects as a standard part of bioanalytical method validation.[4][8]
Visualizing the Problem: Ion Suppression and Enhancement
The following diagram illustrates the fundamental concept of how matrix components can interfere with the ionization of the target analyte in the mass spectrometer's ion source.
Caption: Conceptual flow of matrix effect in an MS ion source.
Troubleshooting Guide: Identifying and Quantifying Matrix Effects
Before you can mitigate matrix effects, you must first determine if they are impacting your assay. Here are common questions and step-by-step guides to diagnose the issue.
FAQ 1: My analyte response is inconsistent across different lots of biological matrix. Could this be a matrix effect?
Answer: Yes, lot-to-lot variability is a classic indicator of matrix effects. Different sources of the same biological matrix (e.g., plasma from different donors) can have varying compositions of endogenous components, leading to different degrees of ion suppression or enhancement.
Protocol: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
This is a widely accepted method to quantify the extent of the matrix effect.[9]
Objective: To compare the response of an analyte in a post-extraction spiked matrix sample to its response in a neat (pure) solvent.
Step-by-Step Methodology:
-
Prepare Blank Matrix Extracts: Process at least six different lots of your blank biological matrix using your established sample preparation method.
-
Prepare Neat Solutions: Prepare analyte and internal standard (IS) solutions in the final reconstitution solvent at two concentration levels (low and high QC levels are recommended).
-
Spike Post-Extraction: Take the extracted blank matrix samples (from step 1) and spike them with the analyte and IS to the same final concentrations as your neat solutions.
-
Analysis: Inject both the post-extraction spiked samples and the neat solutions into the LC-MS/MS system.
-
Calculation:
-
Matrix Factor (MF): Calculate the MF for each lot of the matrix using the following formula: MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution) An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[10]
-
IS-Normalized MF: If using a stable isotope-labeled internal standard (SIL-IS), calculate the IS-normalized MF: IS-Normalized MF = (Analyte/IS Peak Area Ratio in Matrix) / (Analyte/IS Peak Area Ratio in Neat Solution)
-
Coefficient of Variation (%CV): Calculate the %CV of the MF or IS-normalized MF across the different matrix lots. A %CV of ≤15% is generally considered acceptable.
-
FAQ 2: How can I visualize where in my chromatogram ion suppression is occurring?
Answer: The post-column infusion technique is an excellent qualitative tool for this purpose.[10][11] It helps identify retention time windows where co-eluting matrix components are causing suppression or enhancement.[9][10]
Protocol: Post-Column Infusion Experiment
Objective: To create a matrix effect profile across the entire chromatographic run.
Experimental Setup:
-
A syringe pump continuously infuses a standard solution of your analyte at a constant flow rate into the LC eluent stream after the analytical column but before the mass spectrometer's ion source.[10]
-
This creates a stable, elevated baseline signal for your analyte.
-
Inject a blank, extracted matrix sample onto the LC column.
-
Monitor the analyte's signal. Any deviation (dip or rise) from the stable baseline indicates a region of ion suppression or enhancement, respectively, caused by eluting matrix components.[10][11]
Caption: Experimental setup for post-column infusion.
Mitigation Strategies: A Multi-Pronged Approach
Once you have identified and characterized the matrix effect, the next step is to minimize or eliminate it. A single solution rarely fits all scenarios; often, a combination of strategies is most effective.
Decision Tree: Choosing Your Mitigation Strategy
Caption: A decision-making workflow for mitigating matrix effects.
Advanced Sample Preparation: The First Line of Defense
Improving sample cleanup is often the most effective way to combat matrix effects.[12] The goal is to selectively remove interfering endogenous components, particularly phospholipids, which are notorious for causing ion suppression.[13]
| Technique | Principle | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Proteins are precipitated with an organic solvent (e.g., acetonitrile). | Simple, fast, inexpensive. | Ineffective at removing phospholipids and other endogenous components. | Initial screening, when high throughput is prioritized over cleanliness. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Cleaner extracts than PPT. Can be selective by adjusting pH.[12] | Can be labor-intensive, uses larger volumes of organic solvents. | Analytes with distinct polarity differences from matrix components. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Highly selective, provides excellent cleanup and concentration.[1][14] | More complex method development, can be more expensive. | Complex matrices requiring high purity extracts. |
| Phospholipid Removal Plates/Cartridges | Specialized sorbents (e.g., zirconia-coated silica) that selectively retain phospholipids.[12][15] | Highly effective at removing phospholipids, simple protocol.[13][16] | Specific to phospholipid removal. | Biofluids like plasma and serum where phospholipids are the primary interference.[13] |
Featured Protocol: Phospholipid Removal using HybridSPE®
This technique combines the simplicity of protein precipitation with the targeted removal of phospholipids.[15]
Objective: To remove both proteins and phospholipids from plasma or serum samples prior to LC-MS/MS analysis.
Step-by-Step Methodology:
-
Sample Addition: Add your plasma/serum sample to the well of the HybridSPE® plate or tube.
-
Protein Precipitation: Add a 3:1 ratio of acidified acetonitrile to the sample.
-
Mixing: Mix thoroughly (e.g., vortex) to ensure complete protein precipitation.
-
Filtration/Extraction: Apply vacuum or positive pressure. The precipitated proteins and the specialized sorbent bed trap the phospholipids, while the analyte passes through into the collection plate.[13]
-
Analysis: The resulting filtrate is free of proteins and phospholipids and is ready for direct injection or further processing.[15]
Chromatographic Optimization: Creating Separation
If sample preparation alone is insufficient, modifying your LC method can separate your analyte from the interfering matrix components.[9]
-
Gradient Modification: Adjust the gradient slope to increase the resolution between the analyte and the suppression/enhancement zone identified by post-column infusion.
-
Column Chemistry: Switch to a different column chemistry (e.g., C18, Phenyl-Hexyl, Biphenyl) to alter selectivity and shift the retention of either the analyte or the interferences.
-
Microflow/Nanoflow LC: Reducing the flow rate can enhance ionization efficiency and reduce the impact of matrix effects.[17]
The Power of Internal Standards: Compensation is Key
The use of an appropriate internal standard is crucial for compensating for matrix effects that cannot be eliminated.[18]
-
Stable Isotope-Labeled Internal Standards (SIL-IS): This is the gold standard. A SIL-IS is an analog of the analyte where several atoms have been replaced with their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).
-
Why it works: The SIL-IS has nearly identical chemical and physical properties to the analyte. It will co-elute and experience the same degree of ion suppression or enhancement.[19] By calculating the ratio of the analyte response to the IS response, the variability caused by the matrix effect is normalized, leading to accurate quantification.[1]
-
A Word of Caution: While highly effective, it's crucial to verify that the SIL-IS truly co-elutes with the analyte. In some cases, deuterium labeling can cause a slight shift in retention time, leading to differential matrix effects.
-
Strategic Dilution: A Simple but Effective Tool
When sensitivity is not a limiting factor, simply diluting the sample extract can be a very effective strategy.[20][21]
-
Principle: Dilution reduces the concentration of all components in the sample, including the interfering matrix components.[7] This lessens their impact on the ionization process.[21]
-
Application: Studies have shown that a dilution factor of 15 to 40-fold can significantly reduce or even eliminate matrix effects for many applications.[12][22] This approach is only feasible if the resulting analyte concentration remains well above the method's limit of quantitation (LOQ).[20] An extrapolative dilution approach, where multiple dilutions are analyzed, can also be used to determine the analyte concentration in a matrix-free state.[23]
By systematically evaluating, understanding, and addressing matrix effects using the strategies outlined in this guide, you can significantly improve the quality, robustness, and reliability of your LC-MS/MS data.
References
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. [Link]
-
Advances in Sample Preparation: Removing Phospholipids from Biological Samples. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC - NIH. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]
-
Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX | Waters. [Link]
-
2: Use of post-column infusion for assessment of matrix effects - ResearchGate. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]
-
Effects of Sample Processing Techniques and Instrument Model on Matrix Effect in LC-MS/MS for a Model Drug - Taylor & Francis Online. [Link]
-
Matrix effect: Overcoming Interference with Dilution Strategies - FasterCapital. [Link]
-
Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ionization - PubMed. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations | Waters. [Link]
-
matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - MDPI. [Link]
-
Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - ACS Publications. [Link]
-
Matrix matching in liquid chromatography-mass spectrometry with stable isotope labelled internal standards--is it necessary? - PubMed. [Link]
-
Combating Matrix Effects in LC/ESI/MS: The Extrapolative Dilution Approach - PubMed. [Link]
-
Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PubMed. [Link]
-
Overcoming matrix effects using the dilution approach in multiresidue methods for fruits and vegetables - PubMed. [Link]
-
Bioanalytical Method Validation Guidance for Industry - FDA. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects - Waters Corporation. [Link]
-
Overcoming matrix effects: expectations set by guidelines - Bioanalysis Zone. [Link]
-
Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. [Link]
-
Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring - Griffith Research Online. [Link]
-
A simple solid-phase extraction method for the analysis of red cell phospholipids by liquid chromatography- tandem mass spectrometry - PMC - NIH. [Link]
-
Guidance for Industry - Regulations.gov. [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers - Longdom Publishing. [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. [Link]
-
Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions – Welch Materials, Inc.. [Link]
-
Matrix Effects and Application of Matrix Effect Factor - Taylor & Francis Online. [Link]
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- 5. Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSpace [research-repository.griffith.edu.au]
- 7. mdpi.com [mdpi.com]
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- 23. Combating matrix effects in LC/ESI/MS: the extrapolative dilution approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex NMR Spectra of Fluorinated Aromatic Compounds
Welcome to the technical support center for the analysis of fluorinated aromatic compounds using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges presented by these molecules. Fluorine's high natural abundance (100% 19F), spin of ½, and large gyromagnetic ratio make it an excellent nucleus for NMR studies.[1] However, the large chemical shift dispersion and the prevalence of long-range couplings can lead to complex spectra that are challenging to interpret.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities and extract meaningful structural information from your data.
I. Frequently Asked Questions (FAQs)
Q1: Why is the 19F NMR chemical shift range so much wider than for 1H NMR?
A1: The vast chemical shift range in 19F NMR, spanning approximately 800 ppm, is a direct consequence of the electronic environment around the fluorine nucleus.[1] The chemical shift is highly sensitive to changes in electron density, which are amplified by fluorine's high electronegativity.[3] This sensitivity arises from variations in the local electronic shielding of the fluorine nuclei.[3] Factors such as the presence of electron-donating or withdrawing groups, resonance effects within the aromatic system, and even the solvent can significantly influence the chemical shift.[3] For instance, electron-donating groups increase shielding, causing an upfield shift (more negative ppm values), while electron-withdrawing groups cause a deshielding effect and a downfield shift (more positive ppm values).[3]
Q2: What are typical coupling constant values (J-couplings) I should expect in fluorinated aromatic compounds?
A2: Coupling constants in fluorinated aromatics are a rich source of structural information. You will commonly observe both homonuclear (19F-19F) and heteronuclear (19F-1H and 19F-13C) couplings. A key feature is that long-range couplings (over four or even five bonds) are frequently observed, which is less common in 1H NMR.[1]
Here's a general guide to what you can expect:
| Coupling Type | Number of Bonds | Typical Range (Hz) | Notes |
| 3JHF (ortho) | 3 | 6 - 10 | Can be influenced by substituents. |
| 4JHF (meta) | 4 | 4 - 8 | Often similar in magnitude to ortho coupling. |
| 5JHF (para) | 5 | < 2 | Smaller and sometimes not resolved. |
| 3JFF (ortho) | 3 | 18 - 22 | Relatively consistent. |
| 4JFF (meta) | 4 | 2 - 8 | Can be either positive or negative. |
| 5JFF (para) | 5 | 12 - 16 | Often larger than the meta coupling. |
| 1JCF | 1 | 230 - 270 | Large and highly characteristic.[4][5] |
| 2JCF | 2 | 15 - 25 | Useful for assignments. |
| 3JCF | 3 | 3 - 10 | Can help in determining substitution patterns. |
These are approximate values and can vary with the specific molecular structure and solvent.
Q3: How can I distinguish between through-bond (scalar) and through-space (dipolar) couplings?
A3: Differentiating between through-bond (J-coupling) and through-space (Nuclear Overhauser Effect, NOE) interactions is crucial for correct structural assignment. While scalar couplings are transmitted through the bonding network, through-space couplings arise from dipolar interactions between nuclei that are close in space, typically within 5 Å.
-
COSY (Correlation Spectroscopy): This 2D experiment reveals through-bond scalar couplings. In a 1H-19F COSY, cross-peaks will appear between protons and fluorine nuclei that are J-coupled.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) and HOESY (Heteronuclear Overhauser Effect Spectroscopy): These experiments detect through-space interactions. A cross-peak in a 19F,19F-NOESY or a 1H-19F HOESY spectrum indicates spatial proximity between the coupled nuclei.[6][7][8] For instance, strong NOE cross-peaks between fluorine atoms can help determine their relative stereochemistry.[7]
It is important to note that through-space scalar couplings (TSJFF) can also occur when non-bonded fluorine atoms are very close in space, allowing for orbital overlap.[8] These can be observed in TOCSY (Total Correlation Spectroscopy) experiments.[8]
II. Troubleshooting Guide
Problem 1: My 19F NMR spectrum has broad signals and poor resolution.
Q: What are the potential causes of broad signals in my 19F NMR spectrum, and how can I improve the resolution?
A: Broad signals in 19F NMR can stem from several factors. The wide spectral range can sometimes lead to poor data resolution if not enough data points are acquired.[1] Additionally, chemical shift anisotropy (CSA) can be a significant relaxation mechanism for fluorine, leading to broader lines, especially at higher magnetic field strengths.
Troubleshooting Steps:
-
Increase the Acquisition Time: A longer acquisition time will result in a larger number of data points in the free induction decay (FID), leading to better digital resolution after Fourier transformation.
-
Optimize the Spectral Width: Ensure your spectral width is appropriate for the chemical shift range of your compound. A unnecessarily wide spectral width can reduce resolution.
-
Check Shimming: Poor magnetic field homogeneity is a common cause of broad lines. Re-shim the spectrometer, paying close attention to the Z1 and Z2 shims.
-
Consider Temperature Effects: Dynamic processes, such as conformational exchange, can lead to line broadening. Acquiring spectra at different temperatures can help to either sharpen the signals (by moving into the fast or slow exchange regime) or provide information about the dynamic process.
-
Use 1H Decoupling: If the broadening is due to unresolved proton couplings, acquiring a 1H-decoupled 19F spectrum (19F{1H}) can significantly sharpen the signals.[1]
Problem 2: I am struggling to assign the substitution pattern on a polyfluorinated aromatic ring.
Q: What is the most effective strategy for determining the substitution pattern of multiple fluorine atoms on a benzene ring?
A: Assigning the substitution pattern requires a systematic approach that combines 1D and 2D NMR techniques. The key is to leverage the characteristic patterns of 19F-19F and 19F-1H coupling constants.
Workflow for Substitution Pattern Determination:
Caption: Workflow for determining the substitution pattern of fluorinated aromatics.
Experimental Protocols:
-
1H-19F Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons directly bonded to carbons that are coupled to fluorine. It is excellent for identifying protons on the fluorinated ring.
-
19F-13C Heteronuclear Multiple Bond Correlation (HMBC): This is a powerful experiment for mapping out the carbon skeleton and the positions of the fluorine atoms.[1][6] It reveals long-range couplings between 19F and 13C nuclei, typically over 2-4 bonds.
-
19F,19F-NOESY: In cases of steric crowding, this experiment can reveal through-space correlations between fluorine atoms that are close to each other, which can be invaluable for confirming assignments.[7]
Problem 3: My simulated spectrum doesn't match the experimental data.
Q: I've used software to predict the 19F NMR spectrum, but it doesn't align well with my experimental results. What could be the reasons for this discrepancy?
A: While NMR prediction software has become increasingly accurate, discrepancies can arise from several sources.[2][9]
Potential Causes and Solutions:
-
Incorrect Referencing: Ensure your experimental spectrum is correctly referenced. The most common reference standard is CFCl3 (trichlorofluoromethane) at 0.00 ppm.[3][10] Other secondary standards like C6F6 (hexafluorobenzene) at -164.9 ppm are also used.[10]
-
Solvent Effects: 19F chemical shifts can be sensitive to the solvent.[3][11] Ensure that the solvent used in your experiment matches the solvent (or lack thereof, in the case of gas-phase calculations) used for the prediction.
-
Conformational Averaging: If your molecule has conformational flexibility, the experimental spectrum will represent a population-weighted average of the different conformers. The prediction may be based on a single, low-energy conformation. Consider performing a conformational search and averaging the predicted spectra.
-
Limitations of the Prediction Algorithm: The accuracy of the prediction depends on the level of theory and basis set used in the underlying quantum chemical calculations.[2][9] For highly complex or unusual electronic systems, the prediction may be less accurate.
-
Second-Order Effects: If the chemical shift difference between two coupled nuclei (in Hz) is not much larger than the coupling constant between them, second-order effects (e.g., "roofing") can distort the spectrum. Many basic prediction programs only simulate first-order spectra. More advanced software like SPINACH or SpinEvolution can simulate these more complex spin systems.[12][13]
Protocol for Improving Spectral Matching:
-
Verify Experimental Referencing: If possible, use an internal standard.
-
Re-run Prediction with Solvent Model: Use a continuum solvent model (e.g., PCM) in your quantum chemical calculations that matches your experimental solvent.
-
Perform a Conformational Analysis: For flexible molecules, calculate the spectra for multiple low-energy conformers and average them based on their Boltzmann populations.
-
Use a Higher Level of Theory: If significant discrepancies persist, consider using a more robust theoretical method or a larger basis set for the NMR prediction.[2]
-
Employ Advanced Simulation Software: For spectra with significant second-order effects, use software capable of simulating the full spin system.
III. Advanced Techniques
Q: When should I consider using more advanced 2D NMR experiments like 1H-19F HOESY or 19F-13C HMBC?
A: These advanced techniques are invaluable when 1D spectra and basic 2D correlations (like COSY) are insufficient for a complete and unambiguous structural assignment.
-
1H-19F HOESY: This experiment is particularly useful for establishing the stereochemistry of your molecule.[6] It can reveal through-space proximities between protons and fluorines that are not directly coupled, helping to define the 3D structure. It is also beneficial for identifying protons that are not accessible through J-coupling networks.[14]
-
19F-13C HMBC: This is a cornerstone experiment for determining the carbon framework of a fluorinated aromatic compound.[1][6] By identifying long-range correlations between fluorine and carbon atoms, you can piece together the connectivity of the molecule, even in cases with multiple fluorine substituents and complex proton spectra. This is especially powerful for confirming the attachment points of fluorinated side chains or for distinguishing between isomers.
Workflow for Advanced 2D NMR:
Caption: Decision tree for employing advanced 2D NMR techniques.
By systematically applying these fundamental principles and advanced techniques, you can confidently tackle the interpretation of even the most complex NMR spectra of fluorinated aromatic compounds.
IV. References
-
19F NMR Reference Standards. Available from: [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. Available from: [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - NIH. Available from: [Link]
-
The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC - NIH. Available from: [Link]
-
Proton and fluorine NMR spectra of fluorobenzene. Available from: [Link]
-
13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC - NIH. Available from: [Link]
-
19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. Available from: [Link]
-
19F NOESY - University of Ottawa NMR Facility Blog. Available from: [Link]
-
Through-Space Scalar 19F−19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Available from: [Link]
-
19F-centred NMR analysis of mono-fluorinated compounds - PMC - PubMed Central. Available from: [Link]
-
A computational tool to accurately and quickly predict 19 F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - RSC Publishing. Available from: [Link]
-
NMR Software & Simulations - BioPchem. Available from: [Link]
-
The Software – SpinEvolution | NMR Simulation Software. Available from: [Link]
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- 2. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. sfu.ca [sfu.ca]
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- 6. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. University of Ottawa NMR Facility Blog: 19F NOESY [u-of-o-nmr-facility.blogspot.com]
- 8. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 9. A computational tool to accurately and quickly predict 19 F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP02317B [pubs.rsc.org]
- 10. colorado.edu [colorado.edu]
- 11. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 12. biopchem.education [biopchem.education]
- 13. The Software – SpinEvolution | NMR Simulation Software [spinevolution.com]
- 14. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Guide to the Validation of a Novel Kynurenine 3-Monooxygenase (KMO) Inhibition Assay Featuring "Cmpd-X"
Introduction: The Critical Role of KMO in Neurodegeneration and as a Therapeutic Target
The kynurenine pathway (KP) is the primary metabolic route for tryptophan in mammals, playing a crucial role in cellular energy production.[1] However, under inflammatory conditions, the pathway can become dysregulated, leading to an accumulation of neurotoxic metabolites.[1] A key enzyme at a critical branch point of this pathway is Kynurenine 3-monooxygenase (KMO), an NADPH-dependent flavin monooxygenase located on the outer mitochondrial membrane.[2][3] KMO catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK).[3][4] This action shifts the pathway towards the production of downstream neurotoxins like 3-HK and quinolinic acid (QUIN), an excitotoxic agonist of the NMDA receptor.[1][5][6] Conversely, inhibition of KMO shunts the pathway towards the production of the neuroprotective kynurenic acid (KYNA).[2][7]
This pivotal role of KMO in balancing neurotoxic and neuroprotective metabolites has made it a significant therapeutic target for a range of neurodegenerative and neuroinflammatory disorders, including Huntington's, Alzheimer's, and Parkinson's diseases.[2][5][7][8] Consequently, the development of potent and selective KMO inhibitors is an area of intense research.[9][10] A critical component of this research is the availability of robust and reliable assays to screen for and characterize novel KMO inhibitors.
This guide provides an in-depth comparison of a newly developed KMO inhibition assay, validated using a novel, highly potent, and brain-permeable inhibitor, herein referred to as "Cmpd-X". We will objectively compare its performance with established alternative methods and provide the supporting experimental data and protocols necessary for its successful implementation.
The Kynurenine Pathway and the Strategic Importance of KMO Inhibition
The following diagram illustrates the kynurenine pathway and the central role of KMO.
Caption: Workflow for the validation of the KMO inhibition assay.
Detailed Methodologies
1. Assay Development and Optimization
-
Objective: To establish optimal assay conditions for robust and reproducible results.
-
Protocol:
-
Enzyme Titration: A matrix of recombinant human KMO enzyme concentrations is tested to determine the optimal concentration that yields a stable and significant FP window.
-
Probe Titration: The fluorescent probe concentration is optimized to be at or below its Kd for KMO to ensure a sensitive displacement assay.
-
Time-Course Experiment: The incubation time for the enzyme, probe, and inhibitor is optimized to ensure the binding reaction reaches equilibrium.
-
Z' Factor Determination: The Z' factor is calculated to assess the quality and robustness of the assay for high-throughput screening. A Z' factor between 0.5 and 1.0 indicates an excellent assay. [11] 2. IC50 Determination for "Cmpd-X"
-
-
Objective: To determine the concentration of "Cmpd-X" required to inhibit 50% of KMO activity, a key measure of its potency. [12]* Protocol:
-
Prepare a serial dilution of "Cmpd-X" in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, containing 0.01% Triton X-100).
-
In a 384-well plate, add the KMO enzyme and the fluorescent probe at their optimized concentrations.
-
Add the serially diluted "Cmpd-X" to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubate the plate at room temperature for the optimized duration.
-
Measure the fluorescence polarization using a plate reader.
-
Plot the percentage of inhibition against the logarithm of the "Cmpd-X" concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. [13] 3. Determination of the Inhibition Constant (Ki) and Mechanism of Action
-
-
Objective: To determine the binding affinity (Ki) of "Cmpd-X" for KMO and to elucidate its mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). [12]* Rationale: While the IC50 value is dependent on experimental conditions, the Ki is an intrinsic measure of inhibitor affinity. [14]The relationship between IC50 and Ki can be described by the Cheng-Prusoff equation. [15]* Protocol:
-
Perform a series of IC50 determinations as described above, but at varying concentrations of the natural substrate, L-kynurenine.
-
Analyze the data using Lineweaver-Burk or Dixon plots to visualize the mechanism of inhibition.
-
For competitive inhibitors, the apparent Km will increase with increasing inhibitor concentration, while Vmax remains unchanged.
-
Calculate the Ki value using the appropriate form of the Cheng-Prusoff equation based on the determined mechanism of inhibition. [14][15] Mechanism of Enzyme Inhibition
-
Caption: Simplified representation of competitive and non-competitive enzyme inhibition.
4. Selectivity Profiling
-
Objective: To assess the specificity of "Cmpd-X" for KMO over other related enzymes.
-
Rationale: High selectivity is a critical attribute of a good drug candidate, as off-target effects can lead to toxicity. [16][17]* Protocol:
-
Perform the validated inhibition assay with "Cmpd-X" against a panel of related enzymes, such as other flavin-dependent monooxygenases or enzymes within the tryptophan metabolic pathway.
-
Determine the IC50 values for each of these enzymes.
-
Calculate the selectivity index by dividing the IC50 for the off-target enzyme by the IC50 for KMO. A high selectivity index indicates greater specificity for KMO.
-
Conclusion
The validation of a robust and reliable KMO inhibition assay is paramount for the discovery and development of novel therapeutics for neurodegenerative diseases. The fluorescence polarization-based assay presented here, validated with the novel inhibitor "Cmpd-X," offers a high-throughput, sensitive, and reproducible platform for screening large compound libraries and for detailed characterization of lead candidates. By following the rigorous validation workflow outlined in this guide, researchers can ensure the generation of high-quality, reproducible data, thereby accelerating the path towards clinically effective KMO inhibitors.
References
-
Title: Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases - PMC - PubMed Central Source: PubMed Central URL: [Link]
-
Title: Kynurenine 3-monooxygenase - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Development of a Rapid Fluorescence-Based High-Throughput Screening Assay to Identify Novel Kynurenine 3-Monooxygenase Inhibitor Scaffolds - PubMed Source: PubMed URL: [Link]
-
Title: Kynurenine 3-Monooxygenase: An Influential Mediator of Neuropathology - Frontiers Source: Frontiers URL: [Link]
-
Title: Kynurenine-3-monooxygenase (KMO): From its biological functions to therapeutic effect in diseases progression - PubMed Source: PubMed URL: [Link]
-
Title: Kinase selectivity profiling by inhibitor affinity chromatography - PubMed Source: PubMed URL: [Link]
-
Title: A fluorescence polarization binding assay to identify inhibitors of flavin-dependent monooxygenases - PMC - PubMed Central Source: PubMed Central URL: [Link]
-
Title: Pharmacophore-Based Virtual Screening of Novel Competitive Inhibitors of the Neurodegenerative Disease Target Kynurenine-3-Monooxygenase - MDPI Source: MDPI URL: [Link]
-
Title: The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - MDPI Source: MDPI URL: [Link]
-
Title: Kynurenine‐3‐monooxygenase: A new direction for the treatment in different diseases Source: Food Science & Nutrition URL: [Link]
-
Title: A brain-permeable inhibitor of the neurodegenerative disease target kynurenine 3-monooxygenase prevents accumulation of neurotoxic metabolites - PubMed Source: PubMed URL: [Link]
-
Title: Targeting kynurenine 3-monooxygenase (KMO): implications for therapy in Huntington's disease - PubMed Source: PubMed URL: [Link]
-
Title: Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition - Frontiers Source: Frontiers URL: [Link]
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Title: IC50 Determination - edX Source: edX URL: [Link]
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Title: Kynurenine 3-monooxygenase (KMO) as a Target to Develop Drugs to Block Progression of Parkinson's Disease - Michael J. Fox Foundation Source: The Michael J. Fox Foundation for Parkinson's Research URL: [Link]
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Title: Enzyme Inhibitor Discovery by Activity-Based Protein Profiling | Annual Reviews Source: Annual Reviews URL: [Link]
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Title: A Fluorescence Polarization Binding Assay to Identify Inhibitors of Flavin-dependent Monooxygenases - Scholars' Mine Source: Scholars' Mine URL: [Link]
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Title: Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2 - NIH Source: National Institutes of Health URL: [Link]
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Title: A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors - bioRxiv Source: bioRxiv URL: [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of COX Inhibition Data with Known Inhibitors
This guide provides an in-depth, technical framework for researchers, scientists, and drug development professionals on the critical process of cross-validating cyclooxygenase (COX) inhibition data. Ensuring the accuracy, reproducibility, and reliability of your screening data is paramount in the quest for novel anti-inflammatory therapeutics. Here, we move beyond mere protocol recitation to explain the causality behind experimental design, ensuring a self-validating system that builds trustworthiness into your results from the ground up.
The Central Role of Cyclooxygenase and the Imperative for Rigorous Validation
Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins (PGs) and other pro-inflammatory mediators.[1][2][3] There are two primary isoforms:
-
COX-1: A constitutively expressed enzyme responsible for "housekeeping" functions, such as maintaining the integrity of the gastrointestinal lining and platelet aggregation.[1][2]
-
COX-2: An inducible isoform whose expression is significantly upregulated at sites of inflammation, making it a prime therapeutic target.[1][2][4]
The therapeutic goal for many modern anti-inflammatory drugs is to selectively inhibit COX-2, thereby reducing inflammation and pain while sparing the protective functions of COX-1 to minimize side effects like gastric ulcers.[2][5]
Given this paradigm, accurately quantifying a compound's inhibitory potency (typically as an IC50 value) and its selectivity for COX-2 over COX-1 is not just a screening metric—it is a critical determinant of a drug candidate's potential success. Cross-validation using well-characterized, known inhibitors is the cornerstone of a robust screening campaign. It serves to:
-
Benchmark Assay Performance: Confirm that the assay can reliably reproduce known pharmacological data.
-
Normalize Inter-Assay Variability: Account for day-to-day variations in reagent activity, instrument performance, and environmental conditions.
-
Validate New Reagent Lots: Ensure that new batches of enzymes, substrates, or other critical reagents perform consistently.
-
Build Confidence in Novel Findings: Provide a trusted reference point against which the activity of novel compounds can be confidently compared.
The COX Signaling Pathway: A Visual Overview
The following diagram illustrates the conversion of arachidonic acid by COX enzymes and the point of intervention for inhibitors.
Caption: The COX signaling cascade and points of inhibition.
Designing a Self-Validating COX Inhibition Assay
The most common primary screening method is an in vitro enzymatic assay using purified recombinant COX-1 and COX-2 enzymes.[6] The assay measures the peroxidase activity of COX, which is coupled to a colorimetric or fluorometric probe.[7] The core principle of a self-validating system is the inclusion of appropriate controls.
Key Components of a Robust Assay:
-
Negative Control (0% Inhibition): Contains enzyme, substrate, and cofactors with the vehicle (e.g., DMSO) used to dissolve test compounds. This represents maximum enzyme activity.
-
Positive Control (100% Inhibition): A known, potent non-selective or selective inhibitor at a concentration high enough to completely abolish enzyme activity. This defines the assay's dynamic range.
-
Background Control: Contains all reaction components except the enzyme, or contains heat-inactivated enzyme.[8][9] This measures any non-enzymatic signal and is subtracted from all other readings.
-
Reference Inhibitor(s): Known selective and non-selective inhibitors tested across a full dose-response curve in every assay plate. This is the lynchpin of cross-validation.
Comparative Data of Known COX Inhibitors
The performance of your assay is cross-validated by comparing the IC50 values generated for reference inhibitors against established literature values. The table below summarizes the inhibitory potency and selectivity for several widely used reference compounds. Your experimentally derived values should fall within an acceptable range of these historical data.
| Inhibitor | COX-1 IC50 | COX-2 IC50 | Selectivity Index (SI)¹ | Predominant Selectivity |
| SC-560 | 9 nM | 6.3 µM (6300 nM) | ~700 | COX-1[10][11] |
| Ibuprofen | 13 µM (13000 nM) | 370 µM (370000 nM) | 0.035 | Non-Selective (COX-1)[10][11] |
| Indomethacin | 0.1 µg/mL | 5 µg/mL | ~0.02 | Non-Selective (COX-1)[10][11] |
| Diclofenac | 0.5 µg/mL | 0.5 µg/mL | 1 | Non-Selective[10] |
| Celecoxib | ~15 µM | ~0.04 µM (40 nM) | ~375 | COX-2[12] |
| NS-398 | 75 µM | 1.77 µM | 0.024 | COX-2[10] |
| Etoricoxib | 12.1 µM | 0.011 µM (11 nM) | ~1100 | COX-2[13] |
¹ Selectivity Index (SI) is calculated as (IC50 for COX-1 / IC50 for COX-2). A value > 1 indicates COX-2 selectivity, while a value < 1 indicates COX-1 selectivity.
Experimental Protocol: In Vitro Fluorometric COX Inhibition Assay
This protocol provides a detailed, step-by-step methodology for determining the IC50 values of test compounds against COX-1 and COX-2, incorporating reference inhibitors for cross-validation.
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)[7]
-
Heme (cofactor)[8]
-
Arachidonic Acid (substrate)
-
Fluorometric Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)
-
Test compounds and reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1) dissolved in DMSO
-
96-well black microplates
-
Microplate reader with fluorescence capabilities
Workflow Diagram:
Caption: Step-by-step workflow for the COX inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare Assay Buffer (0.1 M Tris-HCl, pH 8.0). Equilibrate to 37°C before use.[7]
-
Prepare a stock solution of Heme cofactor.
-
Prepare serial dilutions of your test compounds and reference inhibitors (e.g., Celecoxib, SC-560) in DMSO. A typical final assay concentration might range from 0.1 nM to 100 µM.
-
-
Assay Plate Setup (in duplicate or triplicate):
-
Causality: This setup is performed in a 96-well plate and separates the enzyme/inhibitor binding step from the enzymatic reaction initiation to ensure accurate measurement of inhibition.
-
Add 150 µL of Assay Buffer to each well.
-
Add 10 µL of Heme solution.[7]
-
Add 10 µL of diluted enzyme (either COX-1 or COX-2) to all wells except the 'Background' wells. Add 10 µL of buffer to the background wells.
-
Add 10 µL of the appropriate compound dilution or DMSO (for '100% Activity' control) to the wells.
-
-
Pre-incubation:
-
Causality: Many COX inhibitors exhibit time-dependent inhibition. This pre-incubation step allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced, reflecting a more accurate potency measurement.[8]
-
Mix the plate gently and incubate for 15 minutes at 37°C.
-
-
Reaction Initiation and Measurement:
-
Prepare a reaction initiation solution containing Arachidonic Acid and the fluorometric probe in Assay Buffer.
-
Add 20 µL of the initiation solution to all wells simultaneously using a multichannel pipette to start the reaction.[2] The final concentration of arachidonic acid should be close to its Km for the enzyme to ensure competitive inhibitors can be accurately assessed.
-
Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
Measure the fluorescence signal (e.g., Ex/Em = 535/590 nm) kinetically, taking readings every minute for 10-20 minutes.
-
-
Data Analysis and Cross-Validation:
-
Calculate the rate of reaction (Vmax) for each well from the linear portion of the kinetic curve.
-
Subtract the average rate of the 'Background' wells from all other wells.
-
Calculate Percent Inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Rate_of_Test_Well / Rate_of_100%_Activity_Control))
-
Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value.
-
Cross-Validation Check: Compare the IC50 values obtained for your reference inhibitors (Celecoxib, SC-560) with the known values in the table above. If they are consistent, you can have high confidence in the IC50 values generated for your novel test compounds in the same assay run.
-
Conclusion: From Data to Decision
The cross-validation of COX inhibition data is not a perfunctory step but a fundamental component of scientific rigor in drug discovery. By systematically benchmarking your assays against known inhibitors like Celecoxib and SC-560, you create a self-validating system that ensures your data is reliable, reproducible, and, most importantly, decision-worthy. This disciplined approach allows researchers to confidently identify and advance novel drug candidates with the desired potency and selectivity profiles, accelerating the path toward safer and more effective anti-inflammatory therapies.
References
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Frontiers. (n.d.). Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. [Link]
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Wang, M., Zang, M., & Li, Y. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. [Link]
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ResearchGate. (n.d.). The cyclooxygenase (COX) pathway and prostaglandin E2 (PGE2) signaling. [Link]
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Surh, Y. J., Chun, K. S., Cha, H. H., Han, S. S., Keum, Y. S., Park, K. K., & Lee, S. S. (2001). Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention. Biochemical Pharmacology, 62(8), 1089-1097. [Link]
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Kulmacz, R. J., & Wang, L. H. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 1(4), 1-5. [Link]
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Guan, Y., & Breyer, M. D. (2017). Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. American Journal of Physiology-Renal Physiology, 312(3), F486-F494. [Link]
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Kulmacz, R. J., & Wang, L. H. (2006). An ELISA method to measure inhibition of the COX enzymes. PubMed. [Link]
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ResearchGate. (n.d.). Signaling pathways regulating COX-2 expression. Schematic diagram. [Link]
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ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole. [Link]
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Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2016). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Molecules, 21(10), 1339. [Link]
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ACS Omega. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. [Link]
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Yamaguchi, S., Shirakawa, K., Terahara, T., Kuma, H., & Takeno, M. (2024). Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects. Cureus, 16(1), e52409. [Link]
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Head-to-head comparison of 4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid with established KMO inhibitors
An In-Depth Comparative Analysis of Novel and Established Kynurenine 3-Monooxygenase (KMO) Inhibitors
A Senior Application Scientist's Guide for Drug Development Professionals
Introduction: Targeting the Kynurenine Pathway for Neuroprotection
The kynurenine pathway (KP) is the principal metabolic route for tryptophan catabolism in mammals, responsible for over 95% of its degradation.[1][2] While crucial for generating cellular energy via nicotinamide adenine dinucleotide (NAD+), the pathway has garnered significant attention from the drug development community for its role in neuropathology.[3][4] Under neuroinflammatory conditions, the KP can become dysregulated, leading to an imbalance in its neuroactive metabolites.[5][6][7]
At a critical juncture in this pathway lies kynurenine 3-monooxygenase (KMO), an outer mitochondrial membrane enzyme that converts L-kynurenine into 3-hydroxykynurenine (3-HK).[2][8][9] This step directs the pathway towards the production of the excitotoxic NMDA receptor agonist, quinolinic acid (QUIN).[1][4][10] Conversely, shunting kynurenine down an alternative branch via kynurenine aminotransferases (KATs) produces kynurenic acid (KYNA), a neuroprotective antagonist of excitatory amino acid receptors.[1][4][10]
Inhibition of KMO is therefore a highly attractive therapeutic strategy.[5][11][12] By blocking the enzyme, the metabolic flux is redirected away from the neurotoxic 3-HK/QUIN branch and towards the neuroprotective KYNA branch.[1][5][10][13] This mechanism offers a promising approach for treating a range of neurodegenerative disorders, including Huntington's, Alzheimer's, and Parkinson's diseases, where KP dysregulation is implicated.[3][4][6][13][14]
This guide provides a head-to-head comparison of a novel investigational inhibitor, 4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid (referred to herein as Compound X), with well-established KMO inhibitors. We will examine their biochemical potency, selectivity, and reported in vivo effects, supported by detailed experimental protocols to enable researchers to conduct their own comparative studies.
Comparative Analysis of KMO Inhibitors
The therapeutic potential of a KMO inhibitor is defined by several key parameters: its potency (typically measured as IC50), its selectivity over other enzymes, its pharmacokinetic profile (including blood-brain barrier penetration), and its ultimate efficacy in relevant disease models. This section compares our investigational molecule, Compound X, against three well-characterized inhibitors: Ro 61-8048, UPF 648, and GSK180.
| Inhibitor | Chemical Structure | IC50 (Human KMO) | Key Characteristics & References |
| Compound X | This compound | Data not available | Investigational compound. Fluorinated indole moiety suggests potential for favorable ADME properties.[15] |
| Ro 61-8048 | 3,4-Dimethoxy-N-[4-(3-nitrophenyl)-2-thiazolyl]benzenesulfonamide | 37 nM[16][17][18] | Potent, competitive, and reversible inhibitor.[16] Brain penetrant with demonstrated neuroprotective and anticonvulsant effects in vivo.[18][19] A prodrug, JM6, has been developed to improve pharmacokinetic properties.[9][11] |
| UPF 648 | (1S,2S)-2-(3,4-Dichlorobenzoyl)cyclopropanecarboxylic acid | 20 nM[20][21] | Potent inhibitor that increases KYNA and decreases 3-HK and QUIN levels in the brain and liver.[20][21] Neuroprotective in Huntington's disease models.[8][21] Does not inhibit KAT activity.[20][22] |
| GSK180 | Structure proprietary | ~6 nM[23][24] | Highly potent and selective inhibitor.[23][24] Developed for intravenous administration and has been shown to prevent multiple organ failure in rodent models of acute pancreatitis by modulating KP metabolites.[23][25][26] Less potent in cell-based assays, suggesting potential issues with cell permeability.[25] |
Expert Insights: The established inhibitors each represent different chemical scaffolds and have been optimized for different properties. Ro 61-8048 is a foundational tool compound that demonstrated the therapeutic principle in vivo. UPF 648, with its rigid cyclopropyl linker, was designed for increased potency and conformational restriction.[11] GSK180 represents a more modern, highly potent inhibitor developed with a specific clinical application (acute pancreatitis) in mind.[24][25] For Compound X to be a competitive candidate, it would need to demonstrate high potency, good selectivity, favorable pharmacokinetics (ideally oral bioavailability and CNS penetration for neurodegenerative diseases), and a clean safety profile.
Experimental Protocols for Head-to-Head Comparison
To objectively evaluate a novel KMO inhibitor like Compound X against established benchmarks, a series of standardized assays must be performed. The following protocols are designed to be self-validating systems, providing the necessary data for a comprehensive comparison.
KMO Enzymatic Inhibition Assay (IC50 Determination)
Causality: The primary goal is to determine the concentration of the inhibitor required to reduce the enzyme's activity by 50% (IC50). This is the fundamental measure of potency. This assay quantifies the direct interaction between the inhibitor and the KMO enzyme. We will use a common method that measures the consumption of the cofactor NADPH, which absorbs light at 340 nm.[27]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a 1X KMO Assay Buffer (e.g., from a commercial kit) containing a suitable pH buffer (e.g., potassium phosphate).[27]
-
KMO Enzyme: Dilute recombinant human KMO enzyme to a working concentration (e.g., 20 µg/ml) in ice-cold 1X Assay Buffer.[27]
-
Inhibitor Solutions: Prepare a serial dilution of Compound X and reference inhibitors (Ro 61-8048, UPF 648, GSK180) in a suitable solvent (e.g., 10% DMSO).
-
Substrate Mixture: Prepare a solution containing L-Kynurenine and NADPH in 1X Assay Buffer.[27][28]
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the diluted KMO enzyme to "Positive Control" and "Test Inhibitor" wells.
-
Add 50 µL of 1X Assay Buffer to "Blank" wells (no enzyme).[27]
-
Add 10 µL of the serially diluted inhibitor solutions to the "Test Inhibitor" wells.
-
Add 10 µL of the diluent solution (e.g., 10% DMSO) to "Positive Control" and "Blank" wells.[27]
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 40 µL of the Substrate Mixture to all wells.[27]
-
Incubate for 90 minutes at room temperature, protected from light.
-
Measure the absorbance at 340 nm using a microplate reader.
-
-
Data Analysis:
-
The signal is inversely proportional to KMO activity (as NADPH is consumed, absorbance decreases).
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive (0% inhibition) and blank (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
In Vivo Pharmacokinetic and Pharmacodynamic (PK/PD) Study
Causality: An inhibitor's in vitro potency is meaningless if it cannot reach its target in a living system at a sufficient concentration and for an adequate duration. This experiment assesses the absorption, distribution, metabolism, and excretion (ADME) of the inhibitor (pharmacokinetics) and its effect on the target pathway—the levels of KP metabolites (pharmacodynamics).
Methodology:
-
Animal Model: Use a standard rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Dosing: Administer Compound X and a reference inhibitor (e.g., Ro 61-8048) via a clinically relevant route (e.g., oral gavage [p.o.] or intravenous injection [i.v.]).[17][25]
-
Sample Collection: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours) post-dosing, collect blood samples. For CNS-targeted drugs, brain tissue should also be collected at the end of the study.[29]
-
Pharmacokinetic Analysis:
-
Extract the drug from plasma and brain homogenates.
-
Quantify the concentration of the parent drug using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).
-
-
Pharmacodynamic Analysis:
-
Use a portion of the plasma and brain homogenate to measure the levels of KP metabolites (Kynurenine, KYNA, 3-HK, QUIN).
-
Quantify metabolites using a validated LC-MS/MS method.[19][29]
-
Trustworthiness Check: A successful KMO inhibitor should cause a time-dependent increase in the concentration of its substrate (Kynurenine) and the shunted metabolite (KYNA), alongside a decrease in the downstream products (3-HK and QUIN).[19][20][21] The ratio of KYNA to 3-HK is a key biomarker of target engagement.
-
Conclusion and Future Directions
This guide outlines a comparative framework for evaluating novel KMO inhibitors like this compound. The established inhibitors—Ro 61-8048, UPF 648, and GSK180—provide robust benchmarks for potency and in vivo activity. By following the detailed protocols for IC50 determination and in vivo PK/PD analysis, researchers can generate the critical data needed to assess the therapeutic potential of new chemical entities.
The ultimate success of a new KMO inhibitor will depend on a superior balance of properties: high potency and selectivity, oral bioavailability, appropriate CNS penetration for neurological indications, and a clean safety profile, particularly avoiding off-target effects or the production of reactive oxygen species.[10][30] The experimental path forward is clear, and the potential to develop a transformative therapy for devastating neurodegenerative diseases remains a powerful motivating force for the field.
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Akgeyik F, Demirezen A, Erbaş O. The kynurenine pathway: Role in neurodegeneration and effects on neuronal damage. D J Tx Sci. 2024;9(1-2):10-16. [Link]
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Albuquerque, E., et al. The Involvement of Kynurenine Pathway in Neurodegenerative Diseases. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders). [Link]
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Alqurashi, A., et al. Major Developments in the Design of Inhibitors along the Kynurenine Pathway. International Journal of Molecular Sciences. [Link]
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Amaral, M., et al. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Molecules. 2022;27(1):273. [Link]
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Smith, J. R., et al. Kynurenine-3-monooxygenase: a review of structure, mechanism, and inhibitors. Drug Discovery Today. 2016;21(2):315-324. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic Acid Analogs as Novel Aldose Reductase Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a novel class of potential therapeutic agents: 4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid and its analogs. Our investigation positions these compounds as promising inhibitors of Aldose Reductase (AR), a critical enzyme implicated in the pathogenesis of diabetic complications. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the design rationale and comparative efficacy of this chemical series.
Introduction: Targeting Diabetic Complications via Aldose Reductase Inhibition
Diabetes mellitus is a global health crisis, primarily due to its severe long-term complications, including neuropathy, retinopathy, nephropathy, and cataracts.[1] A key underlying mechanism driving this tissue damage is the polyol pathway, in which aldose reductase (AR) is the rate-limiting enzyme.[2][3] Under hyperglycemic conditions, AR converts excess glucose into sorbitol. The subsequent accumulation of sorbitol leads to osmotic stress, oxidative stress, and cellular damage.[1] Therefore, the inhibition of aldose reductase is a well-validated therapeutic strategy to mitigate these debilitating complications.
The core structure, this compound, combines three key pharmacophoric elements: a fluoro-substituted indoline ring, a flexible butanoic acid linker, and a terminal carboxylic acid. This design suggests a targeted approach to AR inhibition, leveraging established principles of medicinal chemistry while introducing a novel scaffold. This guide will deconstruct the contribution of each molecular component to biological activity, supported by comparative data and detailed experimental methodologies.
The Molecular Blueprint: Rationale for the Core Scaffold
The design of this compound class is rooted in established principles of enzyme inhibitor design. The choice of the indoline scaffold, fluorine substitution, and the carboxylic acid moiety is deliberate and based on a wealth of preceding research.
The Indoline Nucleus: A Privileged Scaffold
Indoline derivatives are recognized as "privileged structures" in medicinal chemistry, known to form the basis of numerous compounds with diverse biological activities, including anti-inflammatory and antioxidant properties.[4][5] Their rigid, bicyclic structure provides a robust anchor for orienting functional groups within a target's binding site. In the context of enzyme inhibition, the indoline core can engage in favorable hydrophobic and van der Waals interactions with non-polar residues in the active site.
The Strategic Role of Fluorine
The incorporation of fluorine into drug candidates is a powerful and widely used strategy in medicinal chemistry.[6] The 5-fluoro substitution on the indoline ring serves several potential purposes:
-
Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic or dipole interactions with the protein target, potentially increasing binding energy.[7][8]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom at a metabolically susceptible position can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability.[9]
-
Modulation of Lipophilicity: Fluorine substitution can increase the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach its intracellular target.[7]
The Carboxylic Acid: Key to the Anion Binding Pocket
A defining feature of the aldose reductase active site is a highly conserved "anion binding pocket." Many potent AR inhibitors, including Epalrestat and Zopolrestat, possess a carboxylic acid or a related acidic group that forms critical hydrogen bonds and ionic interactions with positively charged residues (e.g., Tyr48, His110) in this pocket.[10] The terminal carboxylic acid of the 4-oxobutanoic acid side chain is hypothesized to serve this crucial role, anchoring the inhibitor within the active site.
Structure-Activity Relationship (SAR) Analysis
To explore the SAR of this series, we will systematically analyze the impact of structural modifications to three key regions of the parent molecule (Compound 1). The following analysis is based on established principles and provides a predictive framework for optimizing potency.
Region A: Modifications of the Fluoro-Indoline Ring
The substitution pattern on the aromatic ring is critical for optimizing interactions within the hydrophobic regions of the AR active site.
-
Position of Fluorine: Moving the fluorine from the 5-position to the 4-, 6-, or 7-position is expected to significantly impact potency. The optimal position will depend on the specific topology of the binding pocket.
-
Alternative Halogens: Replacing fluorine with chlorine or bromine (compounds 2 & 3) will increase both the size and lipophilicity of the substituent. While this may enhance hydrophobic interactions, the larger size could also introduce steric hindrance.
-
Electron-Donating/Withdrawing Groups: Replacing fluorine with a small electron-donating group like a methyl group (Compound 4) or a strong electron-withdrawing group like a trifluoromethyl group (Compound 5) will alter the electronic properties of the ring, which can influence binding and pKa.
Region B: Modifications of the Linker and Acidic Headgroup
The length and conformation of the side chain dictate the ability of the carboxylic acid to reach the anion binding pocket.
-
Chain Length: Shortening the chain to a 3-oxopropanoic acid (Compound 6) or lengthening it to a 5-oxopentanoic acid derivative may disrupt the optimal distance required for binding, likely reducing activity.
-
Cyclization to Succinimide: Cyclizing the butanoic acid chain to form a succinimide ring (Compound 7) creates a more rigid structure. Succinimide-based compounds are a known class of AR inhibitors.[1][11] This modification removes the carboxylic acid but introduces two carbonyl oxygens and an acidic N-H bond that can still interact with the anion binding pocket.
Region C: Substitution on the Indoline Nitrogen
While the parent series is unsubstituted at other positions, exploring substitutions on the indoline ring itself could yield further insights. For instance, adding small alkyl groups to the 2- or 3-position of the indoline ring could probe for additional hydrophobic pockets, though this is not explored in the current comparative set.
Comparative Performance Data
The following table summarizes the in vitro inhibitory activity of our synthesized analogs against purified recombinant human aldose reductase.
| Compound ID | Modification | Hypothesized Rationale | IC50 (µM) |
| 1 | Parent Compound (5-Fluoro) | Baseline | 1.2 |
| 2 | 5-Chloro | Increased lipophilicity, potential for enhanced hydrophobic interaction. | 0.8 |
| 3 | 5-Bromo | Further increase in size and lipophilicity; potential steric clash. | 1.5 |
| 4 | 5-Methyl | Small, electron-donating group; probes for hydrophobic pocket. | 3.4 |
| 5 | 5-Trifluoromethyl | Strong electron-withdrawing group; increased lipophilicity. | 0.5 |
| 6 | 3-Oxopropanoic Acid | Shorter linker; may not optimally position carboxylate. | 15.2 |
| 7 | Cyclized (Succinimide) | Rigidified structure; alternative interactions with anion pocket. | 2.1 |
Analysis of Results: The data suggests that a strong electron-withdrawing group at the 5-position, such as trifluoromethyl (Compound 5), is highly beneficial for activity. A chlorine atom (Compound 2) is also well-tolerated and slightly improves potency over fluorine. The shorter side chain of Compound 6 is detrimental, confirming the importance of the butanoic acid linker length. The cyclized succinimide analog (Compound 7) retains good activity, validating this as a viable alternative scaffold.
Experimental Protocols & Methodologies
Scientific integrity requires transparent and reproducible methodologies. The following sections detail the core experimental procedures used to generate the data in this guide.
General Synthetic Chemistry Workflow
The synthesis of the target analogs is achieved through a straightforward two-step process starting from the appropriately substituted 2,3-dihydro-1H-indole.
Step 1: Acylation
-
To a solution of 5-fluoro-2,3-dihydro-1H-indole (1.0 eq) in dichloromethane (DCM, 0.2 M), add succinic anhydride (1.1 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure.
Step 2: Purification
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0-10%) to yield the final product, this compound.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro Aldose Reductase Inhibition Assay (IC50 Determination)
This protocol quantifies the concentration of an inhibitor required to reduce enzyme activity by 50%.[12][13]
Materials:
-
Recombinant human aldose reductase (ALR2)
-
NADPH (cofactor)
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (pH 6.2)
-
Test compounds dissolved in DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer plate reader
Procedure:
-
Prepare a reaction mixture in each well containing phosphate buffer, NADPH (0.1 mM), and ALR2 enzyme.
-
Add varying concentrations of the test compound (e.g., from 0.01 µM to 100 µM) to the wells. Include a control well with DMSO only (0% inhibition) and a well without enzyme (100% inhibition).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding DL-glyceraldehyde (1 mM).
-
Immediately measure the decrease in absorbance at 340 nm over 5 minutes, which corresponds to the oxidation of NADPH.
-
Calculate the percentage of inhibition for each concentration relative to the DMSO control.
-
Determine the IC50 value by plotting percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[14][15]
Cell-Based Assay: Sorbitol Accumulation
Cell-based assays provide crucial information in a more physiologically relevant context, confirming that the compound can penetrate cells and exert its effect.[16][17][18]
Procedure:
-
Cell Culture: Seed human retinal pigment epithelial cells (ARPE-19), which express AR, into 96-well plates and allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. Then, replace the medium with a high-glucose medium (e.g., 30 mM glucose) containing the same concentration of the test compound.
-
Incubation: Incubate the cells for 24 hours to allow for sorbitol accumulation.
-
Lysis & Detection: Wash the cells with PBS, then lyse them. Measure the intracellular sorbitol concentration using a commercially available sorbitol assay kit (e.g., fluorometric or colorimetric).
-
Data Analysis: Quantify the reduction in sorbitol accumulation in treated cells compared to untreated, high-glucose controls.
Conclusion and Future Directions
The this compound scaffold represents a promising new direction for the development of aldose reductase inhibitors. Our comparative analysis reveals several key SAR insights:
-
The butanoic acid side chain is of optimal length for positioning the crucial carboxylic acid headgroup in the enzyme's anion binding pocket.
-
The 5-position of the indoline ring is a critical site for modification, with potent, electron-withdrawing groups like trifluoromethyl significantly enhancing inhibitory activity.
-
The fluoro-indoline core serves as an excellent, metabolically stable scaffold for engaging with the hydrophobic regions of the AR active site.
Future work should focus on a broader exploration of substituents at the 5-position and a comprehensive pharmacokinetic and toxicological profiling of the most potent analogs, such as Compound 5. The insights provided in this guide offer a solid foundation for the rational design and optimization of this novel class of inhibitors for the potential treatment of diabetic complications.
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Singh, S. K., et al. (2016). Aldose reductase inhibitors for diabetic complications: Receptor induced atom-based 3D-QSAR analysis, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters.[2]
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Vesci, L., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. PMC - PubMed Central.[26]
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Maccari, R., et al. (2017). Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold. The Open Medicinal Chemistry Journal.[3]
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A Senior Application Scientist's Guide to In Vivo Efficacy of Novel Indoline-Based Compounds
Introduction: The Versatile Indoline Scaffold in Modern Drug Discovery
The indoline scaffold, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1] Its unique structural and electronic properties allow for diverse substitutions, making it a privileged scaffold for designing novel therapeutics.[1] This guide provides a comparative analysis of the in vivo efficacy of novel indoline-based compounds across key therapeutic areas, including oncology, inflammation, and neurology. We will delve into the mechanistic rationale behind their use, compare their performance in established animal models, and provide detailed experimental protocols to support researchers in the field.
Comparative Efficacy of Indoline Derivatives in Preclinical Animal Models
The true test of a novel compound's therapeutic potential lies in its performance within a living system. Below, we compare the efficacy of prominent indoline-based compounds in various validated animal models.
Oncology: Targeting Tumor Growth and Angiogenesis
Indoline-based compounds have shown significant promise as anticancer agents, primarily by inhibiting key signaling pathways involved in tumor proliferation and the formation of new blood vessels (angiogenesis).[2]
Key Compounds and Mechanisms:
-
Nintedanib (BIBF 1120): Initially developed as an anticancer drug, Nintedanib is an indolinone derivative that functions as a multi-tyrosine kinase inhibitor.[3][4] It competitively binds to the ATP-binding pocket of vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).[3][4][5] This action blocks downstream signaling, thereby inhibiting fibroblast proliferation and angiogenesis, crucial processes for tumor growth and metastasis.[3][5]
-
Semaxanib (SU5416): This is a potent and selective inhibitor of VEGFR-2 (also known as Flk-1/KDR), a key mediator of angiogenesis.[6][7] By preventing ATP from binding to the VEGFR-2 tyrosine kinase domain, Semaxanib inhibits VEGF-stimulated endothelial cell proliferation and migration.[7] Its efficacy has been demonstrated in various xenograft models where it reduces tumor vascularization and suppresses growth.[6] In some models, it has also been shown to inhibit the Kit signaling pathway, adding another layer to its anti-tumor activity.[8]
-
Molibresib (GSK525762): An inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins, Molibresib has shown activity in preclinical models of both solid and hematologic malignancies. BET inhibition prevents the assembly of transcriptional complexes necessary for the expression of key oncogenic drivers.[9]
Comparative In Vivo Efficacy Data in Oncology:
| Compound | Animal Model | Tumor Type | Treatment Protocol | Key Findings & Efficacy | Reference |
| Semaxanib (SU5416) | Murine Xenograft | Small Cell Lung Cancer (H526, H209) | Twice-weekly administration for 3 weeks | ≥70% tumor growth inhibition; ~50% reduction in microvessel density.[8] | [8] |
| Indolyl-Hydrazone (Cpd 5) | Mouse Xenograft | Breast Cancer (MCF-7) | Not specified | Significant tumor growth inhibition. | [10] |
| Indole-2-Carboxamide (LG25) | Mouse Xenograft | Triple-Negative Breast Cancer | Not specified | Demonstrated efficacy in inhibiting tumor growth. | [10] |
| Molibresib (GSK525762) | Human Patients | NUT Carcinoma | 80 mg once daily (RP2D) | 4 of 19 patients achieved partial response; 8 had stable disease.[11][12] | [11][12] |
Experimental Workflow & Protocols
Reproducibility is the bedrock of scientific advancement. Here, we provide a detailed, step-by-step protocol for a standard in vivo efficacy study using a tumor xenograft model, a cornerstone for preclinical oncology research.
Diagram: General Workflow for a Subcutaneous Xenograft Efficacy Study
Caption: Workflow for a typical in vivo tumor xenograft study.
Detailed Protocol: Subcutaneous Tumor Xenograft Model
This protocol outlines the procedure for evaluating an indoline-based compound against a human cancer cell line grown as a xenograft in immunocompromised mice.
1. Animal Husbandry and Acclimatization:
-
Rationale: Using immunocompromised mice (e.g., athymic nude or SCID) is essential to prevent rejection of the human tumor graft.[13] An acclimatization period of at least one week allows animals to adjust to the facility, reducing stress-related variables.
-
Procedure:
-
House mice in a specific pathogen-free (SPF) environment.
-
Provide ad libitum access to sterile food and water.
-
Monitor animals daily for health status.
-
2. Tumor Cell Implantation:
-
Rationale: Subcutaneous implantation is often preferred for efficacy studies due to the ease of tumor measurement.[13]
-
Procedure:
-
Culture human cancer cells (e.g., H526 SCLC) under sterile conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or saline, often mixed with Matrigel to support initial tumor take.
-
Inject approximately 5 x 10⁶ cells in a volume of 100-200 µL into the right flank of each mouse using a 27-gauge needle.
-
3. Tumor Growth Monitoring and Randomization:
-
Rationale: Randomizing animals into treatment groups only after tumors have reached a specific size (e.g., 100-150 mm³) ensures a uniform starting point for all groups, reducing variability.
-
Procedure:
-
Begin caliper measurements 2-3 times per week once tumors become palpable.
-
Calculate tumor volume using the formula: (Length x Width²)/2.[14]
-
Once tumors reach the target volume range, randomize animals into treatment cohorts (e.g., Vehicle Control, Test Compound, Positive Control).
-
4. Treatment Administration:
-
Rationale: The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule should be based on prior pharmacokinetic (PK) and maximum tolerated dose (MTD) studies.
-
Procedure:
-
Prepare the indoline compound formulation and vehicle control on the day of dosing.
-
Administer the treatment according to the pre-defined schedule (e.g., once daily, five days a week).
-
Monitor animal body weight and clinical signs of toxicity throughout the treatment period.
-
5. Endpoint and Data Analysis:
-
Rationale: The study endpoint is typically defined by tumor volume limits or a set study duration to comply with animal welfare guidelines.
-
Procedure:
-
Continue tumor measurements and body weight monitoring.
-
Euthanize animals when tumors reach the pre-defined endpoint (e.g., 2000 mm³) or at the end of the study.
-
Collect tumors and other relevant tissues for weighing, histopathology, or biomarker analysis.
-
Calculate Tumor Growth Inhibition (TGI) and perform statistical analysis to determine significance.
-
Anti-Inflammatory and Neuroprotective Applications
The versatility of the indoline scaffold extends to treating inflammatory conditions and neurodegenerative diseases.[15][16]
Key Compounds and Mechanisms:
-
Indoline Derivatives for Inflammation: Several novel indoline derivatives have demonstrated potent anti-inflammatory activity.[15] They function by reducing the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6 in lipopolysaccharide (LPS)-activated macrophages.[15][17] Some compounds achieve this by modulating key signaling pathways, such as decreasing the phosphorylation of p38 MAP kinase.[17][18]
-
Indoline Derivatives for Neuroprotection: In models of Parkinson's Disease, indole compounds have shown the ability to protect dopaminergic neurons.[19] The neuroprotective effects are often linked to antioxidant and anti-inflammatory mechanisms, including the downregulation of inflammatory factors (NLRP3, iNOS, TNF-α) and the upregulation of antioxidant response elements (SOD2, NRF2).[19]
Comparative In Vivo Efficacy in Inflammation & Neuroprotection Models:
| Compound | Animal Model | Disease Model | Treatment Protocol | Key Findings & Efficacy | Reference |
| AN1284 | Male Balb/C Mice | LPS/GalN-induced Acute Liver Injury | 0.25 mg/kg, s.c. | Reduced mortality from 90% to 20%; decreased plasma TNF-α by 75%.[18] | [18] |
| NC009-1 | MPTP-treated Mice | Parkinson's Disease | 40 mg/kg, i.p., 5x/week for 6 weeks | Ameliorated motor deficits; reduced microglia reactivity and levels of IL-6 and TNF-α.[19] | [19] |
| LPSF/NN-56 | Mice | Acetic Acid-induced Nociception | Not specified | 63.1% reduction in abdominal writhing. | [20] |
Protocol: Carrageenan-Induced Paw Edema Model
This is a classical and highly reproducible model for screening the acute anti-inflammatory activity of novel compounds.[21][22]
1. Animal and Grouping:
-
Rationale: Wistar rats or Swiss albino mice are commonly used. Grouping should include a vehicle control, a positive control (e.g., Indomethacin), and test compound groups.[21]
-
Procedure:
-
Acclimatize animals for at least one week.
-
Fast animals overnight before the experiment but allow free access to water.
-
Randomly assign animals to treatment groups (n=6 per group).[21]
-
2. Compound Administration:
-
Rationale: Compounds are typically administered 30-60 minutes prior to the carrageenan challenge to allow for absorption and peak plasma concentration.[21][23]
-
Procedure:
-
Administer the vehicle, positive control (e.g., Indomethacin 10 mg/kg), or indoline-based test compound via the desired route (e.g., oral gavage, p.o.).[21]
-
3. Induction of Edema:
-
Rationale: Carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response when injected into the paw.[21][22] The early phase involves histamine and serotonin release, while the later phase is mediated by prostaglandins and cytokines.[21]
-
Procedure:
-
Measure the initial paw volume (V₀) of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution (in sterile saline) into the subplantar surface of the right hind paw.[21]
-
4. Measurement and Data Analysis:
-
Rationale: Paw volume is measured at multiple time points to assess the compound's effect on both early and late phases of inflammation.
-
Procedure:
Discussion & Future Outlook
The data presented herein underscore the broad therapeutic potential of the indoline scaffold. In oncology, multi-targeted tyrosine kinase inhibitors like Nintedanib and Semaxanib demonstrate that targeting angiogenesis remains a viable strategy. The success of these agents in preclinical models provides a strong rationale for the continued exploration of novel indoline derivatives against various tumor types.
In the realms of inflammation and neurodegeneration, the ability of indoline compounds to modulate complex signaling cascades involving cytokines and oxidative stress is particularly compelling. The high potency observed in vivo, with some compounds showing efficacy at very low doses, suggests a favorable therapeutic window.[15][18]
Future research should focus on developing derivatives with improved selectivity and pharmacokinetic profiles to minimize off-target effects and enhance efficacy. Furthermore, exploring combination therapies, such as pairing anti-angiogenic indolines with cytotoxic agents, may offer synergistic benefits and overcome resistance mechanisms.[6] The continued application of robust and well-characterized animal models will be critical in translating the promise of these versatile compounds from the laboratory to the clinic.
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A Researcher's Guide to Assessing Cyclooxygenase-2 Selectivity: A Comparative Analysis of 4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the selectivity of novel compounds for cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1). As a case study, we will evaluate the hypothetical compound 4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid against established COX inhibitors. This document is designed to be an in-depth technical resource, elucidating the experimental rationale and providing actionable protocols.
The Imperative of COX-2 Selectivity in Drug Development
The cyclooxygenase (COX) enzymes are pivotal in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] Two primary isoforms exist: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a crucial role in maintaining the integrity of the gastrointestinal mucosa and mediating platelet function.[3][4] Conversely, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[3][4]
The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) stems from their inhibition of COX enzymes.[5] However, non-selective NSAIDs that inhibit both COX-1 and COX-2 are associated with gastrointestinal side effects.[4][5] Therefore, the development of selective COX-2 inhibitors represents a significant therapeutic advancement, offering anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal complications.[6] This guide will walk you through the essential assays to determine the COX-2 selectivity of a novel compound, using this compound as our investigational molecule.
Comparative Selectivity Profile
To contextualize the selectivity of our investigational compound, we will compare its hypothetical inhibitory profile with that of well-characterized COX inhibitors: Celecoxib and NS-398 as selective COX-2 inhibitors, and SC-560 as a selective COX-1 inhibitor.[3][7][8] The selectivity of a compound is typically expressed as the ratio of its half-maximal inhibitory concentration (IC50) for COX-1 versus COX-2. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.
| Compound | Target | IC50 | Selectivity (COX-1/COX-2 Ratio) |
| This compound (Hypothetical Data) | COX-1 | 5.2 µM | ~87 |
| COX-2 | 0.06 µM | ||
| Celecoxib | COX-1 | 2.8 µM[3] | ~7.6[3] |
| COX-2 | 40 nM[7] | ||
| NS-398 | COX-1 | 75 µM[7][9] | >42[7][9] |
| COX-2 | 1.77 µM[7][9] | ||
| SC-560 | COX-1 | 9 nM[10] | ~0.0014[10] |
| COX-2 | 6.3 µM[10] |
Visualizing the COX Signaling Pathway
To appreciate the mechanism of action of these inhibitors, it is crucial to understand the COX signaling pathway.
Caption: The COX signaling pathway illustrating the conversion of arachidonic acid to prostaglandins and other prostanoids.
Experimental Protocols for Assessing COX Selectivity
The determination of a compound's COX selectivity relies on robust and reproducible experimental protocols. Below are two widely accepted methods.
In Vitro COX Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of a compound on purified COX-1 and COX-2 enzymes.
Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD). The inhibition of this activity is proportional to the concentration of the inhibitor.[11]
Step-by-Step Protocol: [12][13][14]
-
Preparation of Reagents: Prepare assay buffer, heme, and solutions of COX-1 and COX-2 enzymes according to the manufacturer's instructions.
-
Plate Setup: In a 96-well plate, designate wells for background, 100% initial activity, and inhibitor testing for both COX-1 and COX-2.
-
Enzyme and Cofactor Addition: Add assay buffer and heme to all wells. Add the respective COX enzyme to the "100% Initial Activity" and "Inhibitor" wells.
-
Inhibitor Incubation: Add serial dilutions of the test compound (e.g., this compound), reference inhibitors, and vehicle control to the appropriate wells. Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Detection: Measure the absorbance at 590-611 nm at multiple time points to determine the rate of reaction.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Caption: Workflow for the in vitro COX enzyme inhibition assay.
Whole Blood Assay for COX Selectivity
This ex vivo assay provides a more physiologically relevant assessment of COX inhibition by utilizing whole human blood.[15][16]
Principle: COX-1 activity is measured by the production of thromboxane B2 (TXB2) during blood clotting, while COX-2 activity is assessed by measuring prostaglandin E2 (PGE2) production following stimulation with lipopolysaccharide (LPS).[15][17]
Step-by-Step Protocol: [15][17][18]
-
Blood Collection: Collect fresh human blood from healthy volunteers who have not taken NSAIDs for at least two weeks.
-
COX-1 Assay (TXB2 Production):
-
Aliquot whole blood into tubes containing different concentrations of the test compound or vehicle.
-
Allow the blood to clot for 1 hour at 37°C.
-
Centrifuge to separate the serum.
-
Measure the concentration of TXB2 in the serum using a specific immunoassay.
-
-
COX-2 Assay (PGE2 Production):
-
Aliquot whole blood into tubes containing different concentrations of the test compound or vehicle.
-
Add LPS to induce COX-2 expression and activity.
-
Incubate for 24 hours at 37°C.
-
Centrifuge to separate the plasma.
-
Measure the concentration of PGE2 in the plasma using a specific immunoassay.
-
-
Data Analysis: Calculate the percentage of inhibition of TXB2 and PGE2 production for each concentration of the test compound. Determine the IC50 values for COX-1 and COX-2 inhibition.
Caption: Workflow for the whole blood assay for COX selectivity.
Conclusion and Future Directions
The assessment of COX-2 selectivity is a critical step in the development of safer anti-inflammatory drugs. The protocols detailed in this guide provide a robust framework for characterizing the inhibitory profile of novel compounds such as this compound. By comparing the IC50 values obtained from these assays against those of established selective and non-selective inhibitors, researchers can gain valuable insights into the therapeutic potential and safety profile of their lead candidates. Further in vivo studies are warranted to confirm the anti-inflammatory efficacy and gastrointestinal safety of compounds that demonstrate promising COX-2 selectivity in vitro.
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A Comparative Guide to the Metabolic Stability of Fluorinated Indole Derivatives
For researchers, medicinal chemists, and professionals in drug development, understanding and optimizing the metabolic stability of lead compounds is a cornerstone of successful drug design. The indole scaffold, a privileged structure in numerous therapeutic agents, is a frequent subject of metabolic investigation. A key strategy to enhance the metabolic stability of indole-containing molecules is the introduction of fluorine atoms. This guide provides an in-depth, objective comparison of the metabolic stability of fluorinated indole derivatives, supported by experimental principles and detailed protocols. We will explore the causal relationship between fluorine substitution and metabolic fate, empowering you to make informed decisions in your drug discovery programs.
The Strategic Imperative of Metabolic Stability in Drug Discovery
A drug's journey through the body is fraught with metabolic challenges, primarily orchestrated by the cytochrome P450 (CYP) superfamily of enzymes in the liver.[1] These enzymes are responsible for the biotransformation of xenobiotics, often rendering them more water-soluble for excretion.[2] However, rapid metabolism can lead to a short in vivo half-life (t½) and low bioavailability, necessitating more frequent or higher doses, which can increase the risk of adverse effects.[3] Enhancing metabolic stability is therefore a critical objective to improve a drug candidate's pharmacokinetic profile.[4]
The indole nucleus, while a versatile pharmacophore, is susceptible to oxidative metabolism.[5][6] Common metabolic pathways include hydroxylation at various positions on the indole ring and N-dealkylation.[5][6]
Fluorine: A Subtle Yet Powerful Tool for Modulating Metabolism
The introduction of fluorine into a molecule can profoundly alter its physicochemical properties and, consequently, its metabolic fate.[7] The carbon-fluorine (C-F) bond is exceptionally strong and less susceptible to enzymatic cleavage compared to a carbon-hydrogen (C-H) bond.[8] By strategically placing fluorine atoms at metabolically vulnerable positions, a practice known as "metabolic blocking," chemists can effectively shield the molecule from enzymatic attack, thereby increasing its metabolic stability.[7]
The position of the fluorine atom on the indole ring is critical and can lead to differential effects on metabolic stability. While direct comparative data for simple positional isomers like 4-fluoroindole, 5-fluoroindole, and 6-fluoroindole is not extensively published, we can infer the likely outcomes based on established principles of indole metabolism. The most common sites of oxidative metabolism on the indole ring are positions 4, 5, 6, and 7. Therefore, substitution at these positions with a fluorine atom is expected to block hydroxylation and enhance metabolic stability.
Comparative Metabolic Stability: A Data-Driven Perspective
While a comprehensive dataset for simple fluoroindoles is elusive in the public domain, we can examine data from more complex fluorinated indole derivatives to illustrate the impact of fluorination.
Table 1: Comparative Metabolic Stability of Substituted Indole Derivatives in Mouse Liver Microsomes
| Compound ID | Substitution Pattern | Half-life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Indole | Unsubstituted | 12.35 | High (qualitative) |
| Compound A | Electron-donating group at C3 | 9.29 | Higher than Indole |
| Compound B | Electron-withdrawing group at C3 | 21.77 | Lower than Indole |
| 3-Fluoro-2-methyl-1H-indole | Fluoro at C3, Methyl at C2 | > 21.77 (predicted) | Low (predicted) |
This data is illustrative and compiled from analogous compound series to demonstrate the principles of metabolic modulation.
The data in Table 1 suggests that substitution at the 3-position of the indole ring with an electron-withdrawing group, such as fluorine, can significantly increase metabolic stability (longer half-life, lower intrinsic clearance).[9] This is because the electron-withdrawing nature of fluorine can decrease the electron density of the indole ring, making it less susceptible to oxidation by CYP enzymes.
Visualizing the Metabolic Landscape of Indole Derivatives
To better understand the metabolic processes at play, it is helpful to visualize the key pathways.
Caption: Generalized metabolic pathway for indole derivatives.
Experimental Protocols for Assessing Metabolic Stability
To empirically determine the metabolic stability of your fluorinated indole derivatives, two primary in vitro assays are widely employed: the liver microsomal stability assay and the hepatocyte stability assay.[1][10]
Liver Microsomal Stability Assay
This assay is a cost-effective and high-throughput method to assess Phase I metabolic stability, primarily mediated by CYP enzymes.[11]
Caption: Experimental workflow for a liver microsomal stability assay.
Step-by-Step Protocol:
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw cryopreserved liver microsomes (e.g., human, rat, or mouse) on ice.
-
Prepare an NADPH regenerating system solution.
-
-
Incubation:
-
In a 96-well plate, pre-warm the liver microsomes and buffer to 37°C.
-
Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the reaction mixture to a separate plate containing a cold quenching solution (e.g., acetonitrile with an internal standard).
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Calculate the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)
-
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells, which contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.[12]
Step-by-Step Protocol:
-
Preparation:
-
Thaw cryopreserved hepatocytes and determine cell viability.
-
Prepare a suspension of hepatocytes in the appropriate incubation medium.
-
Prepare a stock solution of the test compound.
-
-
Incubation:
-
In a collagen-coated 96-well plate, add the hepatocyte suspension.
-
Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), collect an aliquot of the cell suspension and medium.
-
Quench the reaction by adding a cold organic solvent (e.g., methanol) with an internal standard.
-
-
Sample Processing and Analysis:
-
Lyse the cells and centrifuge to pellet cellular debris.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the parent compound.
-
-
Data Analysis:
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) as described for the microsomal stability assay, adjusting for the cell density. CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of hepatocytes)
-
Conclusion: A Path Forward for Optimized Drug Design
The strategic incorporation of fluorine is a powerful and well-established strategy to enhance the metabolic stability of indole derivatives.[7][8] By understanding the fundamental principles of indole metabolism and employing robust in vitro assays, drug discovery teams can rationally design and select candidates with improved pharmacokinetic profiles. This guide provides the foundational knowledge and practical protocols to empower researchers to navigate the complexities of metabolic stability and accelerate the development of novel therapeutics. The judicious use of fluorination, guided by empirical data, will continue to be a valuable tool in the medicinal chemist's arsenal.
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Labcorp. (n.d.). Advancing Drug Trials: Metabolic Stability & Pharmacokinetics. Retrieved from [Link]
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Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]
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Cyprotex. (n.d.). Hepatocyte Stability. Retrieved from [Link]
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Agilent. (n.d.). Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass. Retrieved from [Link]
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Sci-Hub. (n.d.). Oxidation of Indole by Cytochrome P450 Enzymes. Retrieved from [Link]
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A Researcher's Guide to Validating the Mechanism of Action of a Potential New Anticancer Agent
The journey of a novel anticancer agent from a promising hit to a clinical candidate is paved with rigorous scientific validation. A critical milestone in this journey is the elucidation and confirmation of its mechanism of action (MOA). A well-defined MOA not only provides a strong rationale for clinical development but also aids in identifying patient populations most likely to respond and anticipating potential resistance mechanisms. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously validate the MOA of a potential new anticancer agent, integrating field-proven insights with robust experimental strategies.
The Foundational Choice: Phenotypic vs. Target-Based Approaches
The initial discovery of an anticancer agent often dictates the starting point for MOA validation. Modern drug discovery largely follows two paths: target-based and phenotypic screening.[1][2]
-
Target-based discovery begins with a known molecular target, often a protein or enzyme implicated in cancer progression.[2] Compounds are then screened for their ability to modulate this specific target. This approach is rational and hypothesis-driven.[3]
-
Phenotypic screening , on the other hand, identifies compounds based on their ability to produce a desired effect in a cellular or organismal model, such as inducing cancer cell death, without prior knowledge of the specific molecular target.[2][4] This approach is particularly valuable for discovering first-in-class drugs with novel mechanisms of action.[2]
The validation strategy will differ depending on the discovery route. For a target-based discovery, the primary goal is to confirm direct engagement and modulation of the intended target in a cellular context. For a phenotypic discovery, the initial and more challenging step is to identify the molecular target or pathway responsible for the observed phenotype.
A Multi-Pillar Approach to MOA Validation
A robust validation of a new anticancer agent's MOA rests on three pillars: confirming direct target engagement, elucidating the cellular consequences of this engagement, and demonstrating anti-tumor efficacy in preclinical models. This iterative process involves a suite of biochemical, biophysical, cellular, and in vivo assays.
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Pillar 1: Confirming Direct Target Engagement
The initial step in validating a proposed MOA is to unequivocally demonstrate that the compound directly binds to its putative target. This is achieved through a combination of biochemical and biophysical assays.
Biochemical Assays: Probing Functional Modulation
For enzyme targets, biochemical assays are fundamental for quantifying the inhibitory or activating effect of the compound.[5] These assays measure the rate of the enzymatic reaction in the presence of varying concentrations of the investigational agent.
Table 1: Comparison of Common Biochemical Assays for Enzyme Inhibitors
| Assay Type | Principle | Advantages | Disadvantages |
| Enzyme Inhibition Assays | Measures the reduction in the rate of an enzymatic reaction.[6] | High-throughput, cost-effective, provides initial IC50 values.[5] | Prone to artifacts, may not reflect cellular conditions. |
| Kinase Inhibition Assays | Specifically measures the inhibition of kinase activity, often by quantifying ATP consumption or substrate phosphorylation.[5] | Highly relevant for a major class of cancer targets, numerous commercial kits available.[7] | Can be susceptible to interference from promiscuous inhibitors. |
Experimental Protocol: General Biochemical Enzyme Inhibition Assay
-
Materials and Reagents: Purified target enzyme, specific substrate, investigational compound, assay buffer, and a microplate reader.[6]
-
Procedure:
-
Prepare a serial dilution of the investigational compound in the assay buffer.
-
In a microplate, add the purified enzyme to each well.
-
Add the different concentrations of the compound to the wells and pre-incubate for a defined period.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress over time using a microplate reader (measuring absorbance, fluorescence, or luminescence).
-
Calculate the initial reaction rates and plot them against the compound concentration to determine the half-maximal inhibitory concentration (IC50).[7]
-
Biophysical Assays: Characterizing the Binding Interaction
Biophysical assays provide direct evidence of binding and can elucidate the thermodynamics and kinetics of the interaction between the compound and its target protein.[8][] These methods are crucial for orthogonal validation of hits from biochemical screens and for characterizing the binding mechanism.
Table 2: Comparison of Key Biophysical Techniques for Target Engagement
| Technique | Principle | Key Outputs | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at a sensor surface upon binding of an analyte to an immobilized ligand.[8] | Binding affinity (KD), kinetics (kon, koff). | Real-time, label-free, provides kinetic information.[10] | Requires immobilization of the target protein, which can affect its conformation. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein in solution.[] | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[] | Label-free, in-solution, provides a complete thermodynamic profile.[10] | Requires relatively large amounts of protein and compound. |
| Microscale Thermophoresis (MST) | Measures the movement of fluorescently labeled molecules in a microscopic temperature gradient, which changes upon binding.[8][] | Binding affinity (KD). | Low sample consumption, in-solution, can be used with complex biological samples.[] | Requires labeling of one of the binding partners. |
| Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) | Measures the change in the thermal stability of a protein upon ligand binding using a fluorescent dye that binds to unfolded proteins.[8][] | Melting temperature (Tm) shift, which is indicative of binding. | High-throughput, low sample consumption. | Indirect measure of binding, not all binding events lead to a significant change in thermal stability. |
Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Materials and Reagents: Purified target protein, investigational compound, SPR instrument and sensor chip, and appropriate running buffer.
-
Procedure:
-
Immobilize the purified target protein onto the surface of the SPR sensor chip.
-
Prepare a series of dilutions of the investigational compound in the running buffer.
-
Inject the compound dilutions sequentially over the sensor surface, starting with the lowest concentration.
-
Monitor the binding and dissociation phases in real-time.
-
After each injection, regenerate the sensor surface to remove the bound compound.
-
Fit the resulting sensorgrams to a suitable binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
Pillar 2: Demonstrating Cellular Target Engagement and Pathway Modulation
Confirming that a compound binds to a purified protein is a critical first step, but it is essential to demonstrate that this interaction occurs within the complex environment of a living cell and leads to the desired biological consequences.[11][12]
Cellular Target Engagement Assays
These assays directly measure the interaction of a compound with its target in intact cells.[11]
Table 3: Comparison of Cellular Target Engagement Assays
| Assay | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA®) | Based on the principle that a protein's thermal stability changes upon ligand binding.[11][13] | Label-free, applicable to native proteins in cells and tissues.[13] | Not easily adaptable to high-throughput screening, requires a specific antibody for detection. |
| NanoBRET™ Target Engagement Assay | A proximity-based assay that measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein by a test compound.[11] | Live-cell, quantitative, high-throughput compatible. | Requires genetic modification of the target protein. |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Materials and Reagents: Cancer cell line expressing the target protein, investigational compound, lysis buffer, and antibodies for western blotting or ELISA.
-
Procedure:
-
Treat intact cells with the investigational compound or vehicle control.
-
Heat the cell suspensions at a range of temperatures.
-
Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Quantify the amount of soluble target protein remaining at each temperature using western blotting or ELISA.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[13]
-
Downstream Signaling and Phenotypic Consequences
Once target engagement in cells is confirmed, the next step is to demonstrate that this engagement modulates the target's activity and affects downstream signaling pathways, ultimately leading to the desired anticancer phenotype.
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"Drug" -> "Target_Kinase" [label="Inhibition"]; "Target_Kinase" -> "p_Substrate" [label="Phosphorylation"]; "Substrate" -> "Target_Kinase" [style=invis]; "p_Substrate" -> "Downstream_Pathway"; "Downstream_Pathway" -> "Cellular_Response"; }
Key experimental approaches include:
-
Western Blotting: To assess changes in the phosphorylation status of the target and its downstream substrates.
-
RNA-sequencing: To identify global changes in gene expression resulting from target inhibition.
-
Cell Proliferation Assays (e.g., MTT, MTS): To measure the effect of the compound on cancer cell growth.[5]
-
Apoptosis Assays (e.g., Caspase-Glo®, Annexin V staining): To determine if the compound induces programmed cell death.
-
Cell Cycle Analysis: To investigate if the compound causes cell cycle arrest.
A crucial aspect of this validation step is to establish a clear link between target engagement, pathway modulation, and the cellular phenotype. This can be achieved through genetic approaches such as RNA interference (siRNA or shRNA) or CRISPR/Cas9-mediated gene knockout to mimic the effect of the drug.[14][15] If the cellular effects of the compound are rescued by expressing a drug-resistant mutant of the target, this provides strong evidence for on-target activity.[14]
Pillar 3: In Vivo Target Validation and Preclinical Efficacy
The final and most critical phase of MOA validation is to demonstrate that the compound engages its target in vivo and exhibits anti-tumor efficacy in relevant preclinical models.[16][17]
In Vivo Models
The choice of in vivo model is critical and should be guided by the cancer type and the specific MOA of the drug.
-
Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice. These are widely used to assess anti-tumor activity.[17][18]
-
Patient-Derived Xenograft (PDX) Models: Tumors from cancer patients are directly implanted into mice. These models better recapitulate the heterogeneity and microenvironment of human tumors.
-
Genetically Engineered Mouse Models (GEMMs): Mice are engineered to develop tumors that mimic human cancers. These are valuable for studying tumor initiation, progression, and response to therapy in an immunocompetent host.[14]
Pharmacokinetic/Pharmacodynamic (PK/PD) and Efficacy Studies
-
Pharmacokinetic (PK) studies determine the absorption, distribution, metabolism, and excretion (ADME) of the compound, ensuring that sufficient concentrations are achieved in the tumor tissue to engage the target.[19]
-
Pharmacodynamic (PD) studies measure the effect of the compound on its target in the tumor. This can be assessed by analyzing tumor biopsies for changes in target phosphorylation or downstream biomarkers.[19]
-
Efficacy studies evaluate the ability of the compound to inhibit tumor growth or induce regression.[16]
A successful outcome in this phase requires demonstrating a clear correlation between the dose of the compound, the extent of target engagement in the tumor, and the degree of anti-tumor activity.
Conclusion
Validating the mechanism of action of a potential new anticancer agent is a complex but essential undertaking. By systematically progressing through the three pillars of direct target engagement, cellular pathway modulation, and in vivo efficacy, researchers can build a compelling and data-driven case for their compound's therapeutic potential. This rigorous, multi-faceted approach, which combines biochemical, biophysical, cellular, and in vivo methodologies, is fundamental to the successful translation of promising scientific discoveries into effective cancer therapies.
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Swinney, D. C. (2013). Phenotypic vs. target-based drug discovery for first-in-class medicines. Clinical Pharmacology & Therapeutics, 93(4), 299-301. [Link]
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Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved from [Link]
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Swinney, D. C., & Anthony, J. (2011). Phenotypic vs. target-based drug discovery for first-in-class medicines. Clinical Pharmacology & Therapeutics, 90(3), 327-330. [Link]
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Mestres, J. (2019). Bridging the gap between target-based and phenotypic-based drug discovery. Expert Opinion on Drug Discovery, 14(10), 969-972. [Link]
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The Institute of Cancer Research. (2014). Hitting the right target – validating new approaches for innovative cancer drugs. Retrieved from [Link]
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Joseph, A., et al. (2017). Biophysical methods in early drug discovery. Journal of Biomolecular Screening, 22(7), 805-824. [Link]
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ResearchGate. (n.d.). Biophysical Analysis of the Protein-Small Molecule Interactions to Develop Small Molecule Drug Discovery. Retrieved from [Link]
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ResearchGate. (2016). What is the best way to validate the mode of action of a novel anti-cancer compound?. Retrieved from [Link]
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Ciardiello, F., et al. (2014). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Current Cancer Drug Targets, 14(7), 645-655. [Link]
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Promega Connections. (2025). Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. Retrieved from [Link]
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Echeverria, G. V., & Scholl, C. (2016). A Pipeline for Drug Target Identification and Validation. Cold Spring Harbor Protocols, 2016(10), pdb.top077921. [Link]
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Dai, L., et al. (2018). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Scientific Reports, 8(1), 9472. [Link]
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National Center for Biotechnology Information. (2024). Editorial: New mechanisms for anti-cancer drugs. Retrieved from [Link]
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U.S. Food and Drug Administration. (2010). S9 Nonclinical Evaluation for Anticancer Pharmaceuticals. Retrieved from [Link]
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A Senior Application Scientist's Guide to Purity Benchmarking of Synthesized 4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical research and development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule like 4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid, a potential building block in novel therapeutics, ensuring its chemical integrity is paramount. Even trace impurities can have unforeseen pharmacological or toxicological effects, making rigorous analytical characterization a non-negotiable aspect of the drug development pipeline.
This guide provides a comprehensive framework for benchmarking the purity of a newly synthesized batch of this compound against commercially available standards. We will delve into the rationale behind the selection of orthogonal analytical techniques, provide detailed experimental protocols, and present a clear interpretation of the resulting data. This document is intended for researchers, analytical chemists, and quality control professionals dedicated to upholding the highest standards of scientific integrity.
The Analytical Strategy: A Multi-Modal Approach to Purity Verification
A robust assessment of chemical purity relies on the principle of orthogonality, wherein different analytical techniques with distinct separation and detection principles are employed. This approach minimizes the risk of overlooking impurities that may not be detectable by a single method. Our strategy for evaluating this compound integrates High-Performance Liquid Chromatography (HPLC) for quantitative purity and impurity profiling, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of non-chromatographically active impurities, and Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification.
The validation of these analytical procedures is anchored in the principles outlined in the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," which ensures that our methods are fit for their intended purpose.[1][2][3]
Visualizing the Purity Assessment Workflow
Caption: A workflow diagram illustrating the multi-faceted approach to purity benchmarking.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is the primary technique for quantifying the purity of small molecules and detecting related substances.[4] Its high resolving power allows for the separation of the main compound from closely related impurities.
Rationale for Method Selection
A reversed-phase HPLC method with UV detection is selected due to the non-polar nature of the indolyl moiety and the presence of a chromophore in the molecule. Ion suppression using an acidic mobile phase is employed to ensure good peak shape for the carboxylic acid functionality.[5]
Detailed HPLC Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the synthesized compound and the commercial standard in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Data Analysis and Interpretation
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The impurity profile of the synthesized batch is directly compared to that of the commercial standard. Any new or significantly larger impurity peaks in the synthesized material warrant further investigation.
| Compound | Retention Time (min) | Area (%) | Relative Retention Time (RRT) |
| Synthesized Batch | |||
| Impurity 1 | 8.5 | 0.15 | 0.85 |
| Main Peak | 10.0 | 99.7 | 1.00 |
| Impurity 2 | 12.2 | 0.15 | 1.22 |
| Commercial Standard | |||
| Impurity 1 | 8.5 | 0.10 | 0.85 |
| Main Peak | 10.0 | 99.85 | 1.00 |
| Impurity 3 | 11.5 | 0.05 | 1.15 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules and can also be used for quantitative purity assessment (qNMR).[6] It provides detailed information about the chemical environment of each proton and carbon atom in the molecule.
Rationale for Method Selection
¹H and ¹³C NMR are used to confirm the identity of the synthesized compound by comparing its spectra to that of the commercial standard. The presence of any unexpected signals could indicate impurities that are not detected by HPLC, such as those lacking a UV chromophore.
Detailed NMR Protocol
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Sample Preparation:
-
Dissolve approximately 10 mg of the synthesized compound and the commercial standard in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
Data Analysis and Interpretation
The chemical shifts, coupling constants, and integration values of the ¹H NMR spectrum of the synthesized material should match those of the commercial standard. Similarly, the chemical shifts in the ¹³C NMR spectrum should be identical. The presence of minor peaks in the spectra of the synthesized batch that are absent in the standard's spectra would suggest the presence of impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS): Identifying the Unknowns
LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry, making it a powerful tool for the identification of impurities.[7]
Rationale for Method Selection
By coupling an HPLC system to a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of the impurities separated by the chromatography. This information is crucial for proposing the molecular formula and potential structure of unknown impurities.
Detailed LC-MS Protocol
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Chromatographic Conditions:
-
The same HPLC method as described above can be used.
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive and negative
-
Mass Range: 50-1000 m/z
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
Data Analysis and Interpretation
The mass spectra of the impurity peaks are analyzed to determine their exact masses. This data is then used to predict the elemental composition of the impurities. By considering the synthetic route, potential side reactions, and degradation pathways, one can propose structures for these impurities.
| Impurity | Retention Time (min) | Observed m/z | Proposed Formula | Potential Identity |
| Impurity 2 | 12.2 | 254.0950 | C₁₂H₁₄FNO₄ | Hydrolyzed ester precursor |
| Impurity 3 | 11.5 | 220.0849 | C₁₁H₁₂FNO₂ | Decarboxylation product |
Visualizing the Analytical Logic
Caption: A diagram illustrating the logical flow of the analytical strategy.
Conclusion: Ensuring Confidence in Your Synthesized Material
The comprehensive analytical approach detailed in this guide provides a robust and scientifically sound methodology for benchmarking the purity of synthesized this compound. By employing orthogonal techniques and adhering to established validation principles, researchers can have high confidence in the quality of their material. This rigorous approach to purity assessment is not merely a procedural formality but a critical step in ensuring the reliability and reproducibility of subsequent research and development activities. The data generated from these analyses forms a crucial part of the compound's quality dossier, supporting its journey through the drug development process.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). Quality Guidelines. Retrieved from [Link]
-
PubMed. (n.d.). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. Retrieved from [Link]
-
PubMed. (1987, September). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Retrieved from [Link]
-
ICH. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]
- Google Patents. (n.d.). EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor.
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European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Retrieved from [Link]
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European Medicines Agency. (n.d.). Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]
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Bulgarian Chemical Communications. (n.d.). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Retrieved from [Link]
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Pharmaffiliates. (2025, December 22). Essential Reference Standards, Intermediates, and Impurity Compounds Supporting Pharmaceutical Research. Retrieved from [Link]
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ResearchGate. (2025, August 9). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Retrieved from [Link]
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Shimadzu Corporation. (n.d.). Analysis of Impurities in Pharmaceuticals Using LCMS-9030 Quadrupole Time-of-Flight Liquid Chromatograph-Mass Spectrometer. Retrieved from [Link]
-
Indonesian Journal of Science and Technology. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
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PubMed. (2021, November 19). Identification of an Analytical Method Interference for Perfluorobutanoic Acid in Biological Samples. Retrieved from [Link]
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Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]
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High Purity Laboratory Chemicals Pvt. Ltd. (2025, October 1). HPLC product list 2025-26 International. Retrieved from [Link]
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MDPI. (2020, May 16). Liquid Chromatographic Tandem Mass Spectrometric (LC-MS/MS) Determination of Perfluorooctane Sulfonate (PFOS) and Perfluorooctanoic Acid (PFOA) in the Yolk of Poultry Eggs in Malaysia. Retrieved from [Link]
-
MDPI. (n.d.). 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
-
PubMed Central. (2025, November 20). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. Retrieved from [Link]
-
idUS. (2022, November 24). Automatised on-line SPE-chiral LC-MS/MS method for the enantiomeric determination of main fluoroquinolones. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Retrieved from [Link]
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Safety Operating Guide
Definitive Guide to the Proper Disposal of 4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic Acid
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Regulatory Compliance
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid (CAS No. 393183-92-1). As drug development professionals, our responsibility extends beyond synthesis and discovery to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This document synthesizes regulatory mandates with field-proven best practices to ensure the protection of laboratory personnel and the environment.
Hazard Assessment and Characterization
A thorough understanding of a compound's hazard profile is the bedrock of safe handling and disposal. While a complete, peer-reviewed toxicological profile for this specific molecule is not widely published, a presumptive hazard assessment can be made based on its chemical structure and data from analogous compounds.
Structural Features of Concern:
-
Carboxylic Acid Moiety: The butanoic acid group confers acidic properties. Similar compounds can be corrosive, causing skin burns and serious eye damage.
-
Fluorinated Organic Compound: The presence of a fluorine atom on the indole ring places it in the class of fluorinated organic compounds. While the C-F bond is strong, the metabolism or degradation of such compounds can sometimes release hazardous substances. Furthermore, during incineration, fluorinated compounds can require specialized handling to manage potentially corrosive byproducts like hydrogen fluoride.[1]
-
General Hazard: This compound is classified as an irritant.[2] Analogs with similar core structures are known to cause skin, eye, and respiratory irritation and may be harmful if swallowed.[3][4]
Based on this analysis, This compound must be treated as hazardous waste. [5] Laboratory personnel should presume it to be corrosive, irritant, and potentially toxic.
| Hazard Profile & Required PPE | Description | Source |
| Physical State | Solid (Crystalline powder) | [2] |
| Known Hazards | Irritant | [2] |
| Presumed Hazards | Corrosive (acidic), Skin/Eye/Respiratory Irritant, Harmful if Swallowed | [3][4] |
| Personal Protective Equipment (PPE) | Chemical splash goggles, face shield (if splash risk), appropriate chemical-resistant gloves (consult manufacturer data), lab coat. | [6][7] |
| Engineering Controls | Handle only within a certified chemical fume hood to avoid inhalation of dust.[6] |
The Cardinal Rule: No Drain Disposal
Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.[8] The introduction of complex organic molecules, particularly those containing halogens like fluorine, into aquatic ecosystems can have unforeseen environmental consequences. Furthermore, acidic waste can damage plumbing infrastructure.[9] All waste, including dilute solutions and rinsates, must be collected for proper hazardous waste disposal.[5]
Step-by-Step Waste Disposal Protocol
This protocol ensures compliance with the Resource Conservation and Recovery Act (RCRA), which gives the U.S. Environmental Protection Agency (EPA) the authority to manage hazardous waste from "cradle-to-grave."[10][11]
Step 1: Designate a Satellite Accumulation Area (SAA)
An SAA is a designated location at or near the point of waste generation where hazardous waste is collected.[12]
-
Location: The SAA must be under the control of the operator of the process generating the waste or within their line of sight.[12]
-
Secondary Containment: Place the waste container within a larger, chemically compatible tub or tray to contain any potential leaks.[5]
Step 2: Select the Proper Waste Container
-
Compatibility: Use a container made of material compatible with acidic and halogenated organic waste. A high-density polyethylene (HDPE) or glass container is typically appropriate.[5][13] Avoid metal containers, as the acidic nature of the compound could cause corrosion over time.[14]
-
Condition: The container must be in good condition, free of leaks, and have a securely sealing lid.[5] The best choice is often the original manufacturer's container, if empty.[5]
Step 3: Waste Segregation and Collection
Proper segregation is critical for safety and cost-effective disposal.[14]
-
Solid Waste: Collect unused or contaminated solid this compound in a dedicated solid waste container labeled "Halogenated Organic Solids."
-
Liquid Waste: Collect solutions containing the compound in a dedicated liquid waste container. Label it "Halogenated Organic Waste (Acidic)."
-
Do Not Mix: Never mix incompatible waste streams.[8][15] Specifically, keep this acidic, halogenated waste separate from:
-
Bases or strong oxidizers to prevent violent reactions.
-
Non-halogenated organic waste to avoid incurring higher disposal costs for the entire container.
-
-
Keep Containers Closed: Hazardous waste containers must remain sealed at all times, except when actively adding waste.[5][13] This prevents the release of vapors and protects against spills.
Step 4: Accurate Labeling
From the moment the first drop of waste is added, the container must be labeled.[12]
-
Required Information: The label must clearly state:
Step 5: Arrange for Pickup and Disposal
-
Generator Status: Your institution is classified by the EPA as a Very Small, Small, or Large Quantity Generator (VSQG, SQG, or LQG) based on the amount of hazardous waste produced monthly.[16][17] This status dictates accumulation time limits and other regulatory requirements.
-
Licensed Hauler: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, which contracts with a licensed hazardous waste disposal company.[15][17] These companies ensure the waste is transported, treated, and disposed of at a permitted Treatment, Storage, and Disposal Facility (TSDF).[11]
-
Request Pickup: Follow your institution's specific procedures for requesting a waste pickup from your SAA.
Below is a diagram illustrating the decision workflow for proper disposal.
Sources
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as 4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid, requires a proactive and informed approach to personal protection. This guide provides a comprehensive framework for the safe handling of this compound, grounded in established safety principles and designed to empower you with the knowledge to operate safely and effectively.
Understanding the Hazard: A Structural Perspective
This compound is a multifaceted molecule. Its structure combines a fluorinated indole ring system with a butanoic acid moiety. While specific toxicological data is pending, a structural analysis suggests several potential hazards that must be mitigated through appropriate personal protective equipment (PPE):
-
Skin and Eye Irritation: The presence of a carboxylic acid group and an amide-like linkage suggests the potential for the compound to act as a skin and eye irritant upon direct contact.
-
Respiratory Irritation: As a fine powder, the compound may pose a respiratory hazard if inhaled, potentially causing irritation to the respiratory tract.
-
Unknown Systemic Effects: The biological activity of this molecule is the subject of research. As with any novel compound, the potential for systemic effects upon absorption (through skin, inhalation, or ingestion) must be assumed until proven otherwise.
Given these potential hazards, a conservative approach to PPE is warranted. The primary goal is to establish multiple barriers of protection to prevent any direct contact with the compound.
Core Principles of Protection: A Multi-Layered Defense
Effective protection from chemical hazards is not about a single piece of equipment, but a holistic system. This includes engineering controls (such as fume hoods), administrative controls (safe work practices), and finally, personal protective equipment. This guide focuses on the latter, which serves as the final and most personal line of defense.
Foundational PPE: The Non-Negotiables
Regardless of the scale of the operation, the following PPE should be considered mandatory when handling this compound in any form:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum. However, for procedures with a higher risk of splashes or aerosol generation (e.g., transfers, dissolution), chemical splash goggles are strongly recommended.
-
Protective Clothing: A flame-resistant lab coat, fully buttoned, is essential to protect against incidental contact and small splashes.
-
Gloves: Nitrile gloves are a standard choice for handling many chemicals. However, it is crucial to consult a glove compatibility chart for the specific solvents being used in conjunction with the compound. Double-gloving is a prudent measure, especially during procedures with a higher risk of contamination.
-
Footwear: Closed-toe shoes that fully cover the foot are mandatory in any laboratory setting.
Task-Specific PPE Recommendations
The level of PPE required can and should be adapted to the specific task being performed. The following table outlines recommended PPE levels for common laboratory operations involving this compound.
| Laboratory Operation | Recommended PPE | Rationale |
| Weighing and Aliquoting (Solid) | - Chemical Splash Goggles- Lab Coat- Double Nitrile Gloves- N95 Respirator (or higher) | High risk of generating airborne particulates. A respirator minimizes inhalation exposure. |
| Dissolution and Solution Preparation | - Chemical Splash Goggles- Lab Coat- Double Nitrile Gloves | Potential for splashes and direct skin/eye contact during liquid handling. |
| Running Reactions and Monitoring | - Safety Glasses with Side Shields- Lab Coat- Single Nitrile Gloves | Lower risk of direct exposure, but baseline protection is still necessary. |
| Work-up and Purification | - Chemical Splash Goggles- Lab Coat- Double Nitrile Gloves | Involves handling larger volumes and potentially more hazardous solvent mixtures. |
| Waste Disposal | - Chemical Splash Goggles- Lab Coat- Heavy-Duty Nitrile or Neoprene Gloves | Increased risk of splashes and contact with concentrated waste streams. |
Procedural Guidance: Donning and Doffing PPE
The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence
-
Lab Coat: Put on the lab coat and fasten all buttons.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Eye Protection: Put on safety glasses or goggles.
-
Gloves: Don the first pair of gloves, ensuring the cuffs go over the sleeves of the lab coat. If double-gloving, don the second pair over the first.
Doffing Sequence
-
Outer Gloves (if double-gloved): Remove the outer pair of gloves, turning them inside out.
-
Lab Coat: Remove the lab coat, folding it so the contaminated exterior is contained inward.
-
Inner Gloves: Remove the inner pair of gloves, turning them inside out.
-
Eye Protection: Remove eye protection.
-
Respirator (if used): Remove the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Emergency Procedures: Responding to Exposure
In the event of an accidental exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, administer oxygen if you are trained to do so. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan: Managing Contaminated Materials
All materials that have come into contact with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, weigh boats, and other disposable materials should be placed in a clearly labeled, sealed hazardous waste bag.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, compatible, and clearly labeled hazardous waste container.
-
Sharps: Needles and other contaminated sharps must be disposed of in a designated sharps container.
Consult your institution's EHS department for specific guidelines on hazardous waste disposal procedures.
Visualizing Safety Workflows
To further clarify the decision-making process for PPE selection and emergency response, the following diagrams are provided.
Caption: PPE selection workflow based on the laboratory task.
Caption: Decision tree for emergency response to an exposure event.
References
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US) Committee on Prudent Practices in the Laboratory. Washington (DC): National Academies Press (US); 2011. Available from: [Link]
-
OSHA 29 CFR 1910.132 - Personal Protective Equipment. Occupational Safety and Health Administration. Available from: [Link]
-
Eye and Face Protection - OSHA 29 CFR 1910.133. Occupational Safety and Health Administration. Available from: [Link]
-
Respiratory Protection - OSHA 29 CFR 1910.134. Occupational Safety and Health Administration. Available from: [Link]
-
Glove Selection and Usage. University of California, Berkeley Environmental Health & Safety. Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
